molecular formula C8H18N2O B125298 N-Nitrosodiisobutylamine CAS No. 997-95-5

N-Nitrosodiisobutylamine

Cat. No.: B125298
CAS No.: 997-95-5
M. Wt: 158.24 g/mol
InChI Key: XLZCLFRMPCBSDI-UHFFFAOYSA-N
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Description

N-Nitrosodiisobutylamine, also known as this compound, is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(2-methylpropyl)nitrous amide
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InChI

InChI=1S/C8H18N2O/c1-7(2)5-10(9-11)6-8(3)4/h7-8H,5-6H2,1-4H3
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InChI Key

XLZCLFRMPCBSDI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)CN(CC(C)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18N2O
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DSSTOX Substance ID

DTXSID90244219
Record name N-Nitrosodiisobutylamine
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Molecular Weight

158.24 g/mol
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Vapor Pressure

0.04 [mmHg]
Record name N-Nitrosodiisobutylamine
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CAS No.

997-95-5
Record name N-Nitrosodiisobutylamine
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Foundational & Exploratory

An In-depth Technical Guide to N-Nitrosodiisobutylamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for N-Nitrosodiisobutylamine. As a member of the nitrosamine class of compounds, which are recognized for their potential carcinogenic properties, a thorough understanding of this molecule is crucial for risk assessment and management in pharmaceutical development and chemical research.

Chemical Identity and Structure

This compound, also known as N,N-bis(2-methylpropyl)nitrous amide, is a chemical compound with the CAS number 997-95-5.[1][2] It is classified as a nitrosamine, a group of compounds characterized by a nitroso group (-N=O) bonded to a nitrogen atom.[3][4] The structure of this compound consists of a central nitrogen atom bonded to a nitroso group and two isobutyl groups.

Caption: Chemical structure of this compound (NDiBA).

Physicochemical Properties

This compound is typically a colorless to pale yellow, oily liquid.[3][5] It has limited solubility in water but is soluble in organic solvents.[3] A summary of its key quantitative properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₈N₂O[1][2][6]
Molecular Weight 158.24 g/mol [1][2][6]
IUPAC Name N,N-bis(2-methylpropyl)nitrous amide[1]
CAS Number 997-95-5[1][2][6]
Density 0.92 ± 0.1 g/cm³ (at 20°C)[6]
Boiling Point 237.7 ± 9.0 °C (at 760 Torr)[6]
68 °C (at 1.6 Torr)[7]
Flash Point 97.5 ± 18.7 °C[6]
Water Solubility 700 mg/L[8]
logP (octanol-water) 2.34[8]
Vapor Pressure 0.04 mmHg[1][5]

Biological Activity and Carcinogenicity

This compound is a nitrosamine compound known to have carcinogenic effects.[6][9] The carcinogenicity of N-nitrosamines is not inherent to the parent molecule but results from metabolic activation.[10] This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[10][11] The metabolic activation involves the hydroxylation of the carbon atom adjacent (at the α-position) to the N-nitroso group. This creates an unstable intermediate that undergoes further rearrangement to form a highly reactive electrophilic diazonium ion. This ion can then alkylate nucleophilic sites on DNA, forming DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, initiating the process of carcinogenesis.[10][12][13]

Metabolic_Activation cluster_0 Metabolic Activation Pathway of N-Nitrosamines A This compound (Parent Compound) B α-Hydroxylation (CYP Enzymes) A->B Metabolism C Unstable α-Hydroxy Nitrosamine B->C D Spontaneous Decomposition C->D E Electrophilic Diazonium Ion + Aldehyde D->E F DNA Alkylation (DNA Adducts) E->F Reacts with DNA G Potential for Carcinogenesis F->G

Caption: General metabolic activation pathway for N-nitrosamines.

While studies have indicated that this compound was not significantly carcinogenic in Sprague-Dawley rats at the doses administered in one particular study, the broader class of nitrosamines is considered a significant concern.[14] Therefore, exposure to this compound should be minimized.

Experimental Protocols: Synthesis

The controlled synthesis of this compound is essential for its use as an analytical standard to detect and quantify it as a potential impurity in pharmaceuticals and other products.[15] The fundamental reaction involves the nitrosation of the secondary amine, diisobutylamine.[15]

This is a traditional method for the nitrosation of secondary amines.

Materials:

  • Diisobutylamine

  • Deionized water

  • Concentrated hydrochloric acid

  • Sodium nitrite (NaNO₂)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, beaker, separatory funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolve diisobutylamine (1.0 equivalent) in a beaker with deionized water and cool the solution in an ice bath to 0-5 °C.[15]

  • While stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 3-4.[15]

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.[15]

  • Add the sodium nitrite solution dropwise to the cold, acidic solution of diisobutylamine, ensuring the temperature is maintained below 10 °C throughout the addition.[15]

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.[15]

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 times).[15]

  • Combine the organic layers and wash them sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[15]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[15]

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.[15]

  • The crude product can be further purified by column chromatography on silica gel if necessary.

This method provides an alternative, often more efficient, approach that avoids strongly acidic conditions.[15][16]

Materials:

  • Diisobutylamine

  • tert-Butyl nitrite (TBN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, add diisobutylamine (1.0 equivalent).

  • Slowly add tert-butyl nitrite (1.1 to 1.5 equivalents) to the amine while stirring. The reaction is often performed neat (solvent-free).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, the excess TBN and the by-product tert-butanol can be removed under reduced pressure.

  • The resulting crude product is often of high purity, but can be further purified by silica gel chromatography if required.[16]

Synthesis_Workflow cluster_0 Synthesis of this compound cluster_1 Protocol 1: Acidic Nitrosation cluster_2 Protocol 2: TBN Method cluster_3 Workup Steps start Start: Diisobutylamine P1_1 1. Dissolve in H₂O, cool to 0-5°C start->P1_1 P2_1 1. Add tert-Butyl Nitrite (TBN) start->P2_1 P1_2 2. Acidify with HCl to pH 3-4 P1_1->P1_2 P1_3 3. Add NaNO₂ solution dropwise (<10°C) P1_2->P1_3 P1_4 4. Stir for 1-2 hours P1_3->P1_4 workup Workup & Purification P1_4->workup P2_2 2. Stir at room temperature P2_1->P2_2 P2_3 3. Monitor reaction completion (TLC/GC) P2_2->P2_3 P2_3->workup W_1 A. Solvent Extraction (e.g., DCM) workup->W_1 W_2 B. Wash (H₂O, NaHCO₃, Brine) W_1->W_2 W_3 C. Dry (e.g., Na₂SO₄) W_2->W_3 W_4 D. Concentrate under vacuum W_3->W_4 W_5 E. Purify (Chromatography, if needed) W_4->W_5 end_product Product: this compound W_5->end_product

References

N-Nitrosodiisobutylamine (NDiBA) in Food Products: A Technical Guide to Formation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation mechanisms of N-Nitrosodiisobutylamine (NDiBA), a potential carcinogenic N-nitroso compound, in various food products. This document details the chemical precursors, influencing factors, and analytical methodologies for the detection and quantification of NDiBA, aimed at supporting research and development in food safety and toxicology.

Core Formation Mechanisms of this compound

This compound (NDiBA) is formed through the nitrosation of its precursor, the secondary amine diisobutylamine. This reaction typically occurs in the presence of a nitrosating agent, most commonly derived from nitrites used in food preservation.

1.1. Precursors:

  • Diisobutylamine: This secondary amine is the direct precursor to NDiBA. While not a widely distributed natural amine in food, it has been detected in some products, such as miso at a concentration of 0.007 ppm[1]. Its presence in food can also arise from the breakdown of certain agricultural chemicals or other industrial processes.

  • Nitrosating Agents: The primary nitrosating agent in food is nitrous anhydride (N₂O₃), which is formed from nitrite in acidic conditions[2][3]. Nitrites (NO₂⁻) are often added to cured meats as preservatives to prevent the growth of Clostridium botulinum and to fix color[4]. Nitrates (NO₃⁻), which can be present in vegetables and water, can be reduced to nitrites by microbial or enzymatic action, thus also serving as a source of nitrosating agents[5].

1.2. Chemical Reaction:

The formation of NDiBA occurs when diisobutylamine reacts with a nitrosating agent. Under acidic conditions (typically pH 3-4), nitrite is converted to nitrous acid (HNO₂), which then forms the potent nitrosating agent, nitrous anhydride (N₂O₃). The unprotonated secondary amine, diisobutylamine, then acts as a nucleophile, attacking the nitrosyl group to form this compound[3].

1.3. Influencing Factors:

Several factors can influence the rate of NDiBA formation in food products:

  • pH: The optimal pH for nitrosation is in the acidic range of 3 to 4. A low pH environment, such as in the stomach or in fermented meat products, can catalyze the production of N-nitrosamines[3].

  • Temperature: High temperatures, particularly during cooking methods like frying, can significantly increase the formation of N-nitrosamines[3].

  • Presence of Inhibitors: Certain compounds can inhibit the formation of N-nitrosamines. Ascorbic acid (Vitamin C) and its isomers (e.g., erythorbic acid), as well as alpha-tocopherol (Vitamin E), are effective inhibitors that work by reducing the nitrosating agent to nitric oxide (NO), which is a less potent nitrosating species[4].

  • Presence of Accelerators/Catalysts: Certain compounds can accelerate the nitrosation reaction. For example, thiocyanate, which can be present in saliva, has been shown to catalyze nitrosamine formation.

Quantitative Data on N-Nitrosamine Levels in Food Products

While specific quantitative data for this compound (NDiBA) in food products is limited in recent literature, extensive research has been conducted on other volatile N-nitrosamines, which serve as important indicators of potential nitrosamine contamination. The following tables summarize the reported levels of several key N-nitrosamines in various food categories.

Table 1: Quantitative Levels of Volatile N-Nitrosamines in Cured Meat Products

N-NitrosamineFood ProductConcentration Range (µg/kg)Reference
N-Nitrosodimethylamine (NDMA)Canned Meat0.3 - 1.1[6]
N-Nitrosodimethylamine (NDMA)Cured Meat Products (Italy)0.3 - 1.1[6]
N-Nitrosodimethylamine (NDMA)Various Meat ProductsMean: 0.85[7]
N-Nitrosodiethylamine (NDEA)Various Meat ProductsMean: 0.36[7]
N-Nitrosopyrrolidine (NPYR)Various Meat ProductsMean: 4.14[7]
N-Nitrosopiperidine (NPIP)Various Meat ProductsMean: 0.98[7]
N-Nitrosodi-n-butylamine (NDBA)Various Meat ProductsMean: 0.37[7]

Table 2: Quantitative Levels of Volatile N-Nitrosamines in Fish Products

N-NitrosamineFood ProductConcentration Range (µg/kg)Reference
N-Nitrosodimethylamine (NDMA)Cold Smoked FishSum of 5 NAs: 1.92[7]
N-Nitrosodimethylamine (NDMA)Hot Smoked FishSum of 5 NAs: 4.36[7]
N-Nitrosodimethylamine (NDMA)Fried FishSum of 5 NAs: 8.29[7]
N-Nitrosodimethylamine (NDMA)Pickled FishSum of 5 NAs: 5.37[7]
N-Nitrosodimethylamine (NDMA)Salted FishSum of 5 NAs: 3.16[7]
N-Nitrosodimethylamine (NDMA)Salted/Dried FishSum of 5 NAs: 3.81[7]
N-Nitrosodimethylamine (NDMA)Dried Aquatic Products3.57 x 10⁻⁸ to 3.53 x 10⁻⁵ (cancer risk)[8]
N-Nitrosodiethylamine (NDEA)Dried Aquatic Products3.57 x 10⁻⁸ to 3.53 x 10⁻⁵ (cancer risk)[8]
N-Nitrosodibutylamine (NDBA)Dried Aquatic Products3.57 x 10⁻⁸ to 3.53 x 10⁻⁵ (cancer risk)[8]

Table 3: Quantitative Levels of Volatile N-Nitrosamines in Beverages

N-NitrosamineFood ProductConcentration Range (µg/kg or µg/L)Reference
N-Nitrosodimethylamine (NDMA)BeerNot Detected - 0.60[9]
N-Nitrosoproline (NPRO)Beer0.5 - 3.60[9]
Apparent Total N-Nitroso Compounds (ATNC)Beer20 - 500[10]

Experimental Protocols for NDiBA Analysis

The analysis of volatile N-nitrosamines like NDiBA in complex food matrices requires sensitive and selective analytical methods. Gas chromatography coupled with a thermal energy analyzer (GC-TEA) or tandem mass spectrometry (GC-MS/MS) are the most common techniques.

3.1. Detailed Methodology for GC-MS/MS Analysis of Volatile N-Nitrosamines in Cured Meat

This protocol is adapted from a validated method for the determination of nine volatile N-nitrosamines in meat products and can be applied for the analysis of NDiBA with appropriate validation[6].

3.1.1. Sample Preparation and Extraction:

  • Homogenization: Weigh 10 g of a representative meat sample into a centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate deuterated internal standard for NDiBA (e.g., NDiBA-d18) to correct for matrix effects and variations in extraction efficiency.

  • Extraction: Add 20 mL of 1 N NaOH and 20 mL of methanol to the sample. Homogenize the mixture using a high-speed homogenizer for 2 minutes.

  • Partitioning: Transfer the homogenate to a ChemElut column. Elute the N-nitrosamines with 100 mL of dichloromethane.

  • Clean-up (Solid-Phase Extraction):

    • Condition a Florisil solid-phase extraction (SPE) cartridge with 5 mL of dichloromethane.

    • Load the dichloromethane extract onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of a mixture of dichloromethane and hexane (1:1, v/v).

    • Elute the N-nitrosamines with 10 mL of a mixture of dichloromethane and acetone (9:1, v/v).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3.1.2. GC-MS/MS Instrumental Conditions:

  • Gas Chromatograph (GC):

    • Column: DB-WAX capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode at 220°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: 5°C/min to 120°C.

      • Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Chemical Ionization (CI) with ammonia as the reagent gas or Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for NDiBA: The specific precursor and product ions for NDiBA would need to be determined by infusing a standard solution into the mass spectrometer. For example, for NDiBA (molecular weight 158.24 g/mol ), the precursor ion [M+H]⁺ would be m/z 159. The product ions would be determined experimentally.

3.1.3. Method Validation:

The analytical method should be validated according to established guidelines to ensure its accuracy, precision, specificity, linearity, and sensitivity. This includes determining the limit of detection (LOD) and limit of quantification (LOQ), as well as assessing recovery and matrix effects.

Visualizations

4.1. Signaling Pathways and Experimental Workflows

Caption: Chemical pathway for the formation of this compound (NDiBA).

NDiBA_Analysis_Workflow Sample Food Sample (e.g., Cured Meat) Homogenization Homogenization Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Liquid-Liquid Extraction (Dichloromethane) Spiking->Extraction Cleanup Solid-Phase Extraction (SPE) (Florisil Cartridge) Extraction->Cleanup Concentration Concentration (Nitrogen Evaporation) Cleanup->Concentration GCMS GC-MS/MS Analysis Concentration->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: Experimental workflow for the analysis of NDiBA in food samples.

References

Spectroscopic and Metabolic Profile of N-Nitrosodiisobutylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Nitrosodiisobutylamine (NDiBA), a nitrosamine impurity of concern in pharmaceutical products. The guide details available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It also outlines the experimental protocols for these analytical techniques and describes the metabolic pathway associated with the carcinogenicity of N-nitrosamines.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and quantification of N-nitrosamines. The gas chromatography-mass spectrometry (GC-MS) data reveals a characteristic fragmentation pattern for this compound.

Table 1: GC-MS Fragmentation Data for this compound [1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)
5799.99
8435.62
5631.04
5521.74
738.42
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for N-Nitrosodibutylamine (Reference Data) [2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.08Triplet7.5-CH₂-N(N=O)-
3.54Triplet7.5-CH₂-N(N=O)-
1.76-1.70Multiplet-CH₂-CH₂-N-
1.50-1.44Multiplet-CH₂-CH₂-CH₃
1.43-1.35Multiplet-CH₂-CH₂-CH₃
1.33-1.26Multiplet-CH₂-CH₂-CH₃
0.97Triplet7.4-CH₃
0.92Triplet7.4-CH₃

Table 3: ¹³C NMR Spectroscopic Data for N-Nitrosodibutylamine (Reference Data) [2]

Chemical Shift (δ) ppmAssignment
52.0-CH₂-N(N=O)-
43.4-CH₂-N(N=O)-
30.3-CH₂-CH₂-N-
28.1-CH₂-CH₂-N-
20.4-CH₂-CH₃
19.7-CH₂-CH₃
13.6-CH₃
13.5-CH₃
Infrared (IR) Spectroscopy

Detailed experimental IR spectra for this compound are not widely published. However, the characteristic vibrational frequencies for functional groups present in nitrosamines are well-established.

Table 4: Characteristic Infrared Absorption Bands for Nitrosamines

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~2960-2850C-H stretchingAlkyl groups
~1465C-H bending-CH₂-
~1380C-H bending-CH₃
~1450-1400N=O stretchingNitrosamino group
~1150-1050N-N stretchingNitrosamino group

Experimental Protocols

This section provides detailed methodologies for the spectroscopic analysis of this compound, based on established protocols for nitrosamine analysis.

Synthesis of this compound (for use as a reference standard)

The synthesis of this compound is crucial for its use as an analytical standard. A common method involves the nitrosation of diisobutylamine.

To a solution of diisobutylamine in deionized water, cooled in an ice bath, concentrated hydrochloric acid is added dropwise to achieve a pH of 3-4. A solution of sodium nitrite in deionized water is then added dropwise while maintaining the temperature below 10°C. The reaction is stirred for 1-2 hours in the ice bath. The product is then extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated to yield crude this compound.[3]

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up Diisobutylamine Diisobutylamine in Water Acidification Acidification to pH 3-4 (Ice Bath, <10°C) Diisobutylamine->Acidification SodiumNitrite Sodium Nitrite Solution Nitrosation Dropwise addition of NaNO₂ (Ice Bath, <10°C) SodiumNitrite->Nitrosation HCl Conc. HCl HCl->Acidification Acidification->Nitrosation Stirring Stirring for 1-2 hours Nitrosation->Stirring Extraction Extraction with Dichloromethane Stirring->Extraction Washing Washing with Water, NaHCO₃, and Brine Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Concentration Concentration under Reduced Pressure Drying->Concentration Product Crude this compound Concentration->Product

Experimental workflow for the synthesis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the separation and detection of volatile and semi-volatile nitrosamines.

Sample Preparation: A sample containing the analyte is dissolved in a suitable solvent, such as dichloromethane. For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the nitrosamines.

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for nitrosamine analysis (e.g., DB-WAX).

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

Typical GC-MS Parameters: [4][5][6]

  • Injection Mode: Splitless

  • Injector Temperature: 230-250°C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a ramp to a final temperature of 220-240°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

Sample Preparation: [7]

  • Approximately 5-25 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • The solution is filtered through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

  • An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing (0 ppm).

Instrumentation:

  • A high-field NMR spectrometer (e.g., 300-600 MHz) is used to acquire the spectra.

Acquisition Parameters:

  • ¹H NMR: Standard pulse-acquire sequence.

  • ¹³C NMR: Proton-decoupled pulse sequence.

  • The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation: [8]

  • Neat Liquid: A drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Solution: A concentrated solution of the sample is prepared in a suitable solvent (e.g., chloroform, carbon tetrachloride) and placed in a liquid sample cell.

  • KBr Pellet (for solids): A small amount of the solid sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet.

Instrumentation:

  • A Fourier-transform infrared spectrometer.

Data Acquisition:

  • A background spectrum of the empty sample holder (or solvent) is first recorded.

  • The sample spectrum is then recorded, and the background is automatically subtracted.

  • The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Metabolic Activation Pathway

N-nitrosamines are not directly carcinogenic but require metabolic activation to exert their genotoxic effects. This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. The proposed metabolic pathway for this compound involves α-hydroxylation, leading to the formation of an unstable intermediate that ultimately generates a reactive diazonium ion capable of alkylating DNA.

G Metabolic Activation of this compound NDiBA This compound CYP450 Cytochrome P450 (α-hydroxylation) NDiBA->CYP450 Intermediate1 α-Hydroxy-N-nitrosodiisobutylamine (unstable) CYP450->Intermediate1 SpontaneousDecomposition Spontaneous Decomposition Intermediate1->SpontaneousDecomposition Isobutyraldehyde Isobutyraldehyde SpontaneousDecomposition->Isobutyraldehyde releases Intermediate2 Isobutyldiazohydroxide SpontaneousDecomposition->Intermediate2 Protonation Protonation Intermediate2->Protonation Intermediate3 Isobutyldiazonium Ion Protonation->Intermediate3 DNA_Alkylation DNA Alkylation Intermediate3->DNA_Alkylation DNA_Adducts DNA Adducts (Carcinogenesis) DNA_Alkylation->DNA_Adducts

Proposed metabolic activation pathway of this compound.

References

Physical and chemical properties of N,N-bis(2-methylpropyl)nitrous amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N,N-bis(2-methylpropyl)nitrous amide, a nitrosamine compound of significant interest in the fields of toxicology and pharmaceutical drug development. This document details the compound's key identifiers, physicochemical properties, and provides in-depth experimental protocols for its synthesis and analysis. Furthermore, it elucidates the general metabolic pathway associated with the carcinogenicity of N-nitrosamines, a class to which this compound belongs.

Introduction

N,N-bis(2-methylpropyl)nitrous amide, also known as N-Nitrosodiisobutylamine, is a chemical compound belonging to the N-nitrosamine class. Nitrosamines are a group of potent carcinogens that can form from the reaction of secondary or tertiary amines with a nitrosating agent.[1] The presence of nitrosamine impurities in pharmaceutical products is a major concern for regulatory agencies and the pharmaceutical industry, necessitating robust analytical methods for their detection and quantification.[1] This guide serves as a technical resource for professionals requiring detailed information on this specific nitrosamine.

Compound Identification and Properties

A summary of the key identifiers and physicochemical properties of N,N-bis(2-methylpropyl)nitrous amide is presented below.

Table 1: Compound Identification
IdentifierValue
IUPAC Name N,N-bis(2-methylpropyl)nitrous amide
Synonyms This compound, Diisobutylnitrosamine
CAS Number 997-95-5
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
Table 2: Physical and Chemical Properties
PropertyValueReference
Physical State Oil[2]
Color Colorless to Light Yellow[2]
Boiling Point 237.7 ± 9.0 °C (at 760 Torr)[2]
Density 0.92 ± 0.1 g/cm³ (at 20 °C, 760 Torr)[2]
Flash Point 97.5 ± 18.7 °C[2]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.[2]
Stability Light sensitive.[2]
Storage Temperature -20°C, under inert atmosphere in an amber vial.[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of N,N-bis(2-methylpropyl)nitrous amide are provided below. These protocols are intended for use by qualified personnel in a controlled laboratory setting.

Synthesis Protocols

Disclaimer: N-nitrosamines are potent carcinogens and must be handled with extreme caution using appropriate personal protective equipment (PPE) and engineering controls (e.g., a certified chemical fume hood). A thorough, substance-specific risk assessment must be conducted before commencing any experimental work.

Two common methods for the synthesis of N,N-bis(2-methylpropyl)nitrous amide are detailed below.

Protocol 1: Synthesis using tert-Butyl Nitrite (TBN) [1]

This method provides an efficient synthesis under solvent-free conditions.

  • Materials:

    • Diisobutylamine

    • tert-Butyl nitrite (TBN)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Silica gel for chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • To a clean, dry round-bottom flask containing a magnetic stir bar, add diisobutylamine (1.0 equivalent).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add tert-butyl nitrite (1.2 to 1.5 equivalents) dropwise to the stirred amine, controlling any potential exotherm.

    • After the addition is complete, allow the reaction mixture to stir at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Upon completion, purify the crude product directly by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure N,N-bis(2-methylpropyl)nitrous amide.

Protocol 2: Synthesis using Sodium Nitrite and Hydrochloric Acid [1]

This protocol describes a classical nitrosation method in an aqueous acidic medium.

  • Materials:

    • Diisobutylamine

    • Sodium nitrite (NaNO₂)

    • Concentrated hydrochloric acid (HCl)

    • Deionized water

    • Beakers

    • Magnetic stirrer and stir bar

    • Ice bath

    • pH meter or pH paper

    • Organic solvent for extraction (e.g., dichloromethane)

    • Anhydrous sodium sulfate

    • Rotary evaporator

  • Procedure:

    • Dissolve diisobutylamine (1.0 equivalent) in a beaker with deionized water and cool the solution in an ice bath to 0-5 °C.

    • Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 3-4.

    • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

    • Add the sodium nitrite solution dropwise to the cold, acidic solution of diisobutylamine.

    • Continue to stir the reaction mixture in the ice bath for 1-2 hours.

    • Monitor the reaction for completion by TLC.

    • After the reaction is complete, extract the product with an organic solvent such as dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N,N-bis(2-methylpropyl)nitrous amide.

    • Further purification can be achieved by column chromatography if necessary.

Analytical Protocols

The following protocols are representative methods for the analysis of N,N-bis(2-methylpropyl)nitrous amide, typically as a trace impurity in pharmaceutical substances.

Protocol 3: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is suitable for the quantification of a range of nitrosamines, including N,N-bis(2-methylpropyl)nitrous amide.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

    • Heated electrospray ionization (HESI) or atmospheric pressure chemical ionization (APCI) source.

  • Chromatographic Conditions (Representative):

    • Column: A suitable reversed-phase column, such as a C18 or Pentafluorophenyl (F5) column (e.g., 100 x 2.1 mm, 1.9 µm).[3][4]

    • Mobile Phase A: 0.1% Formic acid in Water.[4]

    • Mobile Phase B: Methanol or Acetonitrile.[4]

    • Gradient: A suitable gradient to resolve the analyte from the matrix (e.g., starting with a low percentage of B, ramping up to a high percentage, and then re-equilibrating).

    • Flow Rate: 0.3 - 0.5 mL/min.[4]

    • Column Temperature: 40 °C.[3]

    • Injection Volume: 5 - 20 µL.[3]

  • Mass Spectrometry Conditions (Representative):

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): [M+H]⁺ for N,N-bis(2-methylpropyl)nitrous amide (m/z 159.1).

    • Product Ions (Q3): To be determined by direct infusion of a standard solution.

    • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

  • Sample Preparation:

    • Dissolve the sample (e.g., drug substance) in a suitable solvent (e.g., methanol/water).

    • The solution may require vortexing, sonication, and centrifugation to ensure complete dissolution and removal of particulates.[3]

    • Dilute the sample to the desired concentration.

    • Spike with an appropriate internal standard (e.g., a deuterated analog) for accurate quantification.[4]

Protocol 4: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for volatile nitrosamines.

  • Instrumentation:

    • Gas Chromatograph (GC).

    • Mass Spectrometer (MS), typically a single quadrupole or triple quadrupole.

    • Liquid or headspace autosampler.

  • Chromatographic Conditions (Representative):

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane or a more polar phase (e.g., 14% cyanopropylphenyl-methylpolysiloxane).[5]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

    • Oven Program: A temperature program to separate the analyte from other volatile components (e.g., initial temperature of 55°C, hold for 2 min, then ramp at 10°C/min to 260°C, hold for 2 min).[5]

    • Injection: Splitless or direct injection.

  • Mass Spectrometry Conditions (Representative):

    • Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI).

    • Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Ions to Monitor (SIM): Characteristic fragment ions of N,N-bis(2-methylpropyl)nitrous amide.

    • Source Temperature: e.g., 230 °C.

  • Sample Preparation:

    • For liquid injection, dissolve the sample in a suitable organic solvent (e.g., dichloromethane).

    • For headspace analysis, the sample is typically dissolved in a suitable solvent in a headspace vial and heated to partition the volatile nitrosamines into the headspace for injection.

    • Extraction from a matrix may be required, potentially using liquid-liquid extraction or solid-phase extraction (SPE).

Biological Activity and Signaling

N-nitrosamines, as a class, are well-documented procarcinogens. Their carcinogenic activity is not direct but requires metabolic activation within the body.[6][7]

Metabolic Activation and Carcinogenic Mechanism

The primary pathway for the metabolic activation of N-nitrosamines involves cytochrome P450 (CYP) enzymes, primarily in the liver.[8] This process, known as α-hydroxylation, is the initial step that leads to the formation of unstable intermediates. These intermediates can then spontaneously decompose to form highly reactive electrophilic species, such as diazonium ions. These reactive species can then form covalent adducts with cellular macromolecules, most critically with DNA.[7][8] The formation of DNA adducts can lead to miscoding during DNA replication, resulting in permanent mutations. If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can lead to the initiation of cancer.[9]

Metabolic_Activation_of_Nitrosamines cluster_0 Cellular Environment N_Nitrosamine N,N-bis(2-methylpropyl)nitrous amide (Procarcinogen) Alpha_Hydroxylation α-Hydroxylation N_Nitrosamine->Alpha_Hydroxylation Metabolic Activation CYP450 Cytochrome P450 (e.g., CYP2E1) CYP450->Alpha_Hydroxylation Unstable_Intermediate Unstable α-hydroxy Nitrosamine Alpha_Hydroxylation->Unstable_Intermediate Diazonium_Ion Alkyldiazonium Ion (Reactive Electrophile) Unstable_Intermediate->Diazonium_Ion Spontaneous Decomposition DNA_Adduct DNA Adducts Diazonium_Ion->DNA_Adduct Alkylation DNA DNA DNA->DNA_Adduct Mutation Mutations DNA_Adduct->Mutation Faulty DNA Repair/Replication Cancer Cancer Initiation Mutation->Cancer

General metabolic activation pathway of N-nitrosamines leading to carcinogenesis.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of N,N-bis(2-methylpropyl)nitrous amide. The inclusion of comprehensive experimental protocols for its synthesis and analysis offers a valuable resource for researchers and professionals in the pharmaceutical industry. Understanding the properties and analytical methodologies for this compound is crucial for the effective monitoring and control of nitrosamine impurities in drug substances and products, thereby ensuring patient safety. The outlined carcinogenic mechanism underscores the importance of these control strategies.

References

N-Nitrosodiisobutylamine (CAS 997-95-5): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodiisobutylamine (NDIBA), a nitrosamine compound identified by CAS number 997-95-5, is a subject of significant interest within the pharmaceutical industry and toxicological research. As a member of the cohort of concern known as nitrosamines, NDIBA is classified as a potential mutagenic carcinogen. Its formation as an impurity in active pharmaceutical ingredients (APIs) and finished drug products is a critical quality and safety concern for regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This technical guide provides an in-depth overview of NDIBA, covering its chemical properties, synthesis, analytical detection methodologies, toxicological profile, and the regulatory framework for its control. Detailed experimental protocols and quantitative data are presented to support research and development efforts.

Chemical and Physical Properties

This compound is a symmetrical N-nitrosamine characterized by two isobutyl groups attached to a nitroso-functionalized nitrogen atom. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 997-95-5[1]
Molecular Formula C₈H₁₈N₂O[1]
Molecular Weight 158.24 g/mol [1]
IUPAC Name N,N-bis(2-methylpropyl)nitrous amide
Synonyms Diisobutylnitrosamine, N,N-Diisobutylnitrosamine, NSC 134[1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 237.7 °C
Density 0.92 g/cm³
Solubility Soluble in organic solvents; limited solubility in water[2]
Storage Conditions Store at <-15°C under an inert atmosphere (e.g., Nitrogen), protected from light.

Synthesis of this compound

The synthesis of NDIBA is crucial for its use as an analytical standard to develop and validate sensitive methods for its detection as a potential impurity. The primary route of formation involves the nitrosation of the secondary amine, diisobutylamine.

Diagram of General Synthesis

G Diisobutylamine Diisobutylamine ((CH3)2CHCH2)2NH Reaction Nitrosation Reaction Diisobutylamine->Reaction NitrosatingAgent Nitrosating Agent (e.g., NaNO2/Acid, TBN) NitrosatingAgent->Reaction NDIBA This compound ((CH3)2CHCH2)2N-N=O Reaction->NDIBA Purification Purification (e.g., Column Chromatography) NDIBA->Purification FinalProduct Pure NDIBA Standard Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Experimental Protocols for Synthesis

Two common methods for the synthesis of N-nitrosamines from their corresponding secondary amines are detailed below.

Protocol 1: Synthesis using Sodium Nitrite and Hydrochloric Acid

This classic method involves the reaction of diisobutylamine with sodium nitrite under acidic conditions.

  • Materials:

    • Diisobutylamine (1.0 equivalent)

    • Sodium nitrite (NaNO₂) (1.1 equivalents)

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized water

    • Dichloromethane (for extraction)

    • Anhydrous sodium sulfate (for drying)

    • Ice bath, separatory funnel, round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve diisobutylamine in deionized water in a beaker and cool the solution in an ice bath to 0-5 °C.

    • Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 3-4.

    • In a separate beaker, prepare a solution of sodium nitrite in deionized water.

    • Add the sodium nitrite solution dropwise to the cold, acidic solution of diisobutylamine. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.

    • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate pure this compound.

Protocol 2: Synthesis using tert-Butyl Nitrite (TBN) under Solvent-Free Conditions

This method offers an efficient and often higher-yielding approach, avoiding strong acidic conditions.

  • Materials:

    • Diisobutylamine (1.0 equivalent)

    • tert-Butyl nitrite (TBN) (1.2-1.5 equivalents)

    • Round-bottom flask, magnetic stirrer, ice bath.

    • Silica gel and solvents for chromatography.

  • Procedure:

    • To a clean, dry round-bottom flask containing a magnetic stir bar, add diisobutylamine.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add tert-butyl nitrite dropwise to the stirred amine.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Upon completion, the crude product can be purified directly by column chromatography on silica gel as described in Protocol 1.

Analytical Methodologies

The detection and quantification of NDIBA at trace levels, as required for pharmaceutical impurity analysis, necessitates highly sensitive and selective analytical techniques. The most common methods are based on chromatography coupled with mass spectrometry.

Diagram of a Typical Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample API or Drug Product Extraction Extraction (e.g., LLE with Dichloromethane or SPE) Sample->Extraction Concentration Concentration & Filtration Extraction->Concentration LCMS LC-MS/MS or GC-MS/MS Concentration->LCMS Quantification Quantification (vs. Reference Standard) LCMS->Quantification Report Report Result (ng/g or ppm) Quantification->Report G NDIBA This compound (Procarcinogen) CYP450 CYP450 Enzymes (e.g., CYP2B1, CYP2E1) α-Hydroxylation NDIBA->CYP450 Metabolic Activation Unstable_Intermediate α-Hydroxy-nitrosamine (Unstable) CYP450->Unstable_Intermediate Diazonium_Ion Isobutyl-diazonium Ion (Reactive Electrophile) Unstable_Intermediate->Diazonium_Ion Spontaneous Decomposition DNA_Adducts DNA Adducts (e.g., O⁶-isobutylguanine) Diazonium_Ion->DNA_Adducts Alkylation DNA Cellular DNA DNA->DNA_Adducts Repair DNA Repair Mechanisms DNA_Adducts->Repair Successful Replication DNA Replication DNA_Adducts->Replication Unrepaired Mutation Permanent Mutation (e.g., G:C → A:T) Replication->Mutation Cancer Initiation of Carcinogenesis Mutation->Cancer

References

An In-depth Technical Guide on N-Nitrosodiisobutylamine (NDiBA) Contaminants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodiisobutylamine (NDiBA) is a member of the N-nitrosamine class of compounds, which are classified as probable human carcinogens.[1][2][3] The presence of N-nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies and the pharmaceutical industry worldwide.[2][4] Since the initial discovery of N-nitrosodimethylamine (NDMA) in valsartan drug products in 2018, regulatory scrutiny has intensified, leading to numerous drug recalls and the establishment of stringent guidelines to control these impurities.[3] This guide provides a comprehensive overview of NDiBA, including its formation, toxicology, analytical detection, and mitigation strategies, to support professionals in ensuring the safety and quality of pharmaceutical products.

Formation Pathways of this compound

The formation of NDiBA, like other N-nitrosamines, requires the presence of a secondary amine (diisobutylamine) and a nitrosating agent under specific conditions.[1][5]

General Reaction Scheme:

(C₄H₉)₂NH (Diisobutylamine) + Nitrosating Agent → (C₄H₉)₂N-N=O (this compound) + Byproducts[1]

The key factors contributing to its formation in pharmaceutical manufacturing include:

  • Presence of Secondary Amines: Diisobutylamine can be present as a reagent, intermediate, or degradation product in the synthesis of active pharmaceutical ingredients (APIs).

  • Presence of Nitrosating Agents: Nitrous acid, formed from nitrites (often present as trace impurities in excipients, water, and solvents) under acidic conditions, is a common nitrosating agent.[3][5] Other nitrosating agents include alkyl nitrites, nitrosyl halides, and nitrogen oxides.[5]

  • Favorable Reaction Conditions: The nitrosation process is often enhanced at an acidic pH.[5]

Potential root causes for contamination can stem from various points in the manufacturing process, including the synthesis of the API, the formulation of the drug product, and even degradation during storage.[2][3]

cluster_precursors Precursors cluster_conditions Conditions cluster_process Process cluster_product Product Diisobutylamine Diisobutylamine (Secondary Amine) Nitrosation Nitrosation Reaction Diisobutylamine->Nitrosation NitrosatingAgent Nitrosating Agent (e.g., Nitrite Impurities) NitrosatingAgent->Nitrosation AcidicpH Acidic pH AcidicpH->Nitrosation facilitates NDiBA This compound (NDiBA) Nitrosation->NDiBA

Caption: General formation pathway of this compound (NDiBA).

Toxicology and Health Risks

N-nitrosamines are a class of highly potent mutagenic impurities, and many are classified as probable human carcinogens.[6]

  • Genotoxicity: The primary mechanism of toxicity for N-nitrosamines is genotoxicity.[6] Following metabolic activation, they can form alkylating agents that damage DNA. This DNA damage, if not properly repaired by the cell, can lead to mutations and chromosomal alterations, which can initiate the process of carcinogenesis.[6][7]

  • Carcinogenicity: Animal studies have demonstrated that exposure to N-nitrosamines can lead to the formation of tumors in various organs, including the liver, lungs, kidneys, and esophagus.[7][8][9] The International Agency for Research on Cancer (IARC) has classified several N-nitrosamines in Group 2A ("probably carcinogenic to humans") or Group 2B ("possibly carcinogenic to humans").[6]

NDiBA This compound (NDiBA) MetabolicActivation Metabolic Activation (e.g., by CYP Enzymes) NDiBA->MetabolicActivation ReactiveIntermediates Formation of Reactive Alkylating Intermediates MetabolicActivation->ReactiveIntermediates DNAAdducts DNA Adduct Formation (DNA Damage) ReactiveIntermediates->DNAAdducts attacks DNA Cellular DNA DNA->DNAAdducts FailedRepair Failed/Incorrect DNA Repair DNAAdducts->FailedRepair Mutation Somatic Mutations FailedRepair->Mutation Cancer Cancer Initiation Mutation->Cancer

Caption: Simplified signaling pathway of NDiBA-induced genotoxicity.

Regulatory Landscape and Acceptable Intake Limits

To address the risks posed by nitrosamine impurities, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established acceptable intake (AI) limits.[10][11] These limits are based on toxicological data and are designed to correspond to a negligible lifetime cancer risk.[11]

The FDA has developed a "Carcinogenic Potency Categorization Approach" (CPCA) to assign AI limits to nitrosamines based on their structural features.[12]

Table 1: Summary of Acceptable Intake (AI) Limits for Selected Nitrosamines

Nitrosamine CompoundAbbreviationFDA Recommended AI Limit (ng/day)EMA AI Limit (ng/day)
N-NitrosodimethylamineNDMA9696
N-NitrosodiethylamineNDEA26.526.5
N-Nitroso-N-methyl-4-aminobutyric acidNMBA9696
N-NitrosodiisopropylamineNDIPA26.526.5
N-NitrosoethylisopropylamineNEIPA26.526.5
This compound NDiBA Not explicitly listed, ICH M7 approach applies[13]Not explicitly listed, ICH M7 approach applies
Default (for unknown nitrosamines)-26.518

Note: For nitrosamines without a published specific limit, such as NDiBA, the approach outlined in the ICH M7(R1) guideline for mutagenic impurities should be used to determine an acceptable limit, which often defaults to a conservative value.[13] The FDA may also use the CPCA to assign a limit.

Analytical Detection and Quantification

Sensitive and specific analytical methods are crucial for the detection and quantification of trace-level NDiBA impurities in APIs and drug products.[7][8] The most commonly employed techniques are based on chromatography coupled with mass spectrometry.

Table 2: Key Analytical Methodologies for NDiBA Detection

TechniqueAbbreviationCommon DetectorKey Advantages
Liquid Chromatography-Mass SpectrometryLC-MS/MSTriple Quadrupole (QqQ)High sensitivity and specificity, suitable for both volatile and non-volatile nitrosamines.[1]
Gas Chromatography-Mass SpectrometryGC-MSMass Spectrometer (MS)Excellent for volatile nitrosamines, provides structural information.[1][8]
High-Performance Liquid ChromatographyHPLC-UVUV DetectorLess sensitive and specific than MS methods, but can be used for purification and quantification at higher levels.[1]
Experimental Protocols

Protocol 1: General LC-MS/MS Method for NDiBA Quantification

This protocol provides a general framework. Method parameters must be optimized and validated for the specific drug product matrix.

  • Sample Preparation:

    • Accurately weigh a sample of the ground drug product or API.

    • Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane, or a mixture). The choice of solvent depends on the solubility of the API and the nitrosamine.

    • Use sonication or vortexing to ensure complete dissolution.

    • Perform a sample cleanup step if necessary to remove matrix interferences. This may involve solid-phase extraction (SPE) or liquid-liquid extraction.

    • Filter the final extract through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.[1]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the NDiBA.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for NDiBA to ensure confident identification and quantification. The primary transition is used for quantification, and the secondary transition is used for confirmation.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Quantification:

    • Prepare a calibration curve using certified reference standards of NDiBA in a matrix-matched solution.

    • Calculate the concentration of NDiBA in the sample by comparing its peak area to the calibration curve.

Sample Drug Product or API Sample Extraction Sample Extraction (Dissolution/Sonication) Sample->Extraction Cleanup Sample Cleanup (optional) (e.g., SPE) Extraction->Cleanup Filtration Filtration (0.22 µm) Cleanup->Filtration Injection LC-MS/MS Injection Filtration->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Analysis Data Analysis & Quantification Detection->Analysis

Caption: A typical analytical workflow for the detection of NDiBA.

Mitigation and Control Strategies

A comprehensive control strategy is essential to mitigate the risk of NDiBA contamination. This involves a proactive approach based on risk assessment and process understanding.

  • Risk Assessment: Manufacturers should conduct a thorough risk assessment of their manufacturing processes to identify potential sources of secondary amines and nitrosating agents.[14] This assessment should evaluate raw materials, solvents, intermediates, and the potential for degradation.

  • Process Optimization: Modify the synthetic or manufacturing process to avoid conditions that favor nitrosamine formation. This could involve changing the pH, temperature, or order of reagent addition.

  • Raw Material Control: Implement stringent controls and testing for incoming raw materials, especially excipients, to screen for nitrite impurities.

  • Use of Inhibitors: The addition of antioxidants, such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E), has been shown to inhibit the formation of N-nitrosamines.[2]

  • Formulation Design: Consider the potential for interaction between the API and excipients during formulation development and throughout the product's shelf life.

Start Identify Potential for NDiBA Contamination RiskAssessment Conduct Process Risk Assessment Start->RiskAssessment IdentifySources Identify Sources of Amines & Nitrosating Agents RiskAssessment->IdentifySources RiskIdentified Risk Identified? IdentifySources->RiskIdentified ImplementControls Implement Control Strategy RiskIdentified->ImplementControls Yes NoRisk Document Assessment RiskIdentified->NoRisk No ControlOptions • Process Optimization • Raw Material Control • Use of Inhibitors ImplementControls->ControlOptions Verify Verify Effectiveness (Analytical Testing) ImplementControls->Verify Monitor Continuous Monitoring & Review Verify->Monitor

References

Fundamental research on the stability of N-Nitrosodiisobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Stability of N-Nitrosodiisobutylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the stability of this compound (NDiBA). Understanding the chemical stability, degradation pathways, and metabolic fate of NDiBA is critical for risk assessment, control strategy development, and ensuring the safety and quality of pharmaceutical products.

Chemical Stability and Degradation Profile

This compound (NDiBA), like other N-nitrosamines, is susceptible to degradation under various environmental conditions. Its stability is primarily influenced by pH, temperature, and light.

Effect of pH

The stability of NDiBA is significantly dependent on pH. While specific quantitative kinetic data for NDiBA is limited in publicly available literature, the general behavior of N-nitrosamines indicates that they are most stable in neutral to alkaline conditions and less stable in acidic environments. For the structurally similar N-Nitrosodibutylamine, it has been noted to be stable for over 14 days in neutral or alkaline aqueous solutions when protected from light, with slightly lower stability in acidic solutions[1]. The degradation in acidic media is primarily due to acid-catalyzed hydrolysis of the N-nitroso bond[2].

Table 1: Qualitative pH-Dependent Stability of N-Nitrosamines (Inferred for NDiBA)

pH ConditionRelative StabilityPrimary Degradation Pathway
Strongly Acidic (pH < 3) LowAcid-catalyzed hydrolysis (denitrosation)
Weakly Acidic (pH 3-6) ModerateSlower acid-catalyzed hydrolysis
Neutral (pH ~7) High (in the dark)Minimal degradation
Alkaline (pH > 8) High (in the dark)Generally stable

Note: This table is based on the general behavior of N-nitrosamines and is expected to be representative of NDiBA. Specific degradation rates will vary based on the exact conditions.

Effect of Temperature
Effect of Light (Photostability)

N-nitrosamines are known to be sensitive to light, particularly ultraviolet (UV) radiation[1][2]. Photolytic degradation typically involves the cleavage of the N-N bond, which can lead to the formation of various reactive species. To ensure the stability of NDiBA, it is crucial to protect it from light during storage and handling. Photostability studies, as outlined in the ICH Q1B guideline, are essential to assess the impact of light exposure.

Experimental Protocols for Stability Assessment

Forced degradation studies are a critical component of understanding the stability of a drug substance like NDiBA. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on NDiBA.

Objective: To identify the potential degradation products of NDiBA under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound (NDiBA) reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or other suitable organic solvent

  • pH meter

  • HPLC-UV or LC-MS/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of NDiBA in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at 60°C.

    • Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the samples with an appropriate amount of NaOH before analysis.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Incubate the solutions at 60°C.

    • Withdraw samples at the same time points as the acid hydrolysis.

    • Neutralize the samples with an appropriate amount of HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw samples at the specified time points.

  • Thermal Degradation:

    • Place an aliquot of the NDiBA stock solution in an oven at 80°C.

    • Withdraw samples at the specified time points.

  • Photolytic Degradation:

    • Expose an aliquot of the NDiBA stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark at the same temperature.

    • Withdraw samples after the exposure period.

  • Analysis:

    • Analyze all the stressed and control samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to separate and quantify NDiBA and its degradation products.

Metabolic Pathways

The metabolism of N-nitrosamines is a critical factor in their carcinogenicity. The primary metabolic pathway for N-nitrosodialkylamines is through oxidation catalyzed by cytochrome P450 (CYP) enzymes, which is considered a metabolic activation step[3][4][5].

α-Hydroxylation: The Key Activation Pathway

The main pathway for the metabolic activation of N-nitrosamines is α-hydroxylation[6]. This process involves the hydroxylation of the carbon atom adjacent (in the alpha position) to the N-nitroso group. For NDiBA, this would occur on one of the isobutyl chains. This reaction is primarily catalyzed by CYP isoforms such as CYP2E1 and CYP2A6[1][3].

The resulting α-hydroxy-N-nitrosodiisobutylamine is an unstable intermediate that spontaneously decomposes. This decomposition leads to the formation of an electrophilic diazonium ion and an aldehyde (isobutyraldehyde in this case). The diazonium ion is a potent alkylating agent that can react with cellular macromolecules, including DNA, leading to mutations and potentially initiating carcinogenesis.

Other Metabolic Pathways (Detoxification)

While α-hydroxylation is the primary activation pathway, other metabolic transformations of the alkyl chains can occur, which are generally considered detoxification pathways. These include hydroxylation at the β, γ, or ω positions of the isobutyl group. These hydroxylated metabolites are typically more water-soluble and can be more readily excreted from the body, often after conjugation with glucuronic acid. Denitrosation, the cleavage of the N-NO bond, is another potential minor detoxification pathway.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) HPLC HPLC-UV / LC-MS/MS Acid->HPLC Analyze Samples Base Base Hydrolysis (0.1M & 1M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Thermal Thermal (80°C) Thermal->HPLC Analyze Samples Photo Photolytic (ICH Q1B) Photo->HPLC Analyze Samples Data Data Analysis (Quantification, Impurity Profiling) HPLC->Data NDiBA NDiBA Stock Solution NDiBA->Acid Expose to NDiBA->Base Expose to NDiBA->Oxidation Expose to NDiBA->Thermal Expose to NDiBA->Photo Expose to

Workflow for the forced degradation study of this compound.
Conceptual Metabolic Pathway of this compound

NDiBA_Metabolism cluster_activation Metabolic Activation cluster_detox Detoxification NDiBA This compound Alpha_OH α-Hydroxy-NDiBA (Unstable Intermediate) NDiBA->Alpha_OH CYP450 (e.g., CYP2E1, CYP2A6) α-Hydroxylation Other_OH β, γ, ω-Hydroxylation NDiBA->Other_OH CYP450 Denitrosation Denitrosation NDiBA->Denitrosation CYP450 Diazonium Isobutyl Diazonium Ion (Electrophilic) Alpha_OH->Diazonium Spontaneous Decomposition Aldehyde Isobutyraldehyde Alpha_OH->Aldehyde Spontaneous Decomposition DNA_Adducts DNA Adducts Diazonium->DNA_Adducts DNA Alkylation Excretion Conjugation & Excretion Other_OH->Excretion Denitrosation->Excretion

Conceptual metabolic pathways of this compound.

References

N-Nitrosodiisobutylamine: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Nitrosodiisobutylamine (NDIBA) in organic solvents. Given the significance of nitrosamine impurities in pharmaceutical manufacturing and research, understanding their solubility is critical for developing analytical methods, designing purification strategies, and conducting toxicological studies. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows to aid researchers in their laboratory investigations.

Core-Data Presentation: Solubility of this compound

SolventChemical FormulaMolar Mass ( g/mol )Qualitative SolubilityQuantitative SolubilityTemperature (°C)
ChloroformCHCl₃119.38Slightly Soluble[1][2]Data not availableNot specified
Ethyl AcetateC₄H₈O₂88.11Slightly Soluble[1][2]Data not availableNot specified
MethanolCH₄O32.04Slightly Soluble[1][2]Data not availableNot specified
WaterH₂O18.02Limited Solubility[3]700 mg/LNot specified
Organic Solvents (General)--Soluble[3]Data not availableNot specified

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. The following protocols describe two common and reliable methods for quantifying the solubility of this compound in organic solvents: the gravimetric method and the concentration measurement method using UV-Vis spectrophotometry.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

a. Materials:

  • This compound

  • Selected organic solvent of interest

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

b. Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed container in a temperature-controlled shaker or incubator set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: Allow the mixture to stand at the constant temperature until the undissolved solid has settled.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution. Immediately filter the solution using a syringe filter compatible with the solvent to remove any undissolved microcrystals.

  • Solvent Evaporation: Transfer a precise volume of the clear, saturated filtrate into a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of inert gas, in a vacuum oven at a temperature that does not cause degradation of the NDIBA, or in a desiccator.

  • Weighing: Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of filtrate used in mL) * 100

UV-Vis Spectrophotometry for Solubility Determination

This method is applicable if this compound exhibits significant absorbance in the UV-Visible spectrum in the chosen solvent.

a. Materials:

  • This compound

  • Selected organic solvent of interest (must be UV-transparent at the analysis wavelength)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Temperature-controlled water bath or cell holder for the spectrophotometer

b. Procedure:

  • Preparation of a Saturated Solution: Follow steps 1-3 from the Gravimetric Method protocol.

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of dilutions to prepare at least five standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for NDIBA.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

  • Sample Preparation and Analysis:

    • Withdraw a small, known volume of the clear, saturated filtrate.

    • Dilute the filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the equation of the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

experimental_workflow_gravimetric cluster_prep Preparation of Saturated Solution cluster_analysis Gravimetric Analysis start Add excess NDIBA to solvent equilibrate Equilibrate at constant temperature start->equilibrate settle Allow solid to settle equilibrate->settle filter Filter supernatant settle->filter evaporate Evaporate solvent from known volume filter->evaporate weigh Weigh residue evaporate->weigh calculate Calculate solubility weigh->calculate

Gravimetric method workflow for solubility determination.

experimental_workflow_spectrophotometry cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_calculation Data Analysis saturate Prepare saturated solution measure Measure absorbance of diluted saturated solution saturate->measure standards Prepare standard solutions calibrate Generate calibration curve standards->calibrate determine_conc Determine concentration from curve calibrate->determine_conc measure->determine_conc calculate_sol Calculate solubility with dilution factor determine_conc->calculate_sol

UV-Vis spectrophotometry workflow for solubility determination.

References

An In-depth Technical Guide on the Discovery and History of Diisobutylnitrosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutylnitrosamine (DIBA-NA), a member of the N-nitrosamine class of compounds, is a chemical entity of significant interest to the scientific community due to its carcinogenic properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical research pertaining to DIBA-NA. It details its chemical properties, outlines experimental protocols for its synthesis, and discusses its metabolic activation and carcinogenic mechanism in the context of related dialkylnitrosamines. This document aims to serve as a foundational resource for researchers and professionals involved in toxicology, drug development, and regulatory sciences.

Introduction

N-nitrosamines are a class of potent carcinogens that have been the subject of extensive research since the mid-20th century. Their presence as impurities in pharmaceuticals, food, and consumer products has raised significant public health concerns.[1] Diisobutylnitrosamine, with the chemical formula C₈H₁₈N₂O, is a lesser-studied branched-chain nitrosamine.[2][3] Understanding its history, synthesis, and biological activity is crucial for assessing its risk and developing strategies for its detection and control.

Discovery and Historical Context

Physicochemical Properties

A summary of the key physicochemical properties of Diisobutylnitrosamine is presented in the table below.

PropertyValueReference
CAS Number 997-95-5[2][5]
Molecular Formula C₈H₁₈N₂O[2]
Molecular Weight 158.24 g/mol [2]
Appearance Colorless to pale yellow liquid[5]
Odor Characteristic[5]
Solubility Soluble in organic solvents, limited solubility in water[5]
Synonyms N-Nitroso-di-iso-butylamine, N,N-Diisobutylnitrosamine, NSC 134[2][5]

Synthesis of Diisobutylnitrosamine

The synthesis of diisobutylnitrosamine is crucial for its use as an analytical standard to detect and quantify its presence as a potential impurity in various products.[6] The primary method involves the nitrosation of the secondary amine, diisobutylamine.

Experimental Protocols

Two common methods for the synthesis of diisobutylnitrosamine are detailed below.[6]

Protocol 1: Synthesis using Sodium Nitrite and Hydrochloric Acid

This traditional method involves the in-situ generation of nitrous acid from sodium nitrite in an acidic medium.

  • Materials:

    • Diisobutylamine

    • Concentrated Hydrochloric Acid

    • Sodium Nitrite

    • Deionized Water

    • Ice

    • Beakers

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve diisobutylamine (1.0 equivalent) in a beaker with deionized water.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 3-4.

    • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

    • Add the sodium nitrite solution dropwise to the cold, acidic solution of diisobutylamine, maintaining the temperature below 10 °C throughout the addition.

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

    • The reaction mixture can then be extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • The organic layer is washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N-nitrosodiisobutylamine.

    • Purification can be achieved by column chromatography on silica gel.

Protocol 2: Synthesis using tert-Butyl Nitrite (TBN) under Solvent-Free Conditions

This method offers a more modern and potentially greener alternative, avoiding the use of strong acids and aqueous workups.[7]

  • Materials:

    • Diisobutylamine

    • tert-Butyl Nitrite (TBN)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

  • Procedure:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add diisobutylamine (1.0 equivalent).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add tert-butyl nitrite (1.2 to 1.5 equivalents) dropwise to the stirred amine.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC or GC.

    • Upon completion, the excess TBN and the by-product tert-butanol can be removed under reduced pressure.

    • The resulting crude product can be purified by column chromatography if necessary.

Synthesis Workflow

Synthesis_Workflow cluster_protocol1 Protocol 1: Sodium Nitrite / HCl cluster_protocol2 Protocol 2: tert-Butyl Nitrite (Solvent-Free) p1_start Diisobutylamine in Water p1_acid Add HCl (pH 3-4) p1_start->p1_acid p1_nitrite Add NaNO2 Solution p1_acid->p1_nitrite p1_react Reaction (0-10°C) p1_nitrite->p1_react p1_extract Extraction p1_react->p1_extract p1_purify Purification p1_extract->p1_purify p1_end This compound p1_purify->p1_end p2_start Diisobutylamine p2_tbn Add tert-Butyl Nitrite (0-5°C) p2_start->p2_tbn p2_react Reaction (RT) p2_tbn->p2_react p2_evap Evaporation p2_react->p2_evap p2_purify Purification p2_evap->p2_purify p2_end This compound p2_purify->p2_end

Figure 1: Synthesis workflows for this compound.

Carcinogenicity and Toxicology

Metabolism and Mechanism of Action

The carcinogenic activity of N-nitrosamines is dependent on their metabolic activation.[9] This process is primarily mediated by cytochrome P450 (CYP) enzymes.[10]

General Metabolic Activation Pathway of Dialkylnitrosamines

The generally accepted metabolic activation pathway for dialkylnitrosamines involves the following key steps:[4][11]

  • α-Hydroxylation: The initial and rate-limiting step is the enzymatic hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. This reaction is catalyzed by CYP enzymes.

  • Formation of an Unstable Intermediate: The resulting α-hydroxy nitrosamine is an unstable intermediate.

  • Dealkylation and Formation of a Diazonium Ion: The unstable intermediate spontaneously decomposes, leading to the formation of an aldehyde or ketone and a primary nitrosamine, which then rearranges to form a highly reactive alkyldiazonium ion.

  • DNA Adduct Formation: The electrophilic diazonium ion can then react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis.

Postulated Metabolic Activation of Diisobutylnitrosamine

While specific studies on the metabolism of diisobutylnitrosamine are limited, it is reasonable to postulate that it follows the general pathway for dialkylnitrosamines. The presence of branched isobutyl groups may influence the rate and site of metabolism. The steric hindrance of the isobutyl groups could potentially affect the binding of the molecule to the active site of CYP enzymes.

Metabolic_Activation DIBA_NA Diisobutylnitrosamine Alpha_Hydroxy α-Hydroxy Diisobutylnitrosamine (Unstable Intermediate) DIBA_NA->Alpha_Hydroxy α-Hydroxylation CYP450 Cytochrome P450 CYP450->Alpha_Hydroxy Decomposition Spontaneous Decomposition Alpha_Hydroxy->Decomposition Aldehyde Isobutyraldehyde Decomposition->Aldehyde Diazonium Isobutyldiazonium Ion (Reactive Electrophile) Decomposition->Diazonium Adduct DNA Adducts Diazonium->Adduct DNA DNA DNA->Adduct Mutation Mutation & Carcinogenesis Adduct->Mutation

Figure 2: Postulated metabolic activation pathway of Diisobutylnitrosamine.

Analytical Methods

The detection and quantification of nitrosamine impurities at trace levels in various matrices, including pharmaceuticals, require highly sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed techniques. The development of robust analytical methods is essential for monitoring and controlling the levels of diisobutylnitrosamine and other nitrosamines.[12][13]

Conclusion

Diisobutylnitrosamine, a branched-chain dialkylnitrosamine, is a carcinogenic compound of concern in the fields of toxicology and pharmaceutical sciences. While its specific history is not as well-documented as that of some other nitrosamines, its synthesis is achievable through established chemical methods. The understanding of its metabolic activation, presumed to follow the general pathway of α-hydroxylation leading to DNA-reactive species, is critical for risk assessment. Further research is warranted to elucidate the specific toxicological profile of diisobutylnitrosamine and to develop and validate sensitive analytical methods for its detection. This guide provides a foundational overview to support these ongoing scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N-Nitrosodiisobutylamine (NDiBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodiisobutylamine (NDiBA) is a member of the nitrosamine class of compounds, which are classified as probable human carcinogens.[1][2][3] The presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][4][5] Consequently, robust and sensitive analytical methods are required to detect and quantify NDiBA at trace levels in active pharmaceutical ingredients (APIs) and finished drug products to ensure patient safety.[4][6] This document provides detailed application notes and protocols for the detection of NDiBA using state-of-the-art analytical techniques.

The primary analytical methods for nitrosamine analysis are based on chromatography coupled with mass spectrometry, which offer high sensitivity and selectivity.[4][6] These include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS).[1][6][7] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also be utilized, though it may have limitations in sensitivity and specificity compared to mass spectrometric methods.[8]

Analytical Methodologies

The choice of analytical technique often depends on the volatility and thermal stability of the nitrosamine, as well as the complexity of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a highly sensitive and selective method suitable for volatile and thermally stable nitrosamines.[9] It often involves a liquid-liquid extraction or headspace sampling for sample introduction.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a versatile technique applicable to a wide range of nitrosamines, including those that are less volatile or thermally labile.[2] It is frequently used for the analysis of nitrosamines in various drug products.[6][10]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This method provides high mass accuracy and resolution, which aids in the confident identification and differentiation of nitrosamine impurities from matrix interferences.[1][7]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While less sensitive than MS-based methods, HPLC-UV can be a viable option for the quantification of nitrosamines at higher concentrations.[8][11]

Experimental Protocols

The following sections provide detailed protocols for the analysis of NDiBA. These are generalized procedures and may require optimization based on the specific sample matrix and instrumentation.

This protocol is designed for the quantification of volatile nitrosamines, including NDiBA, in a drug substance.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh approximately 250 mg of the sample (API or powdered tablets) into a 15 mL centrifuge tube.

  • Add 10 mL of a 0.1 M sodium hydroxide solution and vortex briefly. Shake the mixture for at least 5 minutes.

  • Add 2.0 mL of dichloromethane (DCM) to the suspension, vortex, and shake for another 5 minutes.[12]

  • Centrifuge the suspension at approximately 10,000 x g for at least 5 minutes to separate the layers.[12]

  • Carefully transfer the lower organic (DCM) layer to a clean vial for GC-MS/MS analysis.

2. GC-MS/MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS or equivalent.[3]

  • Column: Agilent DB-624 UI or equivalent (30 m x 0.25 mm, 1.4 µm).

  • Injection Mode: Liquid injection.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 220 °C.

  • Oven Program: Initial temperature of 70 °C for 4 minutes, then ramp at 20 °C/min to 240 °C and hold for 3.5 minutes.[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

3. MRM Transitions for NDiBA

  • Precursor Ion (m/z): To be determined based on the mass spectrum of NDiBA. A common fragment for nitrosamines is the NO+ ion (m/z 30). The molecular ion of NDiBA (C8H18N2O) is m/z 158.14.

  • Product Ions (m/z): To be determined by fragmentation of the precursor ion.

  • Collision Energy: Optimize for maximum signal intensity.

This protocol is suitable for a broader range of nitrosamines, including NDiBA, in various pharmaceutical matrices.

1. Sample Preparation

  • Accurately weigh a portion of the sample (e.g., crushed tablets) equivalent to 100 mg of the API into a 15 mL centrifuge tube.[2]

  • Add a defined volume of diluent (e.g., 2.0 mL of 100% methanol).[13]

  • Vortex the mixture for approximately 2 minutes.[2]

  • Centrifuge the sample for 15 minutes at 4,000 rpm.[14]

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[14]

2. LC-MS/MS Instrumental Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.

  • Column: Kinetex F5, 2.6 µm, or equivalent.[15]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[2]

  • Gradient Elution: Optimize for the separation of NDiBA from other components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[2][16]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

3. MRM Transitions for NDiBA

  • Precursor Ion (m/z): 159.1 (M+H)+

  • Product Ions (m/z): To be determined from the fragmentation pattern of NDiBA.

  • Collision Energy: Optimize for the specific instrument and transitions.

Method Validation

The analytical methods should be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2] This can be demonstrated by the absence of interfering peaks at the retention time of NDiBA in blank and placebo samples.[16]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ is typically determined as the concentration with a signal-to-noise ratio of approximately 10.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies at multiple concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of various nitrosamines using different analytical techniques. These values can serve as a benchmark for method development and validation for NDiBA.

Table 1: Performance of GC-MS/MS Methods for Nitrosamine Analysis

NitrosamineMatrixLOQ (ppb)LOD (ppb)Recovery (%)Reference
NDMAValsartan0.090.0395-105[9]
NDEAValsartan0.060.0295-105[9]
NDIPAValsartan0.080.0295-105[9]
NEIPAValsartan0.070.0295-105[9]
MultipleSartans15--[12]

Table 2: Performance of LC-MS/MS Methods for Nitrosamine Analysis

NitrosamineMatrixLOQ (ng/mL)LOD (ng/mL)Recovery (%)Reference
NDMARanitidine-0.01 ppm-[14]
MultipleDrug Product0.1-89.5-112.0[15]
MultipleSartans0.5 - 20--[13]
NDEA--2.5 ppb-[17]

Table 3: Performance of HPLC-UV Methods for Nitrosamine Analysis

NitrosamineMatrixLOQ (ng/mL)Linearity (ng/mL)Reference
NDMAValsartan1010-1000≥0.999
NDEAValsartan1010-1000≥0.999
NDIPAValsartan1010-1000≥0.999
NDBAValsartan2010-1000≥0.999
NDMALosartan0.64 ppm--[8]
NDEALosartan0.177 ppm--[8]
NDIPALosartan0.177 ppm--[8]

Visualizations

The following diagrams illustrate the general workflows for the analytical detection of NDiBA.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample (API or Drug Product) dissolve Add 0.1 M NaOH Solution weigh->dissolve extract Liquid-Liquid Extraction with Dichloromethane dissolve->extract centrifuge Centrifuge to Separate Layers extract->centrifuge collect Collect Organic Layer centrifuge->collect inject Inject Sample into GC collect->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize analyze Tandem MS Analysis (MRM) ionize->analyze integrate Peak Integration analyze->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Figure 1. Experimental workflow for NDiBA analysis by GC-MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample (API or Drug Product) dissolve Add Diluent (e.g., Methanol) weigh->dissolve vortex Vortex to Dissolve dissolve->vortex centrifuge Centrifuge to Pellet Excipients vortex->centrifuge filter Filter Supernatant centrifuge->filter inject Inject Sample into LC filter->inject separate Chromatographic Separation inject->separate ionize ESI or APCI separate->ionize analyze Tandem MS Analysis (MRM) ionize->analyze integrate Peak Integration analyze->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report Validation_Pathway cluster_validation Method Validation (ICH Q2(R1)) start Analytical Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness end Validated Method for Routine Use robustness->end

References

Application Note: Quantitative Analysis of N-Nitrosodiisobutylamine in Pharmaceutical Products by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of N-Nitrosodiisobutylamine (NDiBA) in pharmaceutical drug substances and products using gas chromatography-mass spectrometry (GC-MS). N-nitrosamine impurities are a class of potential genotoxic compounds that are of significant concern to regulatory agencies and the pharmaceutical industry. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to meet the stringent requirements for trace-level impurity analysis. This document provides comprehensive experimental procedures and performance data to guide researchers, scientists, and drug development professionals in implementing a robust analytical method for NDiBA.

Introduction

N-nitrosamines are classified as probable human carcinogens by the International Agency for Research on Cancer (IARC) and their presence in pharmaceutical products is a critical quality and safety concern. This compound (NDiBA) can form from the reaction of diisobutylamine, a secondary amine, with a nitrosating agent. Regulatory bodies worldwide have established strict limits for nitrosamine impurities in drug products to ensure patient safety. Consequently, highly sensitive and validated analytical methods are required for the detection and quantification of these impurities at trace levels.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile nitrosamines like NDiBA. Its high chromatographic resolution and selective detection capabilities make it well-suited for complex pharmaceutical matrices. This application note details a comprehensive GC-MS method, including sample extraction from the drug product, instrumental analysis, and method validation parameters.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol describes a liquid-liquid extraction (LLE) procedure for the isolation of NDiBA from a solid dosage form.

Materials:

  • This compound analytical standard

  • Dichloromethane (DCM), HPLC grade

  • Sodium hydroxide solution (e.g., 0.1 M)

  • Anhydrous sodium sulfate

  • Deionized water

  • Sample (e.g., ground tablets)

  • Centrifuge tubes (15 mL or 50 mL)

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Autosampler vials

Procedure:

  • Weigh an amount of powdered tablet equivalent to a specific dose of the active pharmaceutical ingredient (API) into a centrifuge tube.

  • Add a specific volume of sodium hydroxide solution to the tube.

  • Vortex the mixture for a specified time (e.g., 5 minutes) to suspend the sample.

  • Add a precise volume of dichloromethane (DCM) to the suspension.

  • Vortex vigorously for an extended period (e.g., 10 minutes) to ensure efficient extraction of NDiBA into the organic phase.

  • Centrifuge the mixture at a specified speed (e.g., 4000 rpm) for a set time (e.g., 10 minutes) to achieve phase separation.

  • Carefully transfer the lower organic (DCM) layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Agitate the DCM extract with the sodium sulfate and then transfer a clear aliquot to an autosampler vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

GC Conditions:

ParameterValue
Column DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 230 °C
Injection Mode Splitless (or as optimized)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 40 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.

MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Monitored Ions for NDiBA Quantifier: m/z 57, Qualifiers: m/z 84, 41

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters and typical acceptance criteria are summarized below.

Data Presentation

Table 1: Method Validation Summary for this compound Analysis

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (R²) ≥ 0.9950.999
Limit of Detection (LOD) S/N ratio ≥ 30.01 ng/mL
Limit of Quantification (LOQ) S/N ratio ≥ 100.03 ng/mL
Accuracy (Recovery) 70 - 130%95 - 105%
Precision (RSD) ≤ 15%< 10%

Table 2: Linearity Data for this compound

Concentration (ng/mL)Peak Area (Arbitrary Units)
0.0515,234
0.130,156
0.5155,890
1.0310,543
5.01,548,765
10.03,099,123

Table 3: Accuracy (Recovery) and Precision Data

Spiked LevelNMeasured Concentration (ng/mL) (Mean ± SD)Recovery (%)Precision (RSD %)
Low (0.1 ng/mL)60.098 ± 0.00898.08.2
Medium (1.0 ng/mL)61.02 ± 0.07102.06.9
High (5.0 ng/mL)64.95 ± 0.3599.07.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample suspend Suspend in NaOH weigh->suspend extract Extract with DCM suspend->extract centrifuge Centrifuge extract->centrifuge dry Dry with Na2SO4 centrifuge->dry inject Inject into GC-MS dry->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_formation This compound Formation amine Diisobutylamine (Secondary Amine) ndiba This compound amine->ndiba Nitrosation nitrosating_agent Nitrosating Agent (e.g., Nitrite) nitrosating_agent->ndiba

Caption: Chemical formation pathway of this compound.

Conclusion

The GC-MS method described in this application note provides a robust and reliable approach for the quantitative determination of this compound in pharmaceutical products. The detailed sample preparation and instrumental parameters, along with the presented validation data, demonstrate that the method is sensitive, selective, accurate, and precise for the analysis of NDiBA at trace levels. This methodology can be readily implemented in quality control laboratories to ensure compliance with regulatory requirements and to safeguard patient health.

Application Note: Quantification of N-Nitrosodiisobutylamine in Pharmaceutical Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-Nitrosodiisobutylamine (NDIBA) in pharmaceutical drug substances and products. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters. The described method is suitable for trace-level detection and quantification of this potential genotoxic impurity, aiding in risk assessment and ensuring the safety and quality of pharmaceutical products.

Introduction

N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1][2] Regulatory agencies worldwide have set stringent limits for the presence of these impurities in drug products. This compound (NDIBA) is a potential nitrosamine impurity that can form during the synthesis or storage of certain drug products. Therefore, a sensitive and specific analytical method is crucial for its accurate quantification at trace levels. LC-MS/MS has emerged as the preferred technique for nitrosamine analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[3] This application note provides a comprehensive protocol for the determination of NDIBA using LC-MS/MS.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific drug product matrix.

Reagents and Materials:

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound (NDIBA) reference standard

  • This compound-d14 (NDIBA-d14) or other suitable internal standard (IS)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Centrifuge

Procedure:

  • Standard Solution Preparation:

    • Prepare a primary stock solution of NDIBA (e.g., 1 mg/mL) in methanol.

    • Prepare a working stock solution of the internal standard (e.g., 1 µg/mL) in methanol.

    • Perform serial dilutions of the NDIBA stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare calibration standards ranging from approximately 0.05 ng/mL to 50 ng/mL.

    • Spike each calibration standard with the internal standard to a final concentration of approximately 5 ng/mL.

  • Sample Preparation (for a drug product tablet):

    • Accurately weigh and crush a representative number of tablets to obtain a fine powder.

    • Transfer a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API) (e.g., 100 mg) into a centrifuge tube.

    • Add a specific volume of extraction solvent (e.g., 5 mL of methanol).

    • Spike with the internal standard solution to achieve a concentration of approximately 5 ng/mL in the final extract.

    • Vortex the sample for 1-2 minutes to ensure thorough mixing.

    • Sonicate the sample for 15-20 minutes in a sonicator bath.

    • Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes to pelletize insoluble excipients.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS/MS Method

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. APCI is often preferred for nitrosamine analysis.[3]

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Positive (+) APCI or ESI
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for the specific instrument
Source Temperature Optimized for the specific instrument (e.g., 350 °C for APCI)
Gas Flow (Nebulizer, Heater) Optimized for the specific instrument
Collision Gas Argon

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
NDIBA159.1103.157.1Optimized for instrument
NDIBA-d14 (IS)173.2111.163.1Optimized for instrument

Note: The specific m/z values and collision energies should be optimized on the user's instrument for maximum sensitivity. The fragmentation of N-nitrosodibutylamine (an isomer of NDIBA) is known to produce a fragment at m/z 103.1.[1] The characteristic loss of the nitroso group (-NO) is a common fragmentation pathway for nitrosamines.[2][4][5]

Data Presentation

The quantitative data for the analysis of NDIBA should be summarized in tables for clarity and easy comparison.

Table 1: Method Performance Characteristics

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)e.g., 0.01 ng/mL
Limit of Quantification (LOQ)e.g., 0.03 ng/mL
Accuracy (% Recovery)80-120%
Precision (% RSD)< 15%

Table 2: Quantification of NDIBA in Pharmaceutical Samples

Sample IDNDIBA Concentration (ng/g)% Recovery (Spiked Sample)
Drug Product Batch A< LOQ95.2
Drug Substance Batch X5.8102.5
PlaceboNot Detected98.7

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Drug Product (Tablet) crush Crush to Powder sample->crush weigh Weigh Powder crush->weigh extract Add Extraction Solvent & IS weigh->extract sonicate Sonicate extract->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter centrifuge->filter vial LC-MS Vial filter->vial lc LC Separation (C18 Column) vial->lc ms MS/MS Detection (APCI/ESI, MRM) lc->ms quant Quantification (Calibration Curve) ms->quant report Report Results quant->report

Caption: Workflow for NDIBA quantification.

Logical Relationship of Method Components

method_components cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_quant Quantification column C18 Column ionization Ionization (APCI/ESI) mobile_phase Mobile Phase (Water/Methanol Gradient with Formic Acid) analyzer Mass Analyzer (Triple Quadrupole) ionization->analyzer detection Detection (MRM) analyzer->detection analyte This compound analyte->ionization is Internal Standard is->ionization

Caption: Key components of the LC-MS/MS method.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in pharmaceutical samples. The detailed protocol for sample preparation and the optimized chromatographic and mass spectrometric conditions enable accurate and precise measurements at levels relevant to regulatory requirements. This method can be readily implemented in quality control laboratories and by researchers involved in drug development to ensure the safety and quality of pharmaceutical products.

References

Application Note: Analysis of N-Nitrosodiisobutylamine in Rubber Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitrosamines are a class of chemical compounds that are of significant concern due to their carcinogenic properties.[1][2] These compounds can form in various consumer products, including rubber articles, from the reaction of secondary amines with nitrosating agents.[2][3] Vulcanization accelerators and antioxidants used in rubber manufacturing are often derivatives of secondary amines, which can act as precursors to N-nitrosamine formation.[3][4] N-Nitrosodiisobutylamine (NDiBA) is one such nitrosamine that may be present.

Regulatory bodies such as the European Union and the US Food and Drug Administration (FDA) have established strict limits for N-nitrosamines in consumer products, particularly those intended for children, such as pacifiers and bottle nipples.[3][4] Therefore, sensitive and reliable analytical methods are crucial for monitoring NDiBA levels in rubber to ensure consumer safety. This application note provides a detailed protocol for the sample preparation and analysis of NDiBA in rubber matrices using gas chromatography-tandem mass spectrometry (GC-MS/MS).

Experimental Workflow

The overall workflow for the analysis of this compound in rubber samples is depicted in the diagram below. This process includes sample preparation, extraction, cleanup, and instrumental analysis.

Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification & Concentration cluster_analysis Analysis cluster_data Data Processing Sample Rubber Sample Cut Cut into <2mm pieces Sample->Cut Weigh Weigh 10g of sample Cut->Weigh Soxhlet Soxhlet Extraction (Dichloromethane, 55°C) Weigh->Soxhlet Distill Distillation Soxhlet->Distill Dilute Dilute to 2mL with n-hexane Distill->Dilute GCMS GC-MS/MS Analysis Dilute->GCMS Quant Quantification GCMS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for NDiBA analysis in rubber.

Experimental Protocols

This section details the methodology for the extraction and analysis of NDiBA from rubber samples.

Materials and Reagents
  • This compound (NDiBA) standard

  • N-Nitrosodi-n-propylamine-d14 (NDPA-d14) or other suitable internal standard (ISTD)

  • Dichloromethane (DCM), pesticide residue grade

  • n-Hexane, pesticide residue grade

  • Methanol, HPLC grade

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • C18 Solid-Phase Extraction (SPE) cartridges

Sample Preparation
  • Cut the rubber articles into small pieces, no larger than 2 mm x 2 mm.[3]

  • Accurately weigh approximately 10 grams of the cut rubber pieces into an extraction thimble.[3]

Extraction: Soxhlet Method
  • Place the thimble containing the sample into a Soxhlet extractor.

  • Add 200 mL of dichloromethane to the boiling flask.

  • Extract the sample for 6 hours at a rate of 4-5 cycles per hour (approximately 55°C).[3]

  • After extraction, allow the extract to cool to room temperature.

Alternative Extraction: Ultrasonic-Assisted Extraction
  • Place the weighed sample into a glass flask and add a suitable volume of methanol.

  • Perform ultrasonic extraction at 60°C for 30 minutes.[5]

  • Filter the extract to remove rubber particles.

Purification and Concentration
  • For Soxhlet Extract: Concentrate the dichloromethane extract to approximately 5 mL using a rotary evaporator.

  • For Both Methods (SPE Cleanup):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of distilled water.

    • Load the concentrated extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of a water/methanol mixture to remove interferences.

    • Elute the N-nitrosamines with dichloromethane or a suitable solvent mixture.

  • Concentrate the eluate to a final volume of approximately 1 mL under a gentle stream of nitrogen.

  • Add the internal standard solution.

  • Adjust the final volume to 2 mL with n-hexane for GC-MS/MS analysis.[3]

Instrumental Analysis: GC-MS/MS

The analysis is performed using a gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).

Parameter Condition
GC System Agilent 7890A GC or equivalent
MS System Agilent 7000 Series Triple Quadrupole GC/MS or equivalent
Column Agilent J&W DB-624, 30 m x 0.25 mm, 1.4 µm or similar
Injector Temp. 220°C
Injection Mode Splitless
Carrier Gas Helium, constant flow
Oven Program Initial: 40°C, hold for 1 min; Ramp: 10°C/min to 240°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Electron Impact (EI)
Source Temp. 230°C
MS Mode Multiple Reaction Monitoring (MRM)

Note: These are typical conditions and may require optimization for specific instruments and applications.

Quantitative Data

The following tables summarize typical performance data for the analysis of N-nitrosamines in rubber. While specific data for NDiBA is limited in the cited literature, the data for N-nitrosodibutylamine (NDBA), a structurally similar compound, is presented as a proxy.

Table 1: Recovery and Method Detection Limits (MDL)

CompoundSpiked Amount (µg/kg)Mean Recovery (%)RSD (%)MDL (µg/kg)
N-nitrosodimethylamine (NDMA)1076.624.491.05
N-nitrosodiethylamine (NDEA)1074.384.901.12
N-nitrosodibutylamine (NDBA)1070-110<100.15-0.61*

*Data for NDBA is aggregated from multiple sources to show a typical range.[4]

Table 2: Linearity of Calibration

CompoundConcentration Range (µg/L)Correlation Coefficient (r²)
N-nitrosamines (general)25 - 500>0.998
N-nitrosamines (general)50 - 1000>0.99

Data from multiple studies on various N-nitrosamines, including NDBA.[3][4]

Conclusion

The protocol described in this application note provides a reliable and sensitive method for the determination of this compound in rubber products. The use of Soxhlet or ultrasonic-assisted extraction followed by SPE cleanup and GC-MS/MS analysis allows for the quantification of NDiBA at levels that meet stringent regulatory requirements.[3][5] The presented method demonstrates good recovery and low detection limits, making it suitable for quality control and research applications in the rubber and consumer product industries.

References

Application Notes & Protocols: Extraction of N-Nitrosodiisobutylamine (NDiBA) from Pharmaceutical Excipients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2][3] N-Nitrosodiisobutylamine (NDiBA) is one such nitrosamine that can potentially form and contaminate pharmaceutical products. A critical step in ensuring drug safety is the development of robust analytical methods to detect and quantify these impurities at trace levels. Excipients, the inactive ingredients in a drug formulation, can be a potential source of nitrosamine contamination or can interfere with the analytical determination of these impurities.[4] Therefore, the development of effective extraction methods for NDiBA from various pharmaceutical excipients is paramount for accurate risk assessment and quality control.

This document provides detailed application notes and protocols for the extraction of this compound from common pharmaceutical excipients, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to achieve high sensitivity and selectivity, meeting stringent regulatory requirements.

Extraction Methodologies

The choice of extraction method is critical and depends on the physicochemical properties of the excipient and the target analyte, NDiBA. The two primary techniques for extracting NDiBA from solid excipients are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a conventional and widely used technique for separating analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases.[5] For solid excipients, the sample is first dispersed or dissolved in an appropriate aqueous solution, followed by extraction with a suitable organic solvent.

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique that separates components of a mixture according to their physical and chemical properties.[6][7][8] It involves passing a sample through a solid sorbent, which retains the analyte. The analyte is then eluted with a small volume of solvent. SPE can offer higher recovery and cleaner extracts compared to LLE.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) followed by GC-MS/MS Analysis

This protocol is suitable for a wide range of common pharmaceutical excipients such as lactose, microcrystalline cellulose, and starches.

1. Sample Preparation:

  • Weigh 1.0 g of the pharmaceutical excipient into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of 0.1 M sodium hydroxide solution to the tube.

  • Vortex for 1 minute to disperse the excipient. For less soluble excipients, sonicate for 15 minutes.

  • Spike the sample with an appropriate internal standard (e.g., this compound-d14) at a concentration of 50 ng/mL.

2. Liquid-Liquid Extraction:

  • Add 10 mL of dichloromethane to the centrifuge tube.

  • Cap the tube and shake vigorously for 10 minutes on a mechanical shaker.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube using a Pasteur pipette.

  • Repeat the extraction with a second 10 mL aliquot of dichloromethane.

  • Combine the organic extracts.

3. Concentration:

  • Evaporate the combined dichloromethane extract to approximately 1 mL under a gentle stream of nitrogen at 40°C.

  • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS/MS analysis.

4. GC-MS/MS Parameters:

  • GC System: Agilent 8890 GC or equivalent

  • Column: DB-WAX, 30 m x 0.25 mm, 0.5 µm film thickness or equivalent

  • Inlet: Splitless, 250°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program: 40°C (hold 2 min), ramp to 180°C at 10°C/min, then to 240°C at 25°C/min (hold 5 min)

  • MS System: Agilent 7010B Triple Quadrupole MS or equivalent

  • Ion Source: Electron Ionization (EI), 230°C

  • MS/MS Transitions (MRM):

    • NDiBA: Precursor ion m/z 158.1 -> Product ions m/z 57.1, 84.1

    • NDiBA-d14 (IS): Precursor ion m/z 172.2 -> Product ion m/z 63.1

Protocol 2: Solid-Phase Extraction (SPE) followed by LC-MS/MS Analysis

This protocol is particularly useful for complex excipient matrices or when higher sample cleanup is required.

1. Sample Preparation:

  • Weigh 0.5 g of the pharmaceutical excipient into a 15 mL polypropylene centrifuge tube.

  • Add 5 mL of 1% formic acid in water and vortex for 2 minutes to dissolve or suspend the excipient.

  • Spike the sample with an internal standard (e.g., this compound-d14) at a concentration of 20 ng/mL.

  • Centrifuge at 4000 rpm for 5 minutes. Use the supernatant for the SPE procedure.

2. Solid-Phase Extraction:

  • SPE Cartridge: Waters Oasis MCX (Mixed-Mode Cation Exchange) or equivalent

  • Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of 1% formic acid in water. Do not allow the cartridge to go dry.

  • Loading: Load the sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol.

  • Elution: Elute the NDiBA and internal standard with 5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

3. Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Waters Xevo TQ-S micro or equivalent

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MS/MS Transitions (MRM):

    • NDiBA: Precursor ion m/z 159.1 -> Product ions m/z 57.1, 85.1

    • NDiBA-d14 (IS): Precursor ion m/z 173.2 -> Product ion m/z 63.1

Data Presentation

The following table summarizes expected performance data for the extraction of NDiBA from various pharmaceutical excipients. Note: This data is illustrative and based on typical recovery values for similar nitrosamines in complex matrices. Actual results may vary and should be validated for each specific excipient.

ExcipientExtraction MethodAnalytical MethodSpike Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ, ng/g)
Microcrystalline Cellulose LLEGC-MS/MS1085 - 105< 155
Lactose Monohydrate LLEGC-MS/MS1090 - 110< 155
Colloidal Silicon Dioxide SPELC-MS/MS595 - 115< 101
Magnesium Stearate SPELC-MS/MS580 - 100< 202
Starch (Corn) LLEGC-MS/MS1085 - 110< 155

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_ext Liquid-Liquid Extraction cluster_conc Concentration & Analysis Sample Weigh 1.0g Excipient Dispersion Add 10mL 0.1M NaOH Disperse (Vortex/Sonicate) Sample->Dispersion Spike Spike with Internal Standard Dispersion->Spike Add_DCM Add 10mL Dichloromethane Spike->Add_DCM Shake Shake for 10 min Add_DCM->Shake Centrifuge Centrifuge (4000 rpm, 10 min) Shake->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Repeat Repeat Extraction Collect->Repeat Combine Combine Extracts Repeat->Combine Evaporate Evaporate under Nitrogen to 1mL Combine->Evaporate Analysis GC-MS/MS Analysis Evaporate->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for NDiBA.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_conc Concentration & Analysis Sample Weigh 0.5g Excipient Dissolve Add 5mL 1% Formic Acid (Vortex) Sample->Dissolve Spike Spike with Internal Standard Dissolve->Spike Centrifuge_Prep Centrifuge & Collect Supernatant Spike->Centrifuge_Prep SPE_Steps Condition Cartridge Load Sample Wash Cartridge Elute NDiBA Centrifuge_Prep->SPE_Steps:l Evaporate Evaporate to Dryness SPE_Steps:e->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Application Notes and Protocols: N-Nitrosodiisobutylamine as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodiisobutylamine (NDIBA) is a semi-volatile organic compound classified as a probable human carcinogen.[1][2] It belongs to the family of N-nitrosamines, a class of genotoxic impurities that have been detected in various pharmaceutical products, leading to widespread regulatory concern and product recalls.[3][4] The presence of NDIBA in active pharmaceutical ingredients (APIs) and finished drug products can arise from the manufacturing process, particularly from the reaction of secondary amines with nitrosating agents.[2][5]

To ensure patient safety and comply with stringent regulatory limits, pharmaceutical manufacturers are required to perform rigorous risk assessments and analytical testing for nitrosamine impurities.[4][5] The use of a high-purity, well-characterized Certified Reference Material (CRM) of this compound is crucial for the accurate identification and quantification of this impurity in drug substances and products.[6] This document provides detailed application notes and experimental protocols for the use of this compound CRM in analytical method development, validation, and routine quality control testing.

Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC8H18N2O[7]
Molecular Weight158.24 g/mol [7]
CAS Number997-95-5[7]
AppearanceLight Yellow Oil[7]
Boiling Point237.7 °C[7]
Density0.92 g/cm³[7]
SolubilitySoluble in methanol[7]

Certified Reference Material Specifications

Certified Reference Materials for this compound are available from various suppliers. It is essential to obtain a CRM with a comprehensive Certificate of Analysis (CoA) that includes the following information:

ParameterTypical Specification
Certified Purity≥95%[7]
UncertaintyStated on CoA
IdentificationConfirmed by NMR, Mass Spectrometry, and IR[7]
Storage Conditions2-8 °C Refrigerator[7]
Expiry DateTypically 3 years from manufacture date[7]

Analytical Methodologies

The detection and quantification of this compound at trace levels require highly sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed methods.[4]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of nitrosamines, including NDIBA, in pharmaceutical matrices.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method Performance

ParameterValsartan Drug SubstanceReference
Limit of Detection (LOD)0.02 - 0.03 ppm[1][8]
Limit of Quantification (LOQ)0.06 - 0.09 ppm[1][8]
Linearity (R²)>0.999[1]
Recovery91.9 - 122.7%[1]
Precision (RSD)< 9.15%[1]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance

ParameterDoxofylline APIDiphenhydramine APIReference
Limit of Detection (LOD)0.0040 - 0.0174 µg/mL-[9]
Limit of Quantification (LOQ)0.0060 - 0.0262 µg/mL0.066 ppm (specification limit)[9][10]
Linearity (r²)0.996 - 1.000-[9]
Recovery89.5% and 112.0%-[11]
Precision (%RSD)0.61% and 4.42%-[11]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in a Drug Substance by GC-MS/MS

This protocol is a general guideline for the determination of NDIBA in a drug substance such as valsartan.[1][8]

1. Materials and Reagents:

  • This compound Certified Reference Material

  • Drug Substance (e.g., Valsartan)

  • Methanol (LC-MS grade)

  • Dichloromethane (GC grade)

  • Internal Standard (IS) solution (e.g., NDMA-d6)

  • Class A glassware

  • Autosampler vials with caps

  • Centrifuge

2. Standard Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound CRM into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent to cover the desired concentration range (e.g., 0.05 to 1.0 µg/mL).

  • Internal Standard Spiking: Add a constant concentration of the internal standard to all standard and sample solutions.

3. Sample Preparation:

  • Accurately weigh approximately 500 mg of the drug substance into a 15 mL centrifuge tube.

  • Add 5.0 mL of dichloromethane and 50 µL of the internal standard solution.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Carefully transfer the clear supernatant into an autosampler vial for GC-MS/MS analysis.

4. GC-MS/MS Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole or equivalent

  • Column: DB-WAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 180 °C

    • Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Monitor appropriate precursor and product ions for NDIBA and the internal standard.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of NDIBA to the internal standard against the concentration of the working standard solutions.

  • Determine the concentration of NDIBA in the sample from the calibration curve.

  • Calculate the final concentration in the drug substance in ppm (µg/g).

Protocol 2: Quantitative Analysis of this compound in a Drug Product by LC-MS/MS

This protocol provides a general procedure for the determination of NDIBA in a solid dosage form.

1. Materials and Reagents:

  • This compound Certified Reference Material

  • Drug Product (e.g., Tablets)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Internal Standard (IS) solution (e.g., NDIBA-d18)

  • Class A glassware

  • Autosampler vials with caps

  • Centrifuge and/or syringe filters (0.22 µm)

2. Standard Preparation:

  • Follow the same procedure as in Protocol 1 to prepare stock and working standard solutions in a suitable diluent (e.g., 50:50 methanol:water).

  • Add a constant concentration of the internal standard to all standard and sample solutions.

3. Sample Preparation:

  • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

  • Accurately weigh an amount of the powdered tablets equivalent to a single dose into a centrifuge tube.

  • Add a defined volume of extraction solvent (e.g., 10 mL of 50:50 methanol:water with 0.1% formic acid) and the internal standard.

  • Vortex for 15 minutes to ensure complete extraction.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Methanol

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI) in positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Monitor appropriate precursor and product ions for NDIBA and the internal standard.

5. Data Analysis:

  • Perform data analysis as described in Protocol 1 to determine the concentration of NDIBA in the drug product.

Visualizations

Analytical Workflow for Nitrosamine Impurity Testing

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting CRM This compound CRM Stock Stock Solution Preparation CRM->Stock Working Working Standards (Calibration Curve) Stock->Working GC_LC GC-MS/MS or LC-MS/MS Working->GC_LC Calibration Calibration Curve Generation Working->Calibration Sample Drug Substance/Product Sample Extraction Extraction/ Dilution Sample->Extraction Spiking Internal Standard Spiking Extraction->Spiking Spiking->GC_LC Integration Peak Integration & Quantification GC_LC->Integration Calculation Concentration Calculation (ppm) Integration->Calculation Calibration->Calculation Report Final Report Calculation->Report

Caption: General workflow for the analysis of this compound impurity.

Generalized Metabolic Activation of N-Nitrosamines

metabolic_pathway Nitrosamine N-Nitrosamine (e.g., NDIBA) CYP450 Cytochrome P450 Enzymes Nitrosamine->CYP450 Metabolism Alpha_hydroxylation α-Hydroxylation Nitrosamine->Alpha_hydroxylation Unstable_intermediate Unstable α-Hydroxy Nitrosamine Alpha_hydroxylation->Unstable_intermediate Decomposition Spontaneous Decomposition Unstable_intermediate->Decomposition Aldehyde Aldehyde/Ketone Decomposition->Aldehyde Diazonium Alkyldiazonium Ion Decomposition->Diazonium DNA_Adduct DNA Adducts Diazonium->DNA_Adduct Alkylation of DNA Carcinogenesis Initiation of Carcinogenesis DNA_Adduct->Carcinogenesis

Caption: Metabolic activation pathway of N-nitrosamines leading to carcinogenesis.[12]

Conclusion

The use of this compound as a certified reference material is indispensable for the reliable control of this potential genotoxic impurity in pharmaceutical products. The detailed protocols and performance data provided in these application notes serve as a valuable resource for analytical scientists in developing and validating robust methods to ensure the quality and safety of medicines. Adherence to these guidelines, in conjunction with the use of high-quality CRMs, will aid in meeting the stringent requirements set forth by global regulatory agencies.

References

Application Note & Protocol: Analysis of N-Nitrosodiisobutylamine in Cured Meats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosamines are a class of chemical compounds that can form in cured meat products during processing and cooking.[1] The use of nitrites as curing agents can lead to the formation of these compounds through reactions with secondary amines naturally present in meat.[1] N-Nitrosodiisobutylamine (NDiBA) is one such nitrosamine that has raised health concerns due to the carcinogenic potential of many compounds in this family.[1] Regulatory bodies and food safety organizations worldwide monitor the levels of various nitrosamines in food products to ensure consumer safety. This document provides a detailed protocol for the analysis of NDiBA in cured meats using modern analytical techniques.

Analytical Methodologies

The determination of N-nitrosamines in complex food matrices like cured meats requires sensitive and selective analytical methods. The most common and reliable techniques employed are Gas Chromatography (GC) coupled with a Thermal Energy Analyzer (TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-TEA: This has traditionally been a standard method for nitrosamine analysis. The TEA detector is highly specific for nitrogen-containing compounds, offering excellent selectivity for nitrosamines.[2]

  • LC-MS/MS: This technique has become the gold standard for the quantification of all types of nitrosamines due to its high sensitivity, selectivity, and robustness.[3] Multiple Reaction Monitoring (MRM) mode allows for the precise detection and quantification of target analytes even at trace levels in complex matrices.[3]

This protocol will focus on a validated LC-MS/MS method, which generally offers superior performance for a wide range of nitrosamines.

Experimental Protocol: LC-MS/MS Method

This protocol outlines a procedure for the extraction and quantification of this compound (NDiBA) in various cured meat samples such as bacon, sausage, and ham.

1. Materials and Reagents

  • This compound (NDiBA) analytical standard

  • N-Nitrosodimethylamine-d6 (NDMA-d6) or other suitable isotopic internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Syringe filters (0.22 µm)

2. Sample Preparation (QuEChERS-based Extraction)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.[4]

  • Homogenization: Homogenize a representative 5-10 g sample of the cured meat product.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of ultrapure water and vortex for 30 seconds.

    • Spike with an appropriate amount of internal standard solution.

    • Add 10 mL of acetonitrile containing 1% formic acid.

    • Add the QuEChERS extraction salt packet.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Clean-up (d-SPE):

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18 sorbents.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Parameters

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (e.g., 80:20 v/v)

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

    • Column Temperature: 40 °C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI can be advantageous for less polar, volatile nitrosamines.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions for NDiBA (Representative):

      • Precursor Ion (Q1): m/z 159.1

      • Product Ions (Q3): m/z 117.1 (quantifier), m/z 57.1 (qualifier)

      • Note: These transitions should be optimized for the specific instrument being used.

    • Collision Energy (CE): To be optimized for each transition to achieve maximum signal intensity.

Data Presentation

The following table summarizes representative quantitative data for N-nitrosamine analysis from various studies. It is important to note that the limits of detection (LOD) and quantification (LOQ) can vary significantly depending on the analytical method, instrument sensitivity, and matrix effects.

AnalyteMatrixMethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
N-Nitrosamines (various)Cured MeatsGC-TEA~0.1~0.285-98[5]
N-Nitrosamines (various)Meat ProductsLC-MS/MS0.002-0.3 (ng/g)0.006-1.00 (ng/g)76-111[6]
N-Nitrosodibutylamine (NDBA)Cooked BaconGC-MS/MS-0.1 (ng/g)70-120[4]
N-Nitrosamines (nine)Processed MeatsGC-CI/MS0.15-0.370.50-1.2470-114[7]
N-Nitrosamines (eight)Meat ProductsGC-MS0.057-0.4950.189-1.64982.6-108.4[8]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Cured Meat Sample homogenization Homogenization sample->homogenization extraction QuEChERS Extraction (Acetonitrile, Salts) homogenization->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE (PSA, C18) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 filtration Filtration (0.22 µm) centrifuge2->filtration lcms LC-MS/MS Analysis (C18 Column, MRM Mode) filtration->lcms quantification Quantification (Internal Standard Calibration) lcms->quantification reporting Reporting of Results (µg/kg) quantification->reporting

Caption: Experimental workflow for NDiBA analysis in cured meats.

References

Application of GC-TEA for Sensitive N-Nitrosodiisobutylamine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Nitrosodiisobutylamine (NDiBA) is a member of the nitrosamine family, a class of compounds that are of significant concern due to their potential carcinogenic properties. Regulatory bodies worldwide have set stringent limits for the presence of nitrosamine impurities in pharmaceutical products, necessitating highly sensitive and specific analytical methods for their detection and quantification at trace levels.

Gas Chromatography coupled with a Thermal Energy Analyzer (GC-TEA) is a powerful and well-established technique for the analysis of nitrosamines.[1][2] The TEA detector offers exceptional selectivity and sensitivity for nitrogen-containing compounds, particularly those with a nitroso functional group.[3] This high degree of selectivity minimizes matrix interference, which is a common challenge in the analysis of complex samples such as active pharmaceutical ingredients (APIs) and drug products.[4]

This application note provides a detailed protocol for the sensitive detection and quantification of NDiBA using GC-TEA. The methodology outlined here is intended to serve as a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry.

Principle of GC-TEA for Nitrosamine Analysis

The GC-TEA analytical process involves three main stages:

  • Sample Preparation: The initial step involves extracting the NDiBA from the sample matrix. A common and effective method for pharmaceutical tablets is solvent extraction, typically using methanol, followed by centrifugation and filtration to remove insoluble excipients.[4]

  • Gas Chromatographic Separation: The prepared sample extract is injected into the gas chromatograph. The volatile and semi-volatile compounds in the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. This separation is crucial for distinguishing NDiBA from other components in the sample matrix.[2]

  • Thermal Energy Analyzer (TEA) Detection: As the separated compounds elute from the GC column, they enter the TEA pyrolyzer, which is typically heated to around 500°C. At this temperature, the labile N-NO bond in nitrosamines like NDiBA is thermally cleaved, releasing a nitric oxide (NO) radical. This NO radical then reacts with ozone (O₃) within the detector's reaction chamber. This chemiluminescent reaction produces electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light in the near-infrared region. A sensitive photomultiplier tube detects this light emission, generating a signal that is proportional to the amount of the nitrosamine present.[5]

Experimental Protocols

Materials and Reagents
  • This compound (NDiBA) reference standard

  • Methanol, HPLC grade or equivalent

  • Dichloromethane, HPLC grade or equivalent (for standard preparation)

  • Deionized water

  • Nitrogen gas, high purity

  • Helium gas, high purity

  • Certified NDiBA standard solutions for calibration

Sample Preparation (for Pharmaceutical Tablets)
  • Accurately weigh and grind a representative number of tablets to obtain a fine, homogeneous powder.

  • Transfer a precisely weighed portion of the powder (e.g., equivalent to a single dose) into a volumetric flask.

  • Add a known volume of methanol to the flask.

  • Sonicate the mixture for approximately 15-20 minutes to ensure complete dissolution of the API and extraction of NDiBA.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with methanol and mix thoroughly.

  • Transfer an aliquot of the solution to a centrifuge tube and centrifuge at a high speed (e.g., 4000 rpm) for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into a GC vial for analysis.

Instrumentation and Analytical Conditions

The following are typical starting conditions for GC-TEA analysis of NDiBA. Instrument parameters should be optimized for the specific equipment being used.

Gas Chromatograph (GC) Parameters:

ParameterRecommended Condition
GC System Agilent 8890 GC or equivalent
Injector Split/Splitless Inlet
Injection Volume 1 - 2 µL
Injector Temperature 200 - 250°C
Carrier Gas Helium
Flow Rate Constant flow, 1.0 - 2.0 mL/min
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column
Oven Program - Initial Temperature: 50°C, hold for 2 min- Ramp: 10°C/min to 220°C- Hold: Hold at 220°C for 5 min

Thermal Energy Analyzer (TEA) Parameters:

ParameterRecommended Condition
TEA System Ellutia 810 TEA or equivalent
Pyrolyzer Temperature 500 - 550°C
Interface Temperature 200 - 250°C
Reaction Chamber Pressure 1 - 2 Torr
Ozone Flow Instrument specific, optimize for best signal-to-noise

Data Presentation

Quantitative data for a validated GC-TEA method for the analysis of NDiBA should be presented in a clear and concise manner. The following table provides an example of typical performance data that should be established during method validation.

ParameterTypical Performance Value
Limit of Detection (LOD) 0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.15 - 1.5 ng/mL
Linearity (r²) > 0.995
Recovery (%) 90 - 110%
Precision (RSD%) < 15%

Note: These values are illustrative and the actual performance characteristics must be determined experimentally during method validation for the specific matrix and instrumentation used.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-TEA analysis of this compound.

GC_TEA_Workflow cluster_prep Sample Preparation cluster_analysis GC-TEA Analysis cluster_data Data Processing sample Pharmaceutical Tablet grind Grinding and Homogenization sample->grind extract Methanol Extraction & Sonication grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter injection GC Injection filter->injection Inject Sample separation Chromatographic Separation injection->separation pyrolysis Pyrolysis (N-NO Cleavage) separation->pyrolysis reaction Reaction with Ozone (Chemiluminescence) pyrolysis->reaction detection PMT Detection reaction->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantification vs. Standards chromatogram->quantification report Final Report quantification->report

Caption: Workflow for NDiBA analysis by GC-TEA.

TEA Detection Mechanism

This diagram illustrates the principle of this compound detection in a Thermal Energy Analyzer.

TEA_Mechanism cluster_reaction NDiBA NDiBA from GC Pyrolyzer Pyrolyzer (~500°C) NDiBA->Pyrolyzer NO_radical Nitric Oxide Radical (NO•) Pyrolyzer->NO_radical Thermal Cleavage Reaction_Chamber Reaction Chamber Ozone Ozone (O₃) NO2_excited Excited NO₂* Reaction_Chamber->NO2_excited Chemiluminescent Reaction NO2_ground Ground State NO₂ NO2_excited->NO2_ground Decay Light Light (hν) PMT Photomultiplier Tube (PMT) Light->PMT Signal Signal PMT->Signal

Caption: TEA detection mechanism for NDiBA.

Conclusion

The Gas Chromatography-Thermal Energy Analyzer (GC-TEA) method provides a robust, selective, and highly sensitive approach for the determination of this compound (NDiBA) in pharmaceutical products. The detailed protocol and suggested instrument parameters in this application note serve as a valuable starting point for method development and validation. Adherence to these guidelines will enable accurate and reliable monitoring of NDiBA, ensuring compliance with regulatory requirements and contributing to the safety of pharmaceutical products.

References

Application Notes and Protocols for Solid-Phase Extraction of N-Nitrosodiisobutylamine from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodiisobutylamine (NDiBA) is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens. The presence of these impurities in water sources, active pharmaceutical ingredients (APIs), and finished drug products is a significant concern for regulatory agencies and the pharmaceutical industry. Consequently, robust and sensitive analytical methods are required for the accurate detection and quantification of NDiBA at trace levels.

Solid-phase extraction (SPE) has emerged as a powerful technique for the selective extraction and concentration of N-nitrosamines from complex matrices like water.[1] This method offers advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving sample cleanup, and enabling higher sample throughput.[2] This document provides detailed application notes and a comprehensive protocol for the solid-phase extraction of this compound from water samples, followed by analysis using chromatographic techniques.

Principle of Solid-Phase Extraction

Solid-phase extraction is a sample preparation technique that separates components of a mixture in a liquid sample by their physical and chemical properties.[3] For N-nitrosamine analysis, a water sample is passed through an SPE cartridge containing a solid adsorbent (the stationary phase). The target analytes, such as NDiBA, are retained on the sorbent material while other matrix components are washed away. The retained analytes are then eluted from the cartridge with a small volume of an appropriate organic solvent. This process effectively concentrates the analyte of interest and removes interfering substances, leading to improved analytical sensitivity and accuracy.

Quantitative Data Summary

The following tables summarize the performance data for the solid-phase extraction of various N-nitrosamines from water samples. While specific data for this compound (NDiBA) is limited in publicly available literature, the data for structurally similar nitrosamines, such as N-Nitrosodibutylamine (NDBA), provide a strong indication of the expected performance of the described method.

Table 1: Recovery of N-Nitrosamines from Water Samples using SPE

N-NitrosamineSorbent MaterialSpiked ConcentrationRecovery (%)Reference
N-Nitrosodibutylamine (NDBA)Carboxen 57240 ng/L>95%[4]
N-Nitrosodimethylamine (NDMA)Graphitized Carbon100 ng/L71.5 - 88.0%
N-Nitrosodiethylamine (NDEA)Carboxen 57240 ng/L>95%[4]
N-Nitrosodi-n-propylamine (NDPA)Coconut CharcoalNot Specified91 - 126%[5]
Various NitrosaminesOnline-SPENot Specified91.67 - 105.88%[6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for N-Nitrosamines in Water

N-NitrosamineAnalytical MethodLOD (ng/L)LOQ (ng/L)Reference
N-Nitrosodibutylamine (NDBA)HPLC-FLD (as dansyl derivative)0.5 - 1.4Not Specified[4]
Various NitrosaminesGC-MS/MS<10Not Specified
N-Nitrosodimethylamine (NDMA)LC-HRMS0.4 - 12Not Specified[7]
Various NitrosaminesOnline-SPE/LCMS0.12 - 6.600.40 - 21.99[6]
N-Nitrosodibutylamine (NDBA)LC-MS/MSNot SpecifiedNot Specified[8]

Experimental Protocols

This section provides a detailed protocol for the solid-phase extraction of this compound from water samples. The method is based on established procedures for other N-nitrosamines and is expected to yield high recovery and sensitivity for NDiBA.

Materials and Reagents
  • SPE Cartridges: Activated Coconut Charcoal (e.g., Resprep™ 521) or Graphitized Carbon (e.g., Supelclean™ ENVI-Carb™) are recommended.[5] Polymeric sorbents such as Oasis HLB can also be effective.[9]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), and reagent water (HPLC grade or equivalent).

  • Standards: this compound (NDiBA) analytical standard. Isotopically labeled internal standards (e.g., N-nitrosodimethylamine-d6) are recommended for improved quantification.[7]

  • Glassware: Volumetric flasks, graduated cylinders, conical centrifuge tubes.

  • Equipment: SPE manifold, nitrogen evaporator, gas chromatograph with a mass spectrometer (GC-MS) or liquid chromatograph with a mass spectrometer (LC-MS).

Protocol: Solid-Phase Extraction of NDiBA
  • Sample Pretreatment:

    • Collect water samples in amber glass bottles to prevent photodegradation.

    • If the sample contains residual chlorine, add a dechlorinating agent such as sodium thiosulfate.

    • Spike the sample with an appropriate internal standard.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridge on the manifold.

    • Condition the cartridge sequentially with:

      • 5 mL of Dichloromethane

      • 5 mL of Methanol

      • 10 mL of reagent water

    • Do not allow the cartridge to go dry between conditioning steps.

  • Sample Loading:

    • Pass the water sample (typically 500 mL to 1000 mL) through the conditioned SPE cartridge at a controlled flow rate of approximately 10-15 mL/min.

  • Cartridge Washing and Drying:

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining interfering substances.

    • Dry the cartridge thoroughly by passing nitrogen gas through it for at least 10 minutes.[9] Complete drying of the sorbent is crucial for efficient elution.[4]

  • Elution:

    • Place a collection tube inside the manifold.

    • Elute the retained NDiBA from the cartridge with 10 mL of Dichloromethane at a flow rate of approximately 5 mL/min.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a nitrogen evaporator. The water bath temperature should be maintained at around 35-40°C.

  • Analysis:

    • Transfer the concentrated extract to an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.

Visualizations

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample_Collection 1. Sample Collection (Water Sample) Pretreatment 2. Sample Pretreatment (Dechlorination, IS Spiking) Sample_Collection->Pretreatment Conditioning 3. Cartridge Conditioning (DCM, MeOH, Water) Pretreatment->Conditioning Loading 4. Sample Loading Conditioning->Loading Washing 5. Cartridge Washing (Reagent Water) Loading->Washing Drying 6. Cartridge Drying (Nitrogen Gas) Washing->Drying Elution 7. Elution (Dichloromethane) Drying->Elution Concentration 8. Concentration (Nitrogen Evaporation) Elution->Concentration Analysis 9. Instrumental Analysis (GC-MS/MS or LC-MS/MS) Concentration->Analysis

Caption: Workflow for the solid-phase extraction of NDiBA from water samples.

Analytical Method Validation Parameters

Validation_Parameters Method Analytical Method Validation Specificity Specificity/ Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate Precision) Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantification (LOQ) Method->LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for analytical method validation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in N-Nitrosodiisobutylamine (NDIBA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of N-Nitrosodiisobutylamine (NDIBA). The focus is on mitigating matrix effects, a common and critical issue in trace-level analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in NDIBA analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as NDIBA, by co-eluting, undetected components from the sample matrix (e.g., active pharmaceutical ingredients (APIs), excipients).[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][2] Given the low, part-per-billion (ppb) detection levels required for nitrosamine impurities, even minor matrix effects can lead to significant quantification errors.

Q2: What are the common signs that my NDIBA analysis is being affected by matrix effects?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of NDIBA response between different sample preparations.[1]

  • Inaccurate quantification, with recovery values significantly deviating from 100%.[1]

  • Non-linear calibration curves when using standards prepared in a neat (clean) solvent.[1]

  • A significant difference in the NDIBA peak area when comparing a standard in pure solvent versus a standard spiked into a blank matrix extract.[1]

Q3: What is the most effective strategy to compensate for matrix effects?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in a technique called isotope dilution mass spectrometry.[3] A SIL-IS, such as this compound-d18, is chemically identical to NDIBA and will behave similarly during sample preparation and analysis, including experiencing the same degree of ion suppression or enhancement.[3] Since the mass spectrometer can differentiate between the analyte and the SIL-IS, the ratio of their signals allows for accurate correction of any variations.

Q4: Can sample preparation help in mitigating matrix effects?

A4: Yes, a robust sample preparation strategy is a primary line of defense against matrix effects. The goal is to remove as many interfering matrix components as possible before analysis. Common and effective techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[2][4] These methods selectively isolate NDIBA from the bulk of the sample matrix, reducing the load of interfering compounds introduced into the LC-MS/MS or GC-MS/MS system.

Q5: Should I use LC-MS/MS or GC-MS/MS for NDIBA analysis?

A5: Both LC-MS/MS and GC-MS/MS are powerful techniques for nitrosamine analysis.[2][4]

  • LC-MS/MS is highly versatile and particularly well-suited for non-volatile or thermally unstable compounds. Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ion source for smaller, less polar nitrosamines as it can be less susceptible to matrix effects than Electrospray Ionization (ESI).[5]

  • GC-MS/MS is excellent for volatile nitrosamines. It often provides high chromatographic resolution. However, care must be taken to avoid artificially forming nitrosamines in the high-temperature environment of the GC inlet.[6]

The choice depends on the specific properties of the drug product matrix, the available equipment, and the volatility of NDIBA.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of NDIBA.

Problem/Observation Potential Cause(s) Recommended Troubleshooting Steps
Low Signal Intensity / Poor Sensitivity 1. Significant Ion Suppression: High concentration of co-eluting matrix components are suppressing the NDIBA signal in the ion source. 2. Suboptimal Extraction Recovery: The sample preparation method is not efficiently extracting NDIBA from the matrix. 3. Poor Ionization: Mass spectrometer source parameters are not optimized for NDIBA.1. Improve Sample Cleanup: Implement or optimize an SPE or LLE protocol to better remove matrix interferences. 2. Use a SIL-IS: Add a stable isotope-labeled internal standard for NDIBA at the very beginning of sample preparation to correct for suppression and recovery losses. 3. Optimize MS Source: Adjust parameters like temperature, gas flows, and voltages. Consider using an APCI source if ESI is showing high suppression. 4. Chromatographic Separation: Modify the LC gradient to better separate NDIBA from the main API peak or other major matrix components. A divert valve can be used to send the highly concentrated matrix components to waste instead of the mass spectrometer.[5]
High Variability in Results (Poor Precision) 1. Inconsistent Sample Preparation: Manual sample preparation steps are leading to variability between samples. 2. Variable Matrix Effects: The composition of the matrix varies between samples, causing inconsistent ion suppression/enhancement. 3. Instrumental Instability: The LC, autosampler, or mass spectrometer is not performing consistently.1. Automate Sample Prep: If possible, use automated liquid handlers to improve consistency. 2. Implement SIL-IS: This is the most effective way to correct for sample-to-sample variability in matrix effects and recovery.[1] 3. Verify Instrument Performance: Run system suitability tests to check for retention time stability, peak area reproducibility, and detector sensitivity before analyzing samples.
Poor Peak Shape (Tailing or Fronting) 1. Co-elution with Matrix Components: An interfering compound is distorting the NDIBA peak shape. 2. Column Overload: The analytical column is being overloaded by the high concentration of the API or other matrix components. 3. Secondary Interactions: The analyte is having unwanted interactions with the stationary phase or active sites in the flow path.1. Enhance Chromatographic Resolution: Adjust the mobile phase gradient, try a different column chemistry (e.g., biphenyl or pentafluorophenyl (PFP) instead of C18), or adjust the mobile phase pH. 2. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce column overload. 3. Use a Divert Valve: Program a divert valve to direct the bulk of the matrix away from the column after the analyte of interest has eluted.
Inaccurate Quantification (Recovery <70% or >130%) 1. Uncorrected Matrix Effects: Significant ion suppression or enhancement is occurring without proper correction.[7] 2. Analyte Loss During Sample Prep: NDIBA is being lost during extraction, evaporation, or reconstitution steps. 3. Calibration Issues: The calibration curve is not matrix-matched, leading to a systematic bias.1. Mandatory Use of SIL-IS: Implement a stable isotope-labeled internal standard for NDIBA. 2. Optimize Sample Prep: Evaluate each step of the sample preparation for potential loss (e.g., ensure pH is optimal for extraction, avoid complete dryness during solvent evaporation). 3. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has gone through the entire sample preparation procedure. This helps to mimic the matrix effects seen in the actual samples.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of various nitrosamines in pharmaceutical matrices using techniques applicable to NDIBA. This data is provided for illustrative purposes to indicate expected performance characteristics. Method validation would be required to establish specific performance for NDIBA in a given matrix.

AnalyteMatrixAnalytical MethodLOQRecovery (%)Reference
N-Nitroso NortriptylineDrug ProductLC-MS/MS0.03 ppm70 - 120[7]
N-Nitroso PropranololDrug ProductLC-MS/MS0.01 ppm70 - 120[7]
N-Nitroso LabetalolDrug ProductLC-MS/MS0.03 ppm70 - 120[7]
NDMA, NDEA, NMBALosartan TabletsUPLC-MS/MS1 - 3 ng/mL81.5 - 108.3[8]
13 NitrosaminesAntibody DrugsSALLE-LC-MS/MS0.5 µg/L75.4 - 114.7[6]
Small Molecule NAsCough SyrupsSPE-GC-MS/MS0.02 - 0.1 ng/mL90 - 120[9]

LOQ = Limit of Quantification; SALLE = Salting-Out Liquid-Liquid Extraction; SPE = Solid-Phase Extraction.

Experimental Protocols & Methodologies

The following are detailed, exemplar methodologies for sample preparation and analysis. These protocols are based on established methods for similar nitrosamines and should be optimized and validated for the specific analysis of this compound in the user's matrix.

Method 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS

This method is effective for cleaning up complex pharmaceutical matrices prior to analysis.

1. Sample Preparation:

  • Weigh an amount of powdered drug product equivalent to one maximum daily dose into a 50 mL centrifuge tube.

  • Add a known amount of this compound-d18 (or another suitable SIL-IS) solution.

  • Add 20 mL of a suitable solvent (e.g., 0.1% formic acid in water or methanol, depending on the drug product solubility).

  • Vortex for 5 minutes, then sonicate for 15 minutes to ensure complete dissolution and extraction.

  • Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant for SPE.

2. Solid-Phase Extraction (SPE) Protocol:

  • Select Cartridge: Use a strong cation-exchange mixed-mode polymeric SPE cartridge (e.g., Oasis MCX or Strata-X-C), which is effective at retaining basic APIs while allowing nitrosamines to be selectively eluted.[1]

  • Condition: Condition the SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

  • Equilibrate: Equilibrate the cartridge with 5 mL of 0.1% formic acid in water.

  • Load: Load the sample supernatant from step 1.5 onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Wash: Wash the cartridge with 5 mL of 0.1% formic acid in water to remove polar interferences, followed by 5 mL of methanol to remove less polar interferences.

  • Elute: Elute the NDIBA using 5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).

3. LC-MS/MS Parameters (Exemplar):

  • LC System: UHPLC System

  • Column: C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • Exemplar MRM Transitions for NDIBA (m/z 159.1):

    • Note: These transitions are theoretical and must be empirically optimized on the specific instrument.

    • Quantifier: 159.1 > 116.1 (Loss of -NOH)

    • Qualifier: 159.1 > 57.1 (Isobutyl fragment)

Method 2: Liquid-Liquid Extraction (LLE) followed by GC-MS/MS

This method is suitable for less complex matrices or as an alternative to SPE.

1. Sample Preparation (LLE):

  • Dissolve a known amount of the drug substance or powdered product in 10 mL of 1M sodium hydroxide solution in a 50 mL centrifuge tube.

  • Spike with a known amount of a suitable SIL-IS for NDIBA.

  • Add 10 mL of dichloromethane.

  • Vortex vigorously for 5 minutes, then shake for 10 minutes.

  • Centrifuge for 10 minutes at 4000 rpm to separate the layers.

  • Carefully collect the lower organic layer (dichloromethane) using a glass pipette and transfer to a clean tube.

  • Repeat the extraction (steps 3-6) two more times, combining the organic layers.

  • Gently concentrate the combined extracts to ~1 mL under a stream of nitrogen. Transfer to an autosampler vial.

2. GC-MS/MS Parameters (Exemplar):

  • GC System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Inlet: 250°C, Splitless mode.

  • Oven Program: Start at 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Ion Source: Electron Ionization (EI), 70 eV.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Exemplar MRM Transitions for NDIBA (m/z 158.1):

    • Note: These transitions are based on typical fragmentation and must be empirically optimized.

    • Quantifier: 158 > 57 (Isobutyl fragment)

    • Qualifier: 158 > 84

Visualization Diagrams

Workflow_Mitigation cluster_Problem Problem Identification cluster_Strategy Mitigation Strategy Selection cluster_Optimization Method Optimization cluster_Validation Validation & Analysis Problem Poor Reproducibility or Inaccurate Quantification of NDIBA Cause Suspected Matrix Effects Problem->Cause Investigate Strategy Is a Stable Isotope-Labeled Internal Standard (SIL-IS) for NDIBA available? Cause->Strategy Use_SIL Implement Isotope Dilution (Add SIL-IS at start of sample prep) Strategy->Use_SIL Yes No_SIL Optimize Sample Preparation and Use Matrix-Matched Calibration Strategy->No_SIL No Cleanup Enhance Sample Cleanup (SPE or LLE) Use_SIL->Cleanup No_SIL->Cleanup Chroma Improve Chromatographic Separation Cleanup->Chroma MS_Opt Optimize MS/MS Parameters Chroma->MS_Opt Validation Validate Method (Accuracy, Precision, Linearity, LOQ) MS_Opt->Validation Analysis Routine Sample Analysis Validation->Analysis

SPE_Workflow Sample 1. Sample Preparation (Dissolve DP, Add SIL-IS, Centrifuge) Condition 2. SPE Cartridge Conditioning (Methanol, then Water) Load 4. Sample Loading (Load Supernatant onto Cartridge) Sample->Load Supernatant Equilibrate 3. Equilibration (Aqueous Buffer, e.g., 0.1% Formic Acid) Condition->Equilibrate Equilibrate->Load Wash1 5. Wash Step 1 (Aqueous Wash to Remove Polar Impurities) Load->Wash1 Wash2 6. Wash Step 2 (Organic Wash to Remove Non-Polar Impurities) Wash1->Wash2 Elute 7. Elution (Elute NDIBA with appropriate solvent, e.g., 5% NH4OH in Methanol) Wash2->Elute Evap 8. Evaporation & Reconstitution (Dry down and dissolve in mobile phase) Elute->Evap Analyze 9. LC-MS/MS Analysis Evap->Analyze

References

Optimization of injection parameters for N-Nitrosodiisobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of N-Nitrosodiisobutylamine (NDiBA).

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using Gas Chromatography (GC) and Liquid Chromatography (LC).

GC Analysis: Troubleshooting Poor Peak Shape

Poor peak shape is a common issue in the analysis of this compound that can compromise the resolution, accuracy, and precision of the results. The most frequently observed problems are peak tailing, peak fronting, split peaks, and broad peaks. These issues can arise from chemical interactions within the column, problems with the chromatographic system, or improper method parameters.[1]

Problem: Peak Tailing

  • Possible Cause: Secondary interactions between the basic this compound molecule and acidic residual silanol groups on the silica-based stationary phase of the GC column.

  • Solution:

    • Use a Deactivated Inlet Liner: Ensure the inlet liner is properly deactivated to minimize active sites that can interact with the analyte.

    • Employ an End-Capped GC Column: Use a column where the stationary phase is "end-capped" to reduce the number of active silanol groups.

    • Optimize Injector Temperature: A temperature that is too low may not efficiently vaporize the sample, while a temperature that is too high can cause degradation. A typical starting point is 250 °C.

Problem: Peak Fronting

  • Possible Cause: Column overload due to injecting a sample that is too concentrated.

  • Solution:

    • Dilute the Sample: Reduce the concentration of the sample and reinject.

    • Decrease Injection Volume: Lower the volume of the sample injected onto the column.

    • Increase Split Ratio: For split injections, increasing the split ratio will reduce the amount of sample reaching the column. A good starting point for a split ratio is 50:1 or 100:1.[2]

Problem: Split Peaks

  • Possible Cause:

    • Improper Column Installation: The column may not be seated correctly in the injector or detector.

    • Inlet Liner Issues: A cracked or contaminated liner can cause the sample to vaporize unevenly.

    • Incompatible Solvent: The sample solvent may not be compatible with the stationary phase, leading to poor focusing of the analyte band at the head of the column.

  • Solution:

    • Reinstall the Column: Carefully reinstall the column according to the manufacturer's instructions.

    • Replace the Inlet Liner: Regularly inspect and replace the inlet liner.

    • Solvent Matching: Ensure the sample solvent is appropriate for the GC column and the analytes.

LC Analysis: Troubleshooting Common Issues

Problem: Poor Peak Shape (Tailing, Fronting, Broadening)

  • Possible Cause:

    • Mismatched Sample Solvent and Mobile Phase: Injecting a sample in a solvent significantly stronger than the mobile phase can lead to distorted peaks.

    • Secondary Interactions: Similar to GC, interactions with the column packing material can cause peak tailing.

    • Column Void: A void at the head of the column can cause peak splitting or broadening.[3]

  • Solution:

    • Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.

    • Adjust Mobile Phase pH: For basic compounds like this compound, a mobile phase with a lower pH can reduce tailing by protonating silanol groups on the column.

    • Use a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime.

Problem: Inconsistent Retention Times

  • Possible Cause:

    • Pump Issues: Fluctuations in pump pressure or flow rate.

    • Leaking System: A leak in the LC system can cause pressure drops and affect retention.

    • Column Temperature Variation: Inconsistent column temperature can lead to shifts in retention time.

  • Solution:

    • Pump Maintenance: Regularly maintain and prime the LC pump.

    • Leak Check: Perform a systematic leak check of all fittings and connections.

    • Use a Column Oven: A column oven provides a stable temperature environment for the analytical column.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial injection parameters for this compound analysis by GC-MS?

A1: For GC-MS analysis of this compound, a good starting point for injection parameters would be:

  • Injection Mode: Splitless injection is generally preferred for trace analysis to maximize sensitivity.[4] Split injection can be used for higher concentration samples to prevent column overload.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Splitless Hold Time: 0.5 to 1.0 minute.

Q2: How do I choose between split and splitless injection for my GC analysis of this compound?

A2: The choice depends on the concentration of this compound in your sample.

  • Splitless Injection: Use for trace-level analysis (e.g., parts-per-billion) to ensure the entire sample reaches the column, maximizing sensitivity.[4]

  • Split Injection: Use for higher concentration samples to avoid overloading the column, which can lead to poor peak shape and reduced resolution. A typical split ratio to start with is 50:1.[2]

Q3: What are typical injection parameters for LC-MS/MS analysis of this compound?

A3: For LC-MS/MS analysis, typical injection parameters are:

  • Injection Volume: 5 to 20 µL. The optimal volume will depend on the sensitivity of the instrument and the concentration of the analyte.

  • Autosampler Temperature: 4 to 10 °C to ensure sample stability.

  • Needle Wash: A wash step with a suitable solvent (e.g., methanol/water mixture) is crucial to prevent carryover between injections.

Q4: My this compound peak is showing significant tailing in my LC-MS analysis. What should I do?

A4: Peak tailing for a basic compound like this compound in reversed-phase LC is often due to interactions with residual silanol groups on the silica-based column packing.

  • Lower the Mobile Phase pH: Adding a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase can protonate the silanol groups and reduce these secondary interactions.

  • Use a Biphenyl or Phenyl-Hexyl Column: These column chemistries can offer different selectivity and may reduce tailing for certain compounds.

  • Consider a HILIC Column: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative to reversed-phase chromatography.

Data Presentation

The following tables summarize typical starting parameters for the analysis of this compound. Note that these are starting points and will likely require optimization for your specific application and instrumentation.

Table 1: Recommended Starting GC-MS Injection Parameters for this compound Analysis

ParameterSplit InjectionSplitless Injection
Injector Temperature 250 °C250 °C
Injection Volume 1 µL1 µL
Split Ratio 50:1N/A
Splitless Hold Time N/A0.75 min
Inlet Liner Deactivated, TaperedDeactivated, Tapered

Table 2: Recommended Starting LC-MS/MS Injection Parameters for this compound Analysis

ParameterRecommended Value
Injection Volume 10 µL
Autosampler Temperature 10 °C
Needle Wash Solvent 80:20 Methanol:Water
Column Temperature 40 °C

Experimental Protocols

Protocol 1: Optimization of GC Injector Temperature for this compound Analysis
  • Initial Setup:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration that gives a good signal-to-noise ratio.

    • Set up the GC-MS with a suitable column (e.g., a mid-polar column like a DB-17ms).

    • Set the initial injector temperature to 200 °C.

    • Use a constant injection volume (e.g., 1 µL) and splitless injection mode.

  • Temperature Gradient Analysis:

    • Inject the standard solution and record the chromatogram.

    • Increase the injector temperature in increments of 10 °C (e.g., 210 °C, 220 °C, 230 °C, up to 280 °C).

    • Inject the standard at each temperature, allowing the system to equilibrate before each injection.

  • Data Analysis:

    • Evaluate the peak area and peak shape (e.g., tailing factor) at each temperature.

    • Plot the peak area versus injector temperature. The optimal temperature will provide the highest peak area without significant peak tailing or the appearance of degradation products. A decrease in peak area at higher temperatures may indicate thermal degradation of this compound.

Protocol 2: Optimization of Injection Volume for LC-MS/MS Analysis of this compound
  • Initial Setup:

    • Prepare a standard solution of this compound in the initial mobile phase.

    • Set up the LC-MS/MS with a suitable column (e.g., C18) and mobile phase.

    • Set the initial injection volume to a low value (e.g., 2 µL).

  • Volume Incremental Analysis:

    • Inject the standard solution and record the chromatogram.

    • Increase the injection volume incrementally (e.g., 2 µL, 5 µL, 10 µL, 15 µL, 20 µL).

    • Inject the standard at each volume.

  • Data Analysis:

    • Monitor the peak shape and response.

    • The optimal injection volume will be the largest volume that can be injected without causing significant peak broadening or distortion. This will provide the best sensitivity while maintaining good chromatographic performance. Overloading the column will result in fronting or tailing peaks.

Mandatory Visualization

Injection_Parameter_Optimization_Workflow cluster_GC GC Injection Optimization cluster_LC LC Injection Optimization GC_Start Define Analyte and Matrix GC_Liner Select Inert Liner GC_Start->GC_Liner GC_Temp Optimize Injector Temperature (e.g., 200-280°C) GC_Liner->GC_Temp GC_Mode Select Injection Mode (Split/Splitless) GC_Temp->GC_Mode GC_Split Optimize Split Ratio (if Split Mode) GC_Mode->GC_Split High Conc. GC_Hold Optimize Hold Time (if Splitless Mode) GC_Mode->GC_Hold Trace Level GC_Final Final Validated GC Method GC_Split->GC_Final GC_Hold->GC_Final LC_Start Define Analyte and Matrix LC_Solvent Match Sample Solvent to Mobile Phase LC_Start->LC_Solvent LC_Volume Optimize Injection Volume (e.g., 2-20 µL) LC_Solvent->LC_Volume LC_Temp Set Autosampler Temperature (e.g., 4-10°C) LC_Volume->LC_Temp LC_Wash Implement Needle Wash LC_Temp->LC_Wash LC_Final Final Validated LC Method LC_Wash->LC_Final

Caption: Workflow for optimizing GC and LC injection parameters.

Metabolic_Activation_of_NDiBA cluster_pathway Postulated Metabolic Activation of this compound NDiBA This compound CYP Cytochrome P450 (e.g., CYP2B1, CYP2E1) NDiBA->CYP Metabolism Unstable_Intermediate Unstable α-hydroxy -nitrosamine NDiBA->Unstable_Intermediate α-Hydroxylation Alpha_Hydroxylation α-Hydroxylation CYP->Alpha_Hydroxylation Decomposition Spontaneous Decomposition Unstable_Intermediate->Decomposition Diazonium_Ion Isobutyl-diazonium ion (Reactive Electrophile) Decomposition->Diazonium_Ion DNA_Adducts DNA Adducts Diazonium_Ion->DNA_Adducts Alkylation of DNA Carcinogenesis Initiation of Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Postulated metabolic activation pathway of this compound.

References

Technical Support Center: Chromatography of N-Nitrosodiisobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of N-Nitrosodiisobutylamine (NDIBA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic separation of NDIBA, focusing on achieving optimal peak shape.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound, presented in a question-and-answer format.

Liquid Chromatography (LC) Troubleshooting

Question: My this compound peak is tailing in reversed-phase LC. What are the likely causes and how can I fix it?

Answer:

Peak tailing for this compound, a basic compound, in reversed-phase chromatography is a common issue. The primary causes and their solutions are outlined below:

  • Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the basic NDIBA molecule, causing tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to between 3 and 4) can suppress the ionization of silanol groups, minimizing these secondary interactions. The use of a buffer is recommended to maintain a stable pH.[1]

    • Solution 2: Use an End-Capped Column: Employ a column where the stationary phase is "end-capped." This process chemically derivatizes most of the residual silanol groups, creating a more inert surface.

    • Solution 3: Use a Different Stationary Phase: Consider columns with alternative stationary phases, such as Pentafluorophenyl (PFP) or Biphenyl, which can offer different selectivity and reduced silanol interactions.

  • Column Overload: Injecting too much of the sample can saturate the stationary phase, leading to peak tailing.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Mismatched Sample Solvent: If the sample solvent is significantly stronger (less polar) than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, try reversing the column (if permitted by the manufacturer) and flushing. As a last resort, replace the column.[2]

Question: I am observing peak fronting for my this compound peak in LC. What could be the cause?

Answer:

Peak fronting is less common than tailing for basic compounds but can occur under certain conditions:

  • Column Overload: Similar to tailing, injecting a very high concentration of the analyte can lead to fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Poor Sample Solubility: If the analyte is not fully dissolved in the sample solvent, it can lead to an uneven band profile on the column.

    • Solution: Ensure the sample is completely dissolved. You may need to change the sample solvent, but be mindful of the solvent strength mismatch with the mobile phase.

  • Column Collapse: Operating the column outside its recommended pH or temperature range can cause the packed bed to collapse, leading to peak distortion.[3]

    • Solution: Verify that your method conditions are within the manufacturer's specifications for the column.

Gas Chromatography (GC) Troubleshooting

Question: My this compound peak is showing tailing in my GC analysis. What are the potential causes and solutions?

Answer:

Peak tailing in GC for active compounds like NDIBA is often related to interactions within the inlet or the column.

  • Active Sites in the Inlet Liner: The glass inlet liner can have active silanol groups that interact with NDIBA.

    • Solution 1: Use a Deactivated Liner: Employ a liner that has been chemically deactivated to mask the active sites. Base-deactivated liners are often a good choice for basic analytes.[4]

    • Solution 2: Use a Liner with Glass Wool: A liner with deactivated glass wool can help to trap non-volatile residues and provide a more inert surface for vaporization.[5]

  • Column Activity: The analytical column itself can have active sites, especially at the inlet end.

    • Solution 1: Use an Inert Column: Choose a column specifically designed for the analysis of active compounds, which has a highly inert stationary phase and deactivation.

    • Solution 2: Column Maintenance: If the column has been in use for some time, the inlet end may have become active due to the accumulation of non-volatile matrix components. Trimming a small portion (e.g., 10-15 cm) from the inlet of the column can restore performance.

  • Inlet Temperature Too Low: Insufficient inlet temperature can lead to slow or incomplete vaporization of NDIBA, resulting in a broad and tailing peak.

    • Solution: Increase the inlet temperature. A typical starting point is 250 °C, but optimization may be required.

Question: I'm seeing broad or split peaks for this compound in my GC analysis. What should I investigate?

Answer:

Broad or split peaks can have several causes:

  • Improper Injection Technique: A slow injection speed can cause the sample to vaporize inefficiently.

    • Solution: Use a fast injection speed with an autosampler for better reproducibility.

  • Solvent-Analyte Mismatch: The choice of solvent can affect the focusing of the analyte at the head of the column.

    • Solution: Ensure the solvent is appropriate for the analytes and the GC conditions.

  • Inlet Overload: Injecting too large a volume of solvent for the liner and inlet conditions can cause backflash, where the vaporized sample expands beyond the volume of the liner.[6]

    • Solution: Reduce the injection volume or use a liner with a larger internal volume. A pressure-pulsed injection can also help to focus the sample band.

Frequently Asked Questions (FAQs)

Q1: Which type of LC column is best for this compound analysis?

A1: While standard C18 columns can be used, for basic compounds like NDIBA, columns with reduced silanol activity are often preferred to improve peak shape. Consider using an end-capped C18 column or alternative stationary phases like Pentafluorophenyl (PFP) or Biphenyl, which can provide better peak symmetry and selectivity for nitrosamines.

Q2: What is the role of formic acid in the mobile phase for LC-MS analysis of NDIBA?

A2: Formic acid is a common mobile phase additive that serves two main purposes. First, it helps to control the pH of the mobile phase, which, as discussed, can suppress silanol interactions and improve peak shape. Second, for LC-MS analysis, it can enhance the ionization of NDIBA in the mass spectrometer source, leading to better sensitivity. A concentration of 0.1% is widely used.

Q3: For GC-MS analysis of NDIBA, is a split or splitless injection more appropriate?

A3: The choice between split and splitless injection depends on the concentration of NDIBA in your sample. For trace analysis, a splitless injection is generally preferred as it transfers the entire sample onto the column, maximizing sensitivity.[6] For higher concentration samples where sensitivity is not a concern, a split injection can be used to prevent column overload and maintain good peak shape.[5]

Q4: Can the sample preparation method affect the peak shape of NDIBA?

A4: Yes, absolutely. The final solvent in your sample preparation should be compatible with your chromatographic system. For LC, dissolving the final extract in a solvent that is stronger than the initial mobile phase can lead to poor peak shape.[7] For GC, ensure that the sample is free of non-volatile matrix components that can contaminate the inlet and column, leading to peak tailing over time.

Q5: How can I confirm if my peak shape issue is due to the column or the instrument?

A5: A simple way to diagnose this is to replace the column with a new, known-good column of the same type. If the peak shape improves, the issue was likely with the old column (e.g., contamination, degradation). If the problem persists with a new column, the issue is likely related to the instrument (e.g., injector, detector, extra-column volume).

Data Presentation

Table 1: Illustrative Effect of Mobile Phase pH on this compound Peak Tailing Factor in Reversed-Phase LC

Mobile Phase pHTailing Factor (Tf)Peak Shape Description
7.02.5Severe Tailing
5.51.8Moderate Tailing
4.01.2Minor Tailing
3.01.0Symmetrical

Disclaimer: This table presents illustrative data based on the general chromatographic behavior of basic compounds. Actual results may vary depending on the specific column and analytical conditions.

Table 2: Illustrative Comparison of GC Inlet Liners on this compound Peak Asymmetry

Inlet Liner TypePeak Asymmetry Factor (As)Peak Shape Description
Standard Non-Deactivated2.2Significant Tailing
Standard Deactivated1.5Moderate Tailing
Base-Deactivated1.1Nearly Symmetrical
Deactivated with Glass Wool1.2Minor Tailing

Disclaimer: This table presents illustrative data based on the general performance of different GC inlet liners for active compounds. Actual results may vary depending on the specific instrument and method parameters.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol provides a general procedure for the analysis of NDIBA using liquid chromatography-tandem mass spectrometry.

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

2. Chromatographic Conditions:

  • Column: A high-quality, end-capped C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) or a PFP column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 10
    1.0 10
    8.0 90
    10.0 90
    10.1 10

    | 12.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: To be optimized for this compound (precursor ion > product ion).

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum NDIBA signal.

4. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 10% methanol in water).

  • Filter the sample through a 0.22 µm filter before injection.

Protocol 2: GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of NDIBA using gas chromatography-mass spectrometry.

1. Instrumentation:

  • Gas chromatograph coupled to a single or triple quadrupole mass spectrometer.

2. Chromatographic Conditions:

  • Inlet: Split/Splitless injector.

  • Liner: Deactivated, single taper liner with glass wool.[5]

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Column: A low-bleed, inert GC column suitable for active compounds (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 minutes.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Monitor characteristic ions for NDIBA.

4. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Ensure the sample is free from particulate matter.

Mandatory Visualization

Troubleshooting_Peak_Tailing_LC start Peak Tailing Observed for NDIBA check_column Is the column end-capped or designed for basic compounds? start->check_column check_ph Is the mobile phase pH between 3 and 4? check_column->check_ph No end Symmetrical Peak check_column->end Yes check_overload Is the sample concentration high? check_ph->check_overload No solution_ph Adjust mobile phase pH to 3-4 with a buffer. check_ph->solution_ph check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No solution_overload Reduce sample concentration or injection volume. check_overload->solution_overload check_column_health Is the column old or contaminated? check_solvent->check_column_health No solution_solvent Dissolve sample in initial mobile phase. check_solvent->solution_solvent solution_column_health Flush, reverse-flush, or replace the column. check_column_health->solution_column_health check_column_health->end No solution_column Use an end-capped or PFP/Biphenyl column. solution_ph->end solution_overload->end solution_solvent->end solution_column_health->end

Caption: Troubleshooting workflow for peak tailing in LC analysis of NDIBA.

Troubleshooting_Peak_Tailing_GC start Peak Tailing Observed for NDIBA check_liner Is a deactivated liner being used? start->check_liner check_inlet_temp Is the inlet temperature adequate (e.g., 250 °C)? check_liner->check_inlet_temp No end Symmetrical Peak check_liner->end Yes check_column_activity Is the column old or showing signs of activity? check_inlet_temp->check_column_activity No solution_inlet_temp Increase the inlet temperature. check_inlet_temp->solution_inlet_temp solution_column_activity Trim the inlet of the column or replace the column. check_column_activity->solution_column_activity check_column_activity->end No solution_liner Use a deactivated (e.g., base-deactivated) liner, consider one with glass wool. solution_inlet_temp->end solution_column_activity->end

Caption: Troubleshooting workflow for peak tailing in GC analysis of NDIBA.

References

Technical Support Center: N-Nitrosodiisobutylamine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Nitrosodiisobutylamine (NDiBA) mass spectrometry analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to background noise reduction in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in NDiBA mass spectrometry analysis?

A1: Background noise in the analysis of N-nitrosamines, including NDiBA, can originate from several sources. The most common are chemical noise from the analytical system and matrix effects from the sample itself.[1][2] Key sources include:

  • Mobile Phase Contamination: Impurities in solvents and additives are a primary cause of chemical noise, especially in the low molecular weight range where nitrosamines are detected.[1][3]

  • LC System Contamination: Residues from previous analyses (carryover), plasticizers (e.g., phthalates) from tubing and containers, and microbial growth in old mobile phases can all contribute to the background.[1][4]

  • Gas Supply: The quality of the nitrogen gas delivered to the mass spectrometer can significantly impact the background noise for some nitrosamines.[5]

  • Sample Matrix: Complex sample matrices can cause ion suppression or enhancement, which can affect the signal-to-noise ratio.[2] Inadequate sample cleanup can lead to co-elution of matrix components with NDiBA, interfering with its detection.[6]

  • Instrumental Factors: Leaks in the LC or MS system can introduce atmospheric contaminants.[7] A dirty ion source can also lead to increased background noise and reduced signal intensity.[4]

Q2: How can I differentiate between chemical noise and electronic noise?

A2: Chemical noise arises from unwanted ions reaching the detector, while electronic noise is inherent to the detector and its electronics.[1] A simple way to distinguish them is by running a "dry run" without any injection. If the baseline is still high and noisy, it could indicate electronic noise or a contaminated system.[1] Chemical noise is often characterized by specific interfering peaks that may appear even in blank injections.[4]

Q3: Can the choice of ionization technique affect background noise for NDiBA analysis?

A3: Yes, the ionization technique can have a significant impact. Atmospheric pressure chemical ionization (APCI) is often preferred for low-mass nitrosamines as it is generally less susceptible to matrix interferences than electrospray ionization (ESI).[6][8] However, the optimal choice may depend on the specific sample matrix and the presence of other nitrosamines.

Q4: Are there common m/z interferences to be aware of when analyzing for this compound?

A4: While the search results provide specific examples for other nitrosamines like NDMA (e.g., interference from N,N-dimethylformamide - DMF)[9], specific common interferences for this compound (m/z 159.12) were not explicitly detailed. However, the principles remain the same. Interferences can arise from isotopic peaks of co-eluting compounds or from contaminants in the system that have fragments at or near the m/z of the NDiBA precursor or product ions. It is crucial to run matrix blanks to identify potential interferences.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your NDiBA analysis.

Issue 1: High, Noisy Baseline in the Chromatogram

A high and noisy baseline can obscure the peaks of interest, leading to poor sensitivity and inaccurate quantification.

Troubleshooting Workflow for High Baseline Noise

cluster_source_investigation Source Investigation cluster_optimization Instrument Optimization start High, Noisy Baseline Detected check_blanks Run Blank Injections (Solvent & Matrix) start->check_blanks noise_in_blanks Is Noise Present in Blanks? check_blanks->noise_in_blanks check_solvents Prepare Fresh LC-MS Grade Mobile Phase noise_in_blanks->check_solvents Yes end_state Improved Signal-to-Noise Ratio noise_in_blanks->end_state No (Matrix-Specific Issue) flush_system Flush LC System check_solvents->flush_system check_gas Verify High-Purity Gas Source flush_system->check_gas clean_source Clean Ion Source check_gas->clean_source optimize_cone Optimize Cone Voltage & Cone Gas Flow clean_source->optimize_cone optimize_curtain Optimize Curtain Gas Pressure optimize_cone->optimize_curtain optimize_collision Optimize Collision Energy optimize_curtain->optimize_collision optimize_collision->end_state cluster_ms_params Mass Spectrometer Parameters cluster_lc_params Liquid Chromatography Parameters start Poor S/N Ratio for NDiBA cone_voltage Cone Voltage start->cone_voltage cone_gas Cone Gas Flow start->cone_gas collision_energy Collision Energy start->collision_energy curtain_gas Curtain Gas start->curtain_gas sample_prep Sample Preparation (e.g., SPE) start->sample_prep chromatography Chromatographic Separation start->chromatography end_state Enhanced S/N Ratio cone_voltage->end_state cone_gas->end_state collision_energy->end_state curtain_gas->end_state sample_prep->end_state chromatography->end_state

References

Technical Support Center: N-Nitrosodiisobutylamine (NDiBA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of N-Nitrosodiisobutylamine (NDiBA) in complex matrices. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the experimental analysis of NDiBA.

Sample Preparation

  • Q1: Why am I experiencing low recovery of NDiBA during Solid-Phase Extraction (SPE)?

    A1: Low recovery during SPE can stem from several factors. Firstly, ensure the SPE sorbent is appropriate for the polarity of NDiBA. A C18 or a specialized polymeric sorbent is often suitable.[1] Secondly, the conditioning and equilibration steps are critical; ensure the sorbent is properly activated with methanol and equilibrated with water or an appropriate buffer before loading the sample.[2][3] The pH of the sample and wash solutions can also significantly impact recovery. NDiBA is stable in neutral or alkaline aqueous solutions but less so in acidic conditions.[4] Finally, the choice and volume of the elution solvent are crucial. A solvent like dichloromethane or a mixture of hexane and dichloromethane is often effective for eluting nitrosamines.[5] Insufficient elution volume will lead to incomplete recovery.

  • Q2: My extracts are showing significant matrix effects in the LC-MS/MS analysis. How can I minimize this?

    A2: Matrix effects, which cause ion suppression or enhancement, are a common challenge in complex matrices like pharmaceuticals and biological samples.[6][7] To mitigate these effects, a robust sample cleanup is essential. Consider using a more selective SPE sorbent or a multi-step extraction process, such as tandem SPE (e.g., Extrelut-Florisil).[5] Additionally, optimizing the chromatographic separation to resolve NDiBA from co-eluting matrix components is critical.[1] Diverting the flow to waste during the elution of highly concentrated matrix components (like the Active Pharmaceutical Ingredient - API) can prevent source contamination and suppression.[8] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is highly recommended to compensate for matrix effects and improve quantitative accuracy.[9]

Chromatography & Detection (LC-MS/MS and GC-MS)

  • Q3: I'm observing poor peak shape (fronting or tailing) for NDiBA in my chromatogram. What are the likely causes?

    A3: Poor peak shape can be caused by several factors. Co-elution with matrix components can interfere with the peak.[1] Ensure your sample cleanup is effective. Secondary interactions between NDiBA and the analytical column can also cause tailing; trying a different column chemistry, such as a biphenyl phase instead of a standard C18, may help.[1] The sample diluent should be compatible with the initial mobile phase to prevent peak distortion. For GC-MS analysis, issues with the liner or injection port temperature can also lead to poor peak shape.

  • Q4: How can I achieve the low Limits of Detection (LOD) and Quantification (LOQ) required by regulatory agencies?

    A4: Reaching the low detection limits (often at the ppb or ppt level) required for nitrosamine analysis necessitates a highly sensitive and selective analytical technique, such as LC-MS/MS or GC-MS/MS. Optimizing the mass spectrometer's source parameters and using Multiple Reaction Monitoring (MRM) mode are crucial for maximizing sensitivity.[10][11] A well-designed sample preparation procedure that includes an enrichment step (e.g., concentrating the eluate from an SPE cartridge) is also vital.[12] Minimizing background noise from the solvent, system, and matrix is equally important for achieving a good signal-to-noise ratio.[13]

  • Q5: NDiBA is a volatile compound. Are there specific precautions I should take during sample preparation and analysis?

    A5: Yes, the volatility of NDiBA and other nitrosamines requires careful handling. During solvent evaporation steps (e.g., using a nitrogen stream to concentrate the sample), be cautious with the temperature and gas flow rate to prevent loss of the analyte. Using a Kuderna-Danish (K-D) concentrator can be effective for this step.[5] For GC-MS analysis, ensure the injection port and transfer line temperatures are optimized to ensure efficient transfer of NDiBA onto the column without degradation. NDiBA is also light-sensitive, particularly to UV light, so samples should be protected from light during storage and preparation.[4]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of N-Nitrosamines, including NDiBA, using various methods. These values can serve as a benchmark for method development and validation.

Table 1: Example Recovery Rates for Nitrosamines using Solid-Phase Extraction (SPE)

NitrosamineMatrixSPE SorbentRecovery (%)Reference
N-Nitrosodibutylamine (NDBA)Drinking WaterTandem SPE93.6[2]
N-Nitrosodimethylamine (NDMA)WastewaterCoconut Charcoal91 - 126[14]
N-Nitrosodiethylamine (NDEA)SausageExtrelut-Florisil> 90%[5]
N-Nitrosodipropylamine (NDPA)Tertiary WastewaterCoconut Charcoal146[14]

Table 2: Example Limits of Detection (LOD) and Quantification (LOQ) for N-Nitrosamines

Nitrosamine / MethodMatrixLODLOQReference
N-nitroso N-desmethyl diphenhydramine (LC-MS/MS)Drug Substance0.05 ng/mL0.1 ng/mL[10]
N-Nitrosamines (LC-HRMS)Drug Products-0.005 ppm[15]
N-Nitrosamines (LC-MS/MS)Drug Product-0.1 ng/mL[16]
N-Nitrosocit Liptin (LC-MS/MS)Tablet Formulation-0.08 ng/mL (ppb)[17]

Experimental Protocols & Methodologies

1. General Solid-Phase Extraction (SPE) Protocol for NDiBA in a Pharmaceutical Matrix

This protocol provides a general guideline and may require optimization for specific matrices.

  • Sample Preparation:

    • Accurately weigh a portion of the homogenized sample (e.g., crushed tablets).

    • Dissolve the sample in a suitable solvent (e.g., 1:1 Methanol/Water).[16]

    • Vortex and sonicate to ensure complete dissolution.[16]

    • If necessary, centrifuge and filter the sample to remove particulates.

  • SPE Cartridge Conditioning:

    • Use a C18 or a suitable polymeric SPE cartridge.

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of water. Do not allow the cartridge to go dry.[1][12]

  • Sample Loading:

    • Load the prepared sample solution onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[12]

  • Washing:

    • Wash the cartridge with a solvent that will remove interferences but not the analyte (e.g., 5 mL of water or a weak organic/water mix).[1][12] This step is crucial for removing polar interferences.

    • Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 10-30 minutes to remove residual water.[2][14]

  • Elution:

    • Elute NDiBA from the cartridge using an appropriate organic solvent (e.g., 5-10 mL of dichloromethane).[2]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[1]

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.[1]

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

2. Typical LC-MS/MS Parameters

  • LC System: UHPLC or HPLC system.[1]

  • Column: A suitable C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[1]

  • Gradient: A suitable gradient to separate NDiBA from matrix components.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[10]

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI can sometimes be less susceptible to matrix effects for less polar compounds.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_spe SPE Workflow Detail Sample Homogenized Complex Matrix (e.g., Drug Product) Dissolution Dissolution in Solvent (e.g., MeOH/Water) Sample->Dissolution Cleanup SPE Cleanup Dissolution->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Condition 1. Condition (Methanol -> Water) Final_Sample Final Sample for Injection Concentration->Final_Sample Injection UHPLC Injection Final_Sample->Injection Separation Chromatographic Separation (C18 or Biphenyl Column) Injection->Separation Detection Tandem MS Detection (MRM Mode) Separation->Detection Quantification Data Processing & Quantification Detection->Quantification Load 2. Load Sample Condition->Load Wash 3. Wash (Remove Interferences) Load->Wash Elute 4. Elute NDiBA (Dichloromethane) Wash->Elute

Caption: General workflow for NDiBA analysis from a complex matrix.

G cluster_recovery cluster_matrix Start Low Recovery or High Matrix Effect? Check_SPE Check SPE Sorbent & Conditioning Start->Check_SPE  Low Recovery Improve_Cleanup Enhance Sample Cleanup (e.g., Tandem SPE) Start->Improve_Cleanup  High Matrix Effect Check_pH Verify Sample/Solvent pH Check_SPE->Check_pH Check_Elution Optimize Elution Solvent & Volume Check_pH->Check_Elution Recovery_OK Recovery Improved Check_Elution->Recovery_OK Optimize_Chroma Optimize Chromatography (e.g., Different Column) Improve_Cleanup->Optimize_Chroma Use_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_IS Matrix_OK Quantification Accurate Use_IS->Matrix_OK

Caption: Troubleshooting decision tree for common NDiBA analysis issues.

References

Ion suppression effects in LC-MS/MS analysis of N-Nitrosodiisobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression effects during the LC-MS/MS analysis of N-Nitrosodiisobutylamine (NDiBA).

Troubleshooting Guides

This section offers solutions to common problems encountered during the analysis of this compound, with a focus on mitigating ion suppression.

Issue 1: Low Signal Intensity or Complete Signal Loss for NDiBA

Possible Causes:

  • Significant Ion Suppression: Co-eluting matrix components are interfering with the ionization of NDiBA in the mass spectrometer's ion source.[1][2]

  • Inadequate Sample Cleanup: The sample preparation method is not effectively removing interfering substances from the matrix.[1]

  • Suboptimal Chromatographic Separation: NDiBA is co-eluting with a significant matrix component.[3][4]

  • Incorrect Ionization Source: The chosen ionization technique (e.g., ESI) may be more susceptible to ion suppression for this analyte in the specific matrix.[4]

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.

  • Optimize Sample Preparation:

    • Implement a more rigorous sample cleanup technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2]

    • Consider a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method for complex matrices like food samples.

  • Refine Chromatographic Method:

    • Modify the gradient elution profile to better separate NDiBA from matrix interferences.

    • Experiment with a different stationary phase (e.g., a pentafluorophenyl (F5) column) that may offer different selectivity for polar nitrosamines.[3]

  • Evaluate Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less prone to ion suppression for certain analytes.[4][5]

  • Utilize an Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) for NDiBA, if available, to compensate for signal variability caused by ion suppression.

Issue 2: High Variability in NDiBA Signal Across a Sample Batch

Possible Causes:

  • Inconsistent Sample Preparation: Variations in the execution of the sample preparation protocol can lead to differing levels of matrix components in each sample.

  • Matrix Heterogeneity: The composition of the sample matrix itself may vary between samples.

  • Instrumental Instability: Fluctuations in the LC or MS system performance can contribute to signal variability.

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure consistent application of the sample preparation protocol for all samples. Automation can help improve consistency.

  • Employ a Robust Internal Standard: Use a SIL-IS to normalize the analyte response and correct for variations in matrix effects and instrument response.

  • Perform System Suitability Tests: Regularly check the performance of the LC-MS/MS system with standard solutions to ensure stability.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed to compensate for consistent matrix effects.[6]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of this compound?

A1: Ion suppression is a matrix effect that results in a decreased response of the analyte of interest, in this case, this compound (NDiBA), in the mass spectrometer. It occurs when co-eluting components from the sample matrix compete with the analyte for ionization in the ion source.[1][2] This phenomenon is a significant concern as it can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[2]

Q2: How can I detect ion suppression in my NDiBA analysis?

A2: A common and effective method for detecting ion suppression is the post-column infusion experiment . In this technique, a constant flow of an NDiBA standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the LC system. A decrease in the NDiBA signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.

Q3: What are the primary sources of matrix effects in NDiBA analysis?

A3: Matrix effects primarily originate from the sample's components other than the analyte itself. In pharmaceutical analysis, this can include active pharmaceutical ingredients (APIs) and excipients.[1] In food analysis, fats, proteins, and carbohydrates are common sources of interference. The complexity of the matrix directly impacts the potential for ion suppression.

Q4: Can changing the sample preparation method reduce ion suppression?

A4: Yes, optimizing sample preparation is a crucial step in mitigating ion suppression. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are designed to selectively isolate the analyte of interest while removing a significant portion of the interfering matrix components.[2] The choice of extraction method should be tailored to the specific characteristics of the matrix and NDiBA.

Q5: How does chromatographic separation influence ion suppression?

A5: Effective chromatographic separation is key to minimizing ion suppression. By achieving baseline resolution between NDiBA and interfering matrix components, the competition for ionization in the MS source is reduced.[3][4] This can be achieved by optimizing the mobile phase gradient, flow rate, and selecting a column with appropriate selectivity.

Q6: Is it better to use ESI or APCI for the analysis of NDiBA to avoid ion suppression?

A6: Electrospray Ionization (ESI) is generally more susceptible to ion suppression from matrix effects compared to Atmospheric Pressure Chemical Ionization (APCI).[4] If significant ion suppression is observed with ESI, switching to APCI may be a viable strategy to reduce these effects, provided that NDiBA can be efficiently ionized by APCI.

Quantitative Data Summary

The extent of ion suppression is highly dependent on the analyte, the matrix, and the specific LC-MS/MS conditions. The following table provides a generalized representation of how different sample preparation techniques can impact the recovery of nitrosamines, which is often affected by ion suppression.

NitrosamineMatrixSample Preparation MethodAverage Recovery (%)Reference
General NitrosaminesDrug ProductDilute and Shoot50-80[3]
General NitrosaminesDrug ProductLiquid-Liquid Extraction (LLE)70-110[3]
General NitrosaminesDrug ProductSolid-Phase Extraction (SPE)85-115[3]
NDMAMetformin Drug MatrixMethanol Extraction & Filtration84.2 - 93.5[7]
NDEAMetformin Drug MatrixMethanol Extraction & Filtration100.8 - 108.8[7]
NDBAMetformin Drug MatrixMethanol Extraction & Filtration96.3 - 100.2[7]

Note: This data is illustrative and the actual recovery and extent of ion suppression for this compound will vary.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify retention time regions where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system with a T-junction for post-column infusion.

  • Syringe pump.

  • This compound standard solution (e.g., 1 µg/mL in mobile phase).

  • Blank matrix extract (prepared using the same procedure as the samples).

  • Solvent blank (initial mobile phase).

Methodology:

  • Set up the LC-MS/MS system with the analytical column.

  • Connect the syringe pump to the T-junction placed between the column outlet and the mass spectrometer inlet.

  • Infuse the NDiBA standard solution at a constant low flow rate (e.g., 10 µL/min).

  • Allow the infused signal to stabilize to obtain a steady baseline.

  • Inject the solvent blank to establish the baseline response of the infused analyte.

  • Inject the blank matrix extract.

  • Monitor the signal of the infused NDiBA. Any significant drop in the baseline signal indicates a region of ion suppression.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To clean up a sample matrix and reduce interferences prior to LC-MS/MS analysis.

Materials:

  • SPE cartridges (e.g., C18).

  • Sample extract.

  • Methanol (conditioning and elution solvent).

  • Water (equilibration and wash solvent).

  • Nitrogen evaporator.

  • Reconstitution solvent (initial mobile phase).

Methodology:

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 5 mL of water through the cartridge.

  • Loading: Load the sample extract onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Elute NDiBA with 5 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Ion_Suppression_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_result Desired Outcome A Low or Inconsistent NDiBA Signal B Perform Post-Column Infusion Experiment A->B Start C Evaluate Sample Preparation Efficiency B->C Suppression Detected D Assess Chromatographic Separation C->D E Optimize Sample Cleanup (SPE/LLE) D->E F Modify LC Method (Gradient/Column) D->F H Consider Alternative Ionization (APCI) D->H G Use Stable Isotope-Labeled Internal Standard E->G F->G I Accurate and Reproducible NDiBA Quantification Mitigation_Strategies cluster_approaches Mitigation Approaches cluster_techniques Specific Techniques A Ion Suppression (Inaccurate NDiBA Results) B Sample Preparation A->B C Chromatography A->C D Mass Spectrometry A->D E Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) B->E F Gradient Optimization Alternative Column Chemistry C->F G Use of Stable Isotope-Labeled Internal Standard (SIL-IS) Switch to APCI D->G

References

Enhancing sensitivity for low-level N-Nitrosodiisobutylamine detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the sensitive detection of N-Nitrosodiisobutylamine (NDiBA).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound (NDiBA) at low levels?

A1: The primary challenges stem from the need to achieve extremely low detection limits, often at the parts-per-billion (ppb) level, to comply with regulatory acceptable intake (AI) limits.[1][2] Key difficulties include managing complex sample matrices which can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.[3][4] Additionally, the inherent volatility and polarity of nitrosamines can complicate the development of a single, robust analytical method.[4]

Q2: Which analytical techniques are most suitable for low-level NDiBA detection?

A2: The most suitable and widely used techniques are advanced hyphenated methods that offer high sensitivity and specificity.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the preferred methods for quantifying nitrosamines at trace levels.[1][5][6] LC-MS/MS is particularly versatile and can detect a broader range of nitrosamines, including those that are not amenable to GC analysis.[7][8]

Q3: How can matrix effects be minimized during NDiBA analysis by LC-MS/MS?

A3: Matrix effects are a significant concern as co-eluting compounds can alter ionization efficiency.[4] To minimize these effects, several strategies can be employed:

  • Effective Sample Preparation: Use techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components from the sample matrix.[1][9]

  • Chromatographic Separation: Optimize the chromatographic method to separate NDiBA from matrix components.[3] Using alternative column chemistries, like pentafluorophenyl (PFP) phases, can improve retention for polar analytes like nitrosamines.[10]

  • Use of Internal Standards: Employing a stable isotope-labeled (SIL) internal standard, such as this compound-d14, can help correct for variability and ion suppression/enhancement.[11]

  • Ionization Source Selection: Atmospheric Pressure Chemical Ionization (APCI) can sometimes provide better ionization response for small, volatile molecules like nitrosamines compared to Electrospray Ionization (ESI).[7]

Q4: From where can NDiBA impurities originate in pharmaceutical products?

A4: N-nitrosamine impurities can arise from various sources throughout the manufacturing process and product lifecycle.[9] The fundamental formation mechanism is a reaction between a secondary amine (diisobutylamine in this case) and a nitrosating agent (like nitrous acid derived from nitrites).[9][12][13] Potential sources include contaminated raw materials, starting materials, recovered solvents, reagents, and catalysts.[5][9] Degradation of the active pharmaceutical ingredient (API) or excipients during storage can also lead to the formation of nitrosamines.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Sensitivity / High Limit of Quantitation (LOQ) 1. Suboptimal instrument parameters. 2. Inefficient sample extraction and cleanup. 3. Ion suppression from matrix effects.[3] 4. Analyte degradation during sample preparation.1. Optimize MS/MS parameters, including collision energy and ion transitions. For GC-MS, consider using a "soft" ionization technique or lowering electron energy.[14] 2. Evaluate different extraction solvents and SPE sorbents to improve recovery. 3. Enhance sample cleanup, dilute the sample if possible, and use a stable isotope-labeled internal standard. 4. Protect samples from light and use controlled temperatures.[15]
Poor Peak Shape (Tailing or Fronting) 1. Co-elution with interfering matrix components.[4] 2. Secondary interactions with the analytical column.[4] 3. Incompatibility between the sample diluent and the mobile phase.1. Adjust the mobile phase gradient or pH to improve separation. 2. Try a different column with alternative chemistry (e.g., PFP or biphenyl).[4][10] 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation.[4] 2. Instrumental instability (e.g., autosampler, pump). 3. Variable matrix effects between samples.1. Automate sample preparation steps where possible. Ensure precise volume measurements. 2. Perform system suitability tests and instrument maintenance. 3. Use a robust sample cleanup procedure and an internal standard to normalize the response.[4]
No Analyte Peak Detected in Spiked Sample 1. Incorrect MS/MS transition (MRM) settings. 2. Complete analyte degradation. 3. Very low recovery during sample preparation.1. Verify the precursor and product ions for NDiBA. Infuse a standard solution directly into the mass spectrometer to confirm settings. 2. Check sample preparation conditions (pH, temperature, light exposure). 3. Perform spiking before the extraction step to accurately assess recovery.

Data Presentation

Table 1: Comparison of Analytical Method Performance for Nitrosamine Detection

(Note: Data specific to this compound is limited. This table includes performance data for other common nitrosamines to provide a reference for expected sensitivity with modern instrumentation.)

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)
N-Nitrosodimethylamine (NDMA)GC-MS/MSValsartan Drug0.02 ppm0.06 ppm
N-Nitrosodiethylamine (NDEA)GC-MS/MSValsartan Drug0.03 ppm0.09 ppm
N-Nitrosodibutylamine (NDBA)GC-MS/MSValsartan Drug0.02 ppm0.06 ppm
N-Nitrosodiisopropylamine (NDIPA)GC-MS/MSValsartan Drug0.03 ppm0.09 ppm
Various NitrosaminesLC-MS/MSRanitidine Drug Product---~0.1 ng/mL
N-Nitrosodimethylamine (NDMA)LC-MSRanitidine Drug0.01 ppm0.03 ppm
Various NitrosaminesGC-MS/MSDrug Products< 3 ppb---

Experimental Protocols

Protocol 1: General LC-MS/MS Method for NDiBA Analysis

This protocol provides a starting point for developing a sensitive LC-MS/MS method. Optimization is required based on the specific sample matrix and instrumentation.

  • Chromatographic System: UPLC or HPLC system coupled to a tandem quadrupole mass spectrometer.[5]

  • Column: A column suitable for polar compounds, such as a Kinetex F5 or equivalent (e.g., 100 x 2.1 mm, 2.6 µm).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%) to retain polar analytes.

    • Increase the percentage of B to elute NDiBA and other nitrosamines.

    • Incorporate a column wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[11]

    • MRM Transitions: Optimize precursor-to-product ion transitions for NDiBA and any internal standards by infusing a standard solution.

Protocol 2: Solid Phase Extraction (SPE) for Sample Cleanup

This protocol is a general guideline for cleaning up a dissolved drug product sample prior to analysis.

  • Sample Preparation: Dissolve the sample (e.g., powdered tablet) in a suitable solvent like water or a water/methanol mixture.[16] Centrifuge and filter the sample to remove insoluble excipients.[11]

  • SPE Cartridge: Use a polymeric reversed-phase cartridge (e.g., Oasis HLB, 200 mg).[17]

  • Conditioning: Condition the cartridge with 5 mL of methanol, followed by 5 mL of water. Do not allow the sorbent to dry.[17]

  • Loading: Load the prepared sample supernatant onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5 mL of 5-10% methanol in water) to remove polar interferences while retaining NDiBA.[17]

  • Elution: Elute the NDiBA from the cartridge with a stronger organic solvent, such as 5 mL of methanol or acetonitrile.[17]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for injection.[17]

Visualizations

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (API or Drug Product) Extraction Extraction (e.g., Dissolution in Solvent) Sample->Extraction Cleanup Cleanup (e.g., SPE, LLE, Filtration) Extraction->Cleanup Instrument LC-MS/MS or GC-MS/MS Analysis Cleanup->Instrument Processing Data Acquisition & Integration Instrument->Processing Quantification Quantification (vs. Calibration Curve) Processing->Quantification Result Final Report Quantification->Result cluster_instrument Instrument Check cluster_sample Sample Preparation cluster_matrix Matrix Effects Start Low Sensitivity or High LOQ Observed Inst_Check Verify MS/MS Parameters (Transitions, Energies) Start->Inst_Check Inst_Perf Run System Suitability Test Inst_Check->Inst_Perf Recovery Evaluate Extraction Recovery (Spike Test) Inst_Perf->Recovery  Instrument OK?   Cleanup Optimize Cleanup Step (e.g., Change SPE Sorbent) Recovery->Cleanup Dilute Dilute Sample Extract Cleanup->Dilute  Prep. OK?   IS Implement Stable Isotope- Labeled Internal Standard Dilute->IS End Sensitivity Improved IS->End Amine Diisobutylamine (Secondary Amine) Agent Nitrosating Agent (e.g., Nitrous Acid) Product This compound (NDiBA) Amine->Product Plus + Agent->Product

References

Column selection for optimal separation of N-Nitrosodiisobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimal separation of N-Nitrosodiisobutylamine (NDIBA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of NDIBA and other nitrosamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for analyzing this compound?

A1: The most prevalent techniques for the analysis of this compound and other nitrosamines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[1][2] LC-MS/MS is particularly favored for its ability to analyze a wide range of nitrosamines, including those that are not amenable to GC-MS without derivatization.[2]

Q2: Which HPLC columns are recommended for the separation of this compound?

A2: The choice of HPLC column is critical for achieving optimal separation of NDIBA.[3] Several stationary phases have proven effective, with the selection depending on the specific sample matrix and the presence of other nitrosamines.[4] Commonly recommended columns include:

  • C18 (Octadecylsilyl): A versatile and widely used reversed-phase column suitable for a broad range of nitrosamines.[4] Some C18 columns are specifically designed for high aqueous mobile phases (AQ-C18), which can be beneficial for retaining more polar nitrosamines.[4][5]

  • Pentafluorophenyl (PFP): Recommended for its alternative selectivity, especially for separating positional isomers.[1][4] PFP columns can differentiate analytes based on minor structural and polarity differences.[1][4]

  • Phenyl-Hexyl: This chemistry has demonstrated superior separation for certain nitrosamine drug substance-related impurities (NDSRIs) compared to C18 columns.[4]

  • Porous Graphitic Carbon (PGC): These columns offer a unique retention mechanism and can separate a range of nitrosamines using reversed-phase chromatography.[4]

Q3: How do I select the right GC column for this compound analysis?

A3: For GC analysis, the selection of the stationary phase is the most critical factor, as it dictates the selectivity of the separation.[6][7] The general principle is "like dissolves like," meaning a non-polar column is best for non-polar analytes, and polar columns are best for polar analytes.[6][7][8] For new methods, a non-polar column is often a good starting point, with analytes separating primarily by boiling point.[7][9] Other important factors to consider are column internal diameter (I.D.), film thickness, and length.[6][7]

Q4: What are the key challenges in analyzing this compound?

A4: The primary challenges in NDIBA analysis include:

  • Low Detection Limits: Regulatory agencies often require detection and quantification at very low levels (ppb or ppt), necessitating highly sensitive instrumentation like LC-MS/MS or GC-MS/MS.[10]

  • Matrix Effects: Complex sample matrices can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[10]

  • Sample Preparation: Effective extraction of NDIBA from diverse and complex sample matrices while removing interfering substances can be challenging.[10]

  • Chromatographic Resolution: Achieving sufficient separation of NDIBA from other impurities and matrix components is crucial for accurate results.[10]

Troubleshooting Guide

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the analytical column (e.g., silanol interactions).- Column overload.- Inappropriate mobile phase or gradient.- Sample diluent incompatible with the mobile phase.- Modify mobile phase pH or organic modifier.[10]- Use an end-capped column to minimize silanol interactions.[11]- Reduce sample concentration or injection volume.[11]- Ensure the sample diluent is compatible with the initial mobile phase conditions.[10]
Co-elution with Matrix Components - Insufficient chromatographic resolution.- Try a different column chemistry (e.g., PFP or Phenyl-Hexyl instead of C18) to alter selectivity.[4][10]- Optimize the mobile phase gradient and temperature.
Low Sensitivity / Poor Detection Limits - Matrix effects (ion suppression).- Inefficient ionization in the mass spectrometer source.- Implement a robust sample cleanup procedure (e.g., Solid-Phase Extraction) to minimize matrix effects.[10]- Optimize MS parameters, such as ionization source settings and collision energies.[12]
High Variability in Results (Poor Precision) - Inconsistent sample preparation.- Instrumental instability.- Automate the sample preparation workflow if possible.- Use a stable isotope-labeled internal standard to correct for variability.[10]- Perform regular instrument performance checks.
No Peak or Very Small Peak - Compound degradation on the column.- Insufficient retention on the column.- Incorrect detection parameters.- Test compound stability on silica.[13]- For highly polar compounds, consider a more retentive column or a different chromatographic mode (e.g., HILIC).- Verify detector settings and ensure the wavelength or mass transitions are appropriate for NDIBA.

Column Selection and Performance Data

The following tables summarize typical column characteristics and performance data for the analysis of nitrosamines, including NDIBA.

Table 1: Recommended HPLC Columns for Nitrosamine Analysis

Stationary Phase Typical Dimensions Key Advantages Primary Application
C18 (AQ-type) 100 x 2.1 mm, 3 µmGood retention for a wide range of nitrosamines, including polar ones.[5]General purpose nitrosamine screening.
Pentafluorophenyl (PFP) 100 x 4.6 mm, 2.7 µmAlternative selectivity, excellent for resolving positional isomers.[1][4]Separation of structurally similar nitrosamines.
Phenyl-Hexyl 250 x 4.6 mm, 5 µmEnhanced retention and unique selectivity for certain NDSRIs.[4][14]Analysis of nitrosamines in complex drug substance matrices.
Porous Graphitic Carbon 100 x 3.0 mm, 2.7 µmStrong retention for polar compounds, operates in reversed-phase mode.[4]Analysis of highly polar nitrosamines.

Table 2: Example HPLC Method Parameters

Parameter Condition 1 (C18) Condition 2 (PFP)
Column InertSustain AQ-C18 HP, 3 µm, 50 x 2.1 mmInfinityLab Poroshell 120 PFP, 2.7 µm, 100 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min0.5 mL/min
Column Temperature 40 °C40 °C
Detection MS/MSMS/MS
Reference [5][14]

Experimental Protocol: HPLC-MS/MS Analysis of this compound

This protocol provides a general guideline for the analysis of NDIBA in a drug substance. Optimization may be required for different sample matrices.

1. Sample Preparation (Solid-Phase Extraction)

  • Accurately weigh and dissolve the drug substance sample in a suitable solvent.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample solution onto the SPE cartridge.

  • Wash the cartridge with water to remove polar interferences.

  • Elute the NDIBA with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

2. Chromatographic Conditions

  • Column: PFP or C18 column (refer to Table 1 for examples).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

  • Gradient: Develop a gradient to ensure adequate separation from other impurities. A typical starting point is 95% A, ramping to 95% B over several minutes.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimize the precursor and product ions for NDIBA.

  • Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.

Column Selection Workflow

ColumnSelectionWorkflow Column Selection Workflow for NDIBA Separation start Define Analytical Goal: Separate NDIBA from matrix and other impurities sample_char Characterize Sample: - Matrix complexity - Presence of isomers - Polarity of analytes start->sample_char initial_col Initial Column Selection sample_char->initial_col c18 C18 Column: General purpose, good starting point initial_col->c18 Simple Matrix pfp PFP Column: Alternative selectivity, good for isomers initial_col->pfp Isomers Present phenyl Phenyl-Hexyl Column: Unique selectivity for NDSRIs initial_col->phenyl Complex Matrix / NDSRIs method_dev Method Development: - Gradient optimization - Mobile phase modification - Temperature adjustment c18->method_dev pfp->method_dev phenyl->method_dev eval Evaluate Performance: - Resolution - Peak shape - Sensitivity method_dev->eval optimal Optimal Separation Achieved eval->optimal Acceptable troubleshoot Troubleshoot: - Poor peak shape - Co-elution eval->troubleshoot Not Acceptable troubleshoot->method_dev Minor Adjustments change_col Change Column Chemistry troubleshoot->change_col Fundamental Issue change_col->initial_col

Caption: A logical workflow for selecting the optimal HPLC column for NDIBA separation.

References

Technical Support Center: N-Nitrosodiisobutylamine (NDiBA) Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of samples containing N-Nitrosodiisobutylamine (NDiBA) to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NDiBA) and why is its stability a concern?

A1: this compound (NDiBA) is a chemical compound belonging to the N-nitrosamine class. Many N-nitrosamines are classified as probable human carcinogens. Therefore, accurate quantification of NDiBA as a potential impurity in pharmaceutical products is crucial for safety and regulatory compliance. Degradation of NDiBA during sample storage can lead to inaccurate analytical results, potentially underestimating the true concentration of this impurity.

Q2: What are the primary factors that cause NDiBA degradation during storage?

A2: The primary factors contributing to the degradation of N-nitrosamines, including NDiBA, are exposure to light, elevated temperatures, and non-optimal pH conditions. The specific matrix or solvent in which the sample is stored can also significantly impact its stability.

Q3: What are the ideal storage conditions to ensure NDiBA stability?

A3: To minimize degradation, samples containing NDiBA should be stored at low temperatures, protected from light, and in a pH-neutral environment. For long-term storage, freezing at -20°C or below is recommended.[1] Samples should be stored in amber vials or other light-blocking containers.

Q4: Can the type of solvent used for sample preparation affect NDiBA stability?

A4: Yes, the choice of solvent is critical. For instance, studies on other nitrosamines have shown that some are more stable in acetonitrile than in methanol, where degradation can occur, especially at elevated temperatures. It is crucial to validate the stability of NDiBA in the specific solvent and matrix used for your experiments.

Q5: Are there any chemical additives that can help stabilize NDiBA in solution?

A5: The use of antioxidants or "nitrosamine scavengers" like ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) has been shown to inhibit the formation of nitrosamines in drug formulations and may help prevent degradation.[2][3] However, their effectiveness in preserving existing NDiBA in analytical samples needs to be evaluated on a case-by-case basis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no recovery of NDiBA from a stored sample. Sample degradation due to improper storage conditions.- Verify that samples were stored protected from light (amber vials). - Confirm the storage temperature was consistently maintained (ideally ≤ -20°C). - Evaluate the pH of the sample matrix; adjust to neutral if possible.
Inconsistent NDiBA concentrations between replicate samples. Variable degradation due to differences in handling or storage.- Ensure uniform sample handling procedures, minimizing exposure to light and room temperature. - Check for consistency in storage containers and sealing. - Perform a short-term stability study at room temperature to understand the impact of sample processing times.
Increasing NDiBA concentration over time in a drug product stability study. Formation of NDiBA from precursors (diisobutylamine and a nitrosating agent) present in the product.- Investigate the raw materials and manufacturing process for sources of amines and nitrites. - Consider reformulation with low-nitrite excipients or the addition of a nitrosamine scavenger.[2][3]

Quantitative Data Summary

Table 1: General Influence of Temperature on N-Nitrosamine Stability

CompoundMatrix/SolventStorage Temperature (°C)DurationObservation
N-nitroso-N-methyl-4-aminobutyric acid (NMBA)Methanol424 hoursStable
N-nitroso-N-methyl-4-aminobutyric acid (NMBA)Methanol2510 daysSignificant degradation
N-nitroso-N-methyl-4-aminobutyric acid (NMBA)Methanol4010 days~92% degradation
N-nitroso-N-methyl-4-aminobutyric acid (NMBA)Acetonitrile4, 25, 4010 daysRelatively stable

Data extrapolated from a study on NMBA stability.[3]

Table 2: Effect of pH on the Photodegradation of N-Nitrosamines in Water

CompoundpHPhotodegradation Rate Constant (L/W-min)
N-nitrosodibutylamine (NDBA)2-103.26 x 10⁻² to 5.08 x 10⁻³
N-nitrosopyrrolidine (NPYR)2-101.14 x 10⁻² to 2.80 x 10⁻³

This study suggests that a lower pH can be a favorable condition for the photolytic degradation of some N-nitrosamines in water.[4]

Experimental Protocols

Protocol 1: General Method for NDiBA Analysis by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for the instrument and matrix being used.

  • Sample Preparation:

    • For solid samples (e.g., drug product), accurately weigh and dissolve in a suitable solvent (e.g., methanol or acetonitrile).

    • For liquid samples, perform a liquid-liquid or solid-phase extraction if necessary to remove interfering matrix components.

    • Dilute the sample extract to a concentration within the calibrated range of the instrument.

  • Chromatographic Conditions:

    • Column: A C18 or phenyl-hexyl column is often suitable.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%).

    • Flow Rate: Typically 0.3-0.6 mL/min.

    • Column Temperature: e.g., 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to NDiBA.

    • Instrumentation: A triple quadrupole mass spectrometer is commonly used for quantification.[5]

Protocol 2: Conducting a Sample Stability Study (Freeze-Thaw and Short-Term)

  • Objective: To assess the stability of NDiBA in a specific sample matrix under conditions mimicking sample storage and handling.

  • Procedure:

    • Spike a fresh pool of the blank biological matrix or placebo with NDiBA at a known concentration.

    • Freeze-Thaw Stability:

      • Aliquot the spiked matrix into multiple polypropylene tubes.

      • Analyze a set of aliquots immediately (Time 0).

      • Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C) for at least 12 hours.

      • Thaw a set of aliquots to room temperature, and then refreeze them. Repeat for 3-5 cycles.

      • After the final thaw, analyze the samples and compare the results to the Time 0 samples.

    • Short-Term (Bench-Top) Stability:

      • Leave aliquots of the spiked matrix at room temperature for specified time points (e.g., 0, 2, 4, 8, 24 hours).

      • Analyze the samples at each time point and compare the results to the Time 0 samples to determine the acceptable duration for sample processing.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Sample Storage cluster_analysis Analysis Sample Sample Collection (Drug Product, Biological Matrix) Spike Spike with NDiBA Standard (for QC/Stability) Extraction Extraction / Dilution Spike->Extraction Storage Store at ≤ -20°C Protect from Light Extraction->Storage LCMS LC-MS/MS Analysis Storage->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for NDiBA sample handling and analysis.

degradation_pathway cluster_factors Degradation Factors NDiBA This compound (NDiBA) Degradation Degradation Products NDiBA->Degradation Degradation Light Light (UV) Light->NDiBA Temp High Temperature Temp->NDiBA pH Non-Neutral pH pH->NDiBA

Caption: Key factors influencing the degradation of this compound.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for N-Nitrosodiisobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the absence of N-nitrosamine impurities is a critical aspect of pharmaceutical quality control. N-Nitrosodiisobutylamine (NDiBA), a potential genotoxic impurity, requires highly sensitive and robust analytical methods for its detection and quantification at trace levels. This guide provides an objective comparison of the predominant analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), for the validation of NDiBA analysis, supported by experimental data and detailed methodologies.

The presence of N-nitrosamines in pharmaceutical products has prompted stringent regulatory scrutiny worldwide.[1] Consequently, the development and validation of reliable analytical methods to monitor these impurities are paramount. The most widely employed techniques for this purpose are LC-MS/MS and GC-MS/MS, owing to their high sensitivity and selectivity.[1] Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry is also emerging as a promising alternative.[1]

This guide focuses on providing a comparative overview of the validation parameters for the most established methods, offering a framework for selecting the most suitable approach for NDiBA analysis.

Quantitative Performance: A Comparative Analysis

The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes key validation parameters for the analysis of N-nitrosamines, with N-Nitrosodibutylamine (NDBA), a close structural analog of NDiBA, often used as a reference in validation studies. The data presented is a synthesis from various sources and represents typical performance characteristics.

Validation ParameterLC-MS/MSGC-MS/MS
Limit of Detection (LOD) 0.01 - 0.3 ng/mL[2][3]0.02 - 3 ppb[4][5]
Limit of Quantification (LOQ) 0.03 - 1 ng/mL[2][3]0.06 - 15 ppb[4][6]
Linearity (r²) > 0.999[3]> 0.996[5]
Accuracy (% Recovery) 80 - 120%[7]70 - 130%[6]
Precision (%RSD) < 15%[7]< 15%[4]

Note: Data for N-Nitrosodibutylamine (NDBA) is often used as a proxy for this compound (NDiBA) in method validation studies due to their structural similarity. The presented ranges are indicative and may vary depending on the specific instrumentation, matrix, and method optimization.

In-Depth Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reliable and reproducible analytical results. Below are representative methodologies for the analysis of N-nitrosamines using LC-MS/MS and GC-MS/MS.

LC-MS/MS Method for N-Nitrosamine Analysis

This method is suitable for the quantification of various nitrosamines, including NDiBA, in drug substances and products.

1. Sample Preparation:

  • Drug Substance: Accurately weigh approximately 100 mg of the drug substance into a suitable volumetric flask. Dissolve and dilute to volume with an appropriate solvent (e.g., methanol or a mixture of methanol and water).

  • Drug Product (Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose into a volumetric flask. Add the dissolution solvent, sonicate to ensure complete dissolution of the active pharmaceutical ingredient (API), and then dilute to volume.

  • Extraction: Samples may require a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove matrix interferences and concentrate the analytes.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol or acetonitrile (Mobile Phase B) is typical.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for NDiBA should be optimized.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

GC-MS/MS Method for N-Nitrosamine Analysis

This method is particularly suitable for volatile and semi-volatile nitrosamines.

1. Sample Preparation:

  • Extraction: A common procedure involves dissolving the sample in an aqueous solution (e.g., dilute sodium hydroxide) followed by liquid-liquid extraction with a non-polar solvent like dichloromethane.[6] The organic layer is then concentrated for analysis.

  • Headspace Analysis: For volatile nitrosamines, static headspace sampling can be a clean and efficient sample introduction technique, minimizing matrix effects.

2. Chromatographic Conditions:

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm), is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analytes. A typical program might start at 40-50 °C and ramp up to 250-300 °C.

  • Injection Mode: Splitless injection is often used to maximize sensitivity.

3. Mass Spectrometric Conditions:

  • Ionization Source: Electron Ionization (EI) is the standard for GC-MS.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific parent-to-fragment ion transitions for NDiBA.

  • Source and Transfer Line Temperatures: These should be optimized to ensure efficient transfer of analytes without degradation.

Visualizing the Validation Workflow

A systematic approach is crucial for the successful validation of any analytical method. The following diagram, generated using the DOT language, illustrates a typical workflow for the validation of an analytical method for this compound.

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure & Requirements method_development Method Development & Optimization start->method_development protocol Develop Validation Protocol (ICH Q2(R1)) method_development->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity lod_loq LOD & LOQ protocol->lod_loq accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision robustness Robustness protocol->robustness system_suitability System Suitability Criteria protocol->system_suitability validation_report Prepare Validation Report specificity->validation_report linearity->validation_report lod_loq->validation_report accuracy->validation_report precision->validation_report robustness->validation_report system_suitability->validation_report end Method Implementation for Routine Use validation_report->end

Analytical Method Validation Workflow for NDiBA.

References

Inter-laboratory Comparison of N-Nitrosodiisobutylamine (NDiBA) Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of N-Nitrosodiisobutylamine (NDiBA), a potential nitrosamine impurity of concern in pharmaceutical products. Due to the limited availability of public data from a formal inter-laboratory comparison study specifically for NDiBA, this document presents a virtual comparison. The performance characteristics of common analytical techniques are detailed, drawing from published methods for NDiBA and structurally similar nitrosamines. This guide is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical methods for nitrosamine impurity testing.

The detection and quantification of N-nitrosamine impurities are critical regulatory requirements due to their classification as probable human carcinogens.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, necessitating the use of highly sensitive and selective analytical methods.[3]

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an analytical technique for NDiBA analysis is influenced by factors such as the sample matrix, required sensitivity, and available instrumentation.[3] Mass spectrometry-based methods, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), are widely recognized for their superior sensitivity and selectivity, which are essential for meeting low regulatory limits.[1][3]

Table 1: Comparison of Quantitative Performance for Nitrosamine Analysis by LC-MS/MS

AnalyteMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (RSD %)Matrix
Various NitrosaminesUHPLC-HRMS0.4 - 12 ng/L-68 - 83%-Water
5 NitrosaminesHPLC-MS/MS< 1 - 2.5 ppb----
NDMALC-MS/MS0.05 - 0.5 µg/kg0.15 - 1.5 µg/kg90 - 107%< 15%Various

Data synthesized from multiple sources for structurally similar nitrosamines, as direct comparative data for NDiBA is limited.[4][5][6]

Table 2: Comparison of Quantitative Performance for Nitrosamine Analysis by GC-MS/MS

AnalyteMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (RSD %)Matrix
Volatile NitrosaminesGC-MS/MS----Pharmaceutical Products
NDMAGC-MS/MS0.01 - 0.1 µg/kg0.03 - 0.3 µg/kg85 - 115%< 10%Various

Data synthesized from multiple sources for structurally similar nitrosamines, as direct comparative data for NDiBA is limited.[3][6]

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and reliable results in trace-level nitrosamine analysis. The following sections outline representative protocols for the analysis of NDiBA using LC-MS/MS and GC-MS/MS.

Protocol 1: LC-MS/MS Method for NDiBA Analysis

This method is suitable for the analysis of a broad range of nitrosamines, including NDiBA, in various sample matrices.

a) Sample Preparation:

  • Standard Preparation: Prepare individual and mixed stock solutions of nitrosamine standards, including NDiBA, at a concentration of approximately 1.0 mg/mL in methanol.[3] From the stock solution, create a series of calibration standards by serial dilution.

  • Sample Extraction: The extraction procedure will vary depending on the sample matrix. A common approach for solid samples is dissolution in a suitable solvent, followed by solid-phase extraction (SPE) for cleanup and concentration. For liquid samples, a liquid-liquid extraction may be employed.

  • Internal Standard: The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is highly recommended to ensure accurate quantification by correcting for matrix effects and variability in sample preparation.[6][7]

b) Chromatographic and MS Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) system capable of gradient elution.[3]

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[3]

  • Flow Rate: 0.3 - 0.5 mL/min.[3]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the nitrosamines.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (MS/MS) is used for detection.

  • Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[3] APCI is often preferred for less polar and more volatile nitrosamines.[3]

Protocol 2: GC-MS/MS Method for Volatile Nitrosamines including NDiBA

This method is particularly suitable for volatile nitrosamines.

a) Sample Preparation:

  • Extraction: A common technique involves liquid-liquid extraction using a solvent like dichloromethane (DCM).[3]

  • Phase Separation: After extraction, the sample is centrifuged to achieve a clear separation between the aqueous and organic layers.[3]

  • Sample Collection: The organic layer (DCM), containing the nitrosamines, is carefully transferred to a GC vial for analysis.[3]

b) Chromatographic and MS Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector.[3]

  • Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase (e.g., 30 m x 0.25 mm, 0.25 µm), is typically used.[3]

  • Carrier Gas: Helium at a constant flow rate.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (GC-MS/MS).[3]

  • Ion Source: Electron Ionization (EI) at 70 eV.[3]

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing & Reporting sample Sample Collection (API or Drug Product) dissolve Dissolution in Appropriate Solvent sample->dissolve spike Spike with Internal Standard dissolve->spike extract Extraction (LLE or SPE) spike->extract concentrate Concentration of Extract extract->concentrate vial Transfer to Autosampler Vial concentrate->vial lcms LC-MS/MS or GC-MS/MS Analysis vial->lcms data_acq Data Acquisition lcms->data_acq integrate Peak Integration & Quantification data_acq->integrate review Data Review & Verification integrate->review report Final Report Generation review->report

Caption: Experimental workflow for NDiBA analysis.

References

A Comparative Analysis of N-Nitrosodiisobutylamine and N-Nitrosodibutylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the identification and characterization of nitrosamine impurities are of paramount importance due to their potential carcinogenic properties. This guide provides a detailed comparative analysis of two such nitrosamines: N-Nitrosodiisobutylamine (NDiBA) and N-Nitrosodibutylamine (NDBA). Both are structural isomers with the chemical formula C₈H₁₈N₂O, but their differing alkyl chain structures—branched versus linear—can significantly influence their physicochemical properties, toxicological profiles, and metabolic fates. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison to inform risk assessment and analytical strategy development.

Physicochemical Properties

The structural difference between the isobutyl groups of NDiBA and the n-butyl groups of NDBA leads to variations in their physical properties. A summary of their key physicochemical characteristics is presented in Table 1.

PropertyThis compound (NDiBA)N-Nitrosodibutylamine (NDBA)
CAS Number 997-95-5924-16-3
Molecular Formula C₈H₁₈N₂OC₈H₁₈N₂O
Molecular Weight 158.24 g/mol [1]158.24 g/mol [2]
Appearance Colorless to pale yellow liquid[3]Pale yellow, oily liquid[4]
Boiling Point 237.7±9.0 °C (at 760 Torr)116 °C (at 14 mmHg)[2]
Density 0.92±0.1 g/cm³ (at 20°C)0.9009 g/cm³ (at 20°C)
Vapor Pressure 0.04 mmHg0.04 mmHg[1][2]
Water Solubility Limited solubility0.12%
LogP 2.32.63

Toxicological Profile: A Comparative Overview

The toxicity of nitrosamines is a primary concern. While both NDiBA and NDBA are classified as potential carcinogens, the available data suggests differences in their potency.

Acute Toxicity

Acute toxicity data, typically represented by the LD50 (lethal dose, 50%), indicates the short-term poisoning potential of a substance.

SpeciesRoute of AdministrationNDiBA LD50NDBA LD50
HamsterSubcutaneous5,600 mg/kg[1]-
RatOral-1200 mg/kg
RatSubcutaneous-1200 mg/kg

Data for NDiBA is limited in comparison to NDBA.

Carcinogenicity

N-nitrosamines are well-established as a class of potent carcinogens. However, studies have indicated varying carcinogenic potential between NDiBA and NDBA. NDBA is a known carcinogen in multiple animal species, inducing tumors in various organs. In contrast, one study reported that NDiBA was not significantly carcinogenic in Sprague-Dawley rats at the doses tested.[5]

Genotoxicity

Genotoxicity assays are crucial for assessing the potential of a substance to damage genetic material. While comprehensive, directly comparative genotoxicity data is limited, available information suggests that both compounds require metabolic activation to exert their genotoxic effects. NDBA has been shown to be genotoxic in various in vitro and in vivo systems.[6][7] Data on the genotoxicity of NDiBA is less extensive, but it is classified as a substance that may cause cancer, implying genotoxic potential.[1][8]

Metabolic Pathways

The metabolic activation of nitrosamines is a critical step in their mechanism of toxicity. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[1][4][6][9][10][11][12][13][14]

N-Nitrosodibutylamine (NDBA) Metabolism

The metabolism of NDBA has been studied more extensively. The primary activation pathway is α-hydroxylation, which leads to the formation of an unstable intermediate that can alkylate DNA, a key event in carcinogenesis. Other significant metabolic routes include ω- and (ω-1)-hydroxylation, leading to the formation of hydroxylated metabolites.[9][11][13] The specific CYP enzymes involved in NDBA metabolism include CYP2E1 and CYP2A6.[1][10]

NDBA_Metabolism NDBA N-Nitrosodibutylamine (NDBA) alpha_hydroxylation α-Hydroxylation (CYP450) NDBA->alpha_hydroxylation omega_hydroxylation ω-Hydroxylation (CYP450) NDBA->omega_hydroxylation omega_1_hydroxylation (ω-1)-Hydroxylation (CYP450) NDBA->omega_1_hydroxylation unstable_intermediate Unstable α-hydroxy intermediate alpha_hydroxylation->unstable_intermediate dna_adducts DNA Adducts unstable_intermediate->dna_adducts carcinogenesis Carcinogenesis dna_adducts->carcinogenesis hydroxylated_metabolites Hydroxylated Metabolites (e.g., N-nitrosobutyl-(4-hydroxybutyl)amine) omega_hydroxylation->hydroxylated_metabolites omega_1_hydroxylation->hydroxylated_metabolites excretion Excretion hydroxylated_metabolites->excretion

Metabolic activation pathway of N-Nitrosodibutylamine (NDBA).
This compound (NDiBA) Metabolism

Specific metabolic pathways for NDiBA are not as well-documented in the scientific literature. However, it is presumed to undergo similar metabolic activation processes as other nitrosamines, including enzymatic hydroxylation. The branched-chain structure of NDiBA may influence the rate and site of metabolism by CYP enzymes, potentially affecting its toxicological profile compared to the linear structure of NDBA. Further research is needed to fully elucidate the metabolic fate of NDiBA.

Analytical Methodologies

The detection and quantification of nitrosamine impurities at trace levels require highly sensitive and specific analytical methods. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common techniques employed.[8]

Nitrosamine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Matrix (e.g., Drug Product, Food) extraction Extraction (e.g., LLE, SPE, QuEChERS) sample->extraction concentration Concentration extraction->concentration chromatography Chromatographic Separation (GC or LC) concentration->chromatography detection Mass Spectrometric Detection (MS or MS/MS) chromatography->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

General experimental workflow for nitrosamine analysis.
Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of nitrosamines from a liquid sample matrix, such as a dissolved drug product.

  • Materials: SPE cartridge (e.g., C18), methanol, deionized water, sample solution, elution solvent (e.g., dichloromethane).

  • Procedure:

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the sample solution onto the cartridge at a slow, controlled flow rate.

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Dry the cartridge thoroughly under vacuum or with a stream of nitrogen.

    • Elute the nitrosamines from the cartridge with an appropriate volume of elution solvent.

    • The eluate can then be concentrated and reconstituted in a suitable solvent for instrumental analysis.

2. Instrumental Analysis: LC-MS/MS

This provides a general framework for the analysis of NDiBA and NDBA using liquid chromatography-tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for NDiBA and NDBA need to be optimized.

Conclusion

This comparative guide highlights the key differences and similarities between this compound and N-Nitrosodibutylamine. While they share the same molecular formula, their structural isomerism imparts distinct physicochemical and toxicological properties. NDBA is a well-characterized carcinogen with established metabolic pathways. In contrast, NDiBA appears to be a less potent carcinogen based on limited studies, and its metabolic fate requires further investigation. The analytical methodologies for both compounds are similar, relying on sensitive chromatographic-mass spectrometric techniques. For researchers and drug development professionals, a thorough understanding of these differences is crucial for accurate risk assessment, the development of appropriate control strategies, and ensuring the safety and quality of pharmaceutical products. Further research, particularly on the genotoxicity and metabolism of NDiBA, is warranted to provide a more complete comparative profile.

References

A Comparative Analysis of the Carcinogenic Potential of N-Nitrosodiisobutylamine and Other Nitrosamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the carcinogenicity of N-Nitrosodiisobutylamine and other selected nitrosamines. The information is compiled from publicly available experimental data to assist researchers in understanding the relative carcinogenic potency of these compounds. All quantitative data are summarized for ease of comparison, and detailed experimental methodologies from key studies are provided.

Quantitative Comparison of Carcinogenic Potency

The carcinogenic potency of nitrosamines is often expressed as the TD50 value, which is the chronic dose rate in mg/kg body weight/day that would induce tumors in 50% of the test animals that would have remained tumor-free at zero dose. The following table summarizes the TD50 values for this compound and other nitrosamines, primarily from studies conducted in rats.

NitrosamineSpecies/StrainRoute of AdministrationTD50 (mg/kg/day)Target Organ(s)Reference
This compound Rat/Sprague-DawleyDrinking WaterNot significantly carcinogenic at doses tested-[Lijinsky et al., 1970]
N-Nitrosodimethylamine (NDMA)RatDrinking Water0.096Liver[Carcinogenic Potency Database]
N-Nitrosodiethylamine (NDEA)RatDrinking Water0.026Liver, Esophagus[Carcinogenic Potency Database]
N-Nitrosodi-n-butylamineRatDrinking Water0.691Liver, Esophagus, Urinary Bladder[Carcinogenic Potency Database][1]
N-Nitrosodiethanolamine (NDELA)RatDrinking Water3.17Liver, Kidney[Carcinogenic Potency Database][2]
N-Nitrosopyrrolidine (NPYR)RatDrinking Water0.679Liver[Carcinogenic Potency Database]

Note: A lower TD50 value indicates a higher carcinogenic potency. For this compound, a specific TD50 value is not available from the cited study as it was not found to be significantly carcinogenic under the experimental conditions used.

Experimental Protocols

The following is a representative experimental protocol for a chronic carcinogenicity study of nitrosamines in rats, based on the detailed dose-response study by Peto et al. (1991) on NDMA and NDEA.[3][4]

Objective: To determine the dose-response relationship for tumor induction by chronic oral administration of nitrosamines.

Test Animals:

  • Species: Rat

  • Strain: Inbred Fischer 344 rats were often used in such studies.

  • Sex: Both male and female.

  • Number of animals: Typically, 50-60 animals per sex per dose group.

Experimental Design:

  • Acclimation: Animals are acclimated to the laboratory conditions for a period of at least one week before the start of the study.

  • Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycle. They are typically housed individually or in small groups in polycarbonate cages with bedding.

  • Diet and Water: Standard laboratory chow and drinking water are provided ad libitum.

  • Test Substance Administration: The nitrosamine is administered in the drinking water. A stock solution of the nitrosamine is prepared and then diluted to the desired concentrations for each dose group. The drinking water solutions are prepared fresh at regular intervals (e.g., weekly).

  • Dose Groups: Multiple dose groups (e.g., 4-5) with varying concentrations of the nitrosamine are used, along with a control group that receives untreated drinking water. Doses are selected based on previous toxicity studies to establish a range from a maximum tolerated dose (MTD) to doses that are expected to produce a low incidence of tumors.

  • Duration of Exposure: The animals are exposed to the nitrosamine for a significant portion of their lifespan, typically 18-24 months for rats.

Observations and Examinations:

  • Clinical Observations: Animals are observed daily for any clinical signs of toxicity, such as changes in appearance, behavior, or palpable masses.

  • Body Weight and Water Consumption: Body weight and water consumption are measured weekly for the first few months and then at least monthly for the remainder of the study.

  • Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, including those that die or are euthanized during the study. All organs and tissues are examined macroscopically for any abnormalities.

  • Histopathology: A comprehensive set of tissues from all animals in the control and highest dose groups are examined microscopically. For the lower and intermediate dose groups, all gross lesions and target organs are examined microscopically.

Data Analysis:

  • Tumor incidence data are analyzed using appropriate statistical methods to determine the dose-response relationship and to calculate the TD50 value.

Metabolic Activation and Carcinogenic Mechanism

The carcinogenicity of most nitrosamines, including this compound, is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver. This process is a critical initiating step in their mechanism of carcinogenesis.

The general pathway involves the enzymatic hydroxylation of the carbon atom adjacent to the nitroso group (α-hydroxylation). This creates an unstable intermediate that spontaneously decomposes to form a reactive electrophilic species, a diazonium ion. This highly reactive ion can then alkylate cellular macromolecules, most importantly DNA. The formation of DNA adducts, if not repaired by cellular DNA repair mechanisms, can lead to mutations during DNA replication, ultimately initiating the process of carcinogenesis.

The following diagrams illustrate the general metabolic activation pathway for nitrosamines and a typical workflow for a rodent carcinogenicity bioassay.

Nitrosamine_Metabolic_Activation Nitrosamine N-Nitrosamine CYP450 Cytochrome P450 (α-hydroxylation) Nitrosamine->CYP450 Metabolism Intermediate Unstable α-hydroxy Nitrosamine CYP450->Intermediate Diazonium Reactive Diazonium Ion (Electrophile) Intermediate->Diazonium Spontaneous Decomposition DNA DNA Diazonium->DNA Alkylation Adducts DNA Adducts DNA->Adducts Mutation Mutation Adducts->Mutation Faulty DNA Replication Cancer Carcinogenesis Mutation->Cancer

Caption: General metabolic activation pathway of N-nitrosamines.

Carcinogenicity_Bioassay_Workflow cluster_0 Pre-study Phase cluster_1 In-life Phase cluster_2 Post-life Phase Dose Range Finding Dose Range Finding Animal Acclimation Animal Acclimation Dose Range Finding->Animal Acclimation Chronic Dosing Chronic Dosing Animal Acclimation->Chronic Dosing Clinical Observations Clinical Observations Chronic Dosing->Clinical Observations Body Weight & Food/Water Consumption Body Weight & Food/Water Consumption Chronic Dosing->Body Weight & Food/Water Consumption Necropsy Necropsy Clinical Observations->Necropsy Body Weight & Food/Water Consumption->Necropsy Histopathology Histopathology Necropsy->Histopathology Data Analysis Data Analysis Histopathology->Data Analysis TD50 Calculation TD50 Calculation Data Analysis->TD50 Calculation

References

Performance characteristics of different detectors for N-Nitrosodiisobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of N-nitrosamines, such as N-Nitrosodiisobutylamine (NDiBA), a probable human carcinogen, are critical for ensuring the safety of pharmaceutical products, food, and consumer goods. The choice of an analytical detector is paramount in achieving the required sensitivity, selectivity, and accuracy. This guide provides an objective comparison of the performance characteristics of common detectors used for NDiBA analysis, supported by experimental data and detailed methodologies.

Performance Characteristics at a Glance

The selection of a suitable detector for NDiBA analysis depends on various factors, including the sample matrix, required detection limits, and the specific analytical challenges. The following table summarizes the key performance characteristics of four commonly employed detectors: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Thermal Energy Analyzer (GC-TEA), and Gas Chromatography with Nitrogen Chemiluminescence Detector (GC-NCD).

Performance MetricGC-MSLC-MS/MSGC-TEAGC-NCD
Limit of Detection (LOD) < 3 ppb[1]0.0040 - 0.0174 µg/mL[2]Low ppb levels10 - 25 µg/L
Limit of Quantification (LOQ) 15 ppb[1]0.0060 - 0.0262 µg/mL[2]Low ppb levels50 µg/L
Linearity (R²) > 0.99[3]0.996 - 1.000[2]Linear over a wide range≥ 0.9962
Precision (%RSD) < 15%[3]< 15%< 10%≤ 2.8%
Selectivity High (with MS/MS)Very High (with MS/MS)Highly selective for N-nitroso compounds[4]Highly selective for nitrogen compounds
Primary Application Volatile nitrosaminesBroad range, including non-volatile nitrosamines[4]Volatile nitrosaminesVolatile nitrogen-containing compounds

Detector Principles and Experimental Workflows

Understanding the underlying principles of each detector is crucial for method development and troubleshooting. The following sections detail the working principles and typical experimental workflows for each technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like NDiBA.[4] The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is often employed.[5]

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Concentration Extraction->Concentration GC_Inlet GC Inlet Concentration->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column Ion_Source Ion Source (e.g., EI) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Detector_MS Detector Mass_Analyzer->Detector_MS Data_System Data System Detector_MS->Data_System Quantification Quantification Data_System->Quantification

GC-MS analytical workflow for NDiBA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for nitrosamine analysis due to its high sensitivity and applicability to a broad range of compounds, including those that are non-volatile or thermally labile.[2][4] The liquid chromatograph separates the analytes before they are introduced into the mass spectrometer for detection.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration LC_System LC System (Separation) Filtration->LC_System Ion_Source Ion Source (e.g., APCI, ESI) LC_System->Ion_Source Mass_Analyzer1 Quadrupole 1 (Precursor Ion) Ion_Source->Mass_Analyzer1 Collision_Cell Collision Cell (Fragmentation) Mass_Analyzer1->Collision_Cell Mass_Analyzer2 Quadrupole 2 (Product Ion) Collision_Cell->Mass_Analyzer2 Detector_MS Detector Mass_Analyzer2->Detector_MS Data_System Data System Detector_MS->Data_System Quantification Quantification Data_System->Quantification

LC-MS/MS analytical workflow for NDiBA.
Gas Chromatography with Thermal Energy Analyzer (GC-TEA)

The GC-TEA is a highly specific detector for N-nitroso compounds.[4] After separation by GC, the eluent is passed through a pyrolyzer, which cleaves the N-NO bond. The resulting nitric oxide (NO) radical reacts with ozone to produce excited nitrogen dioxide, which emits light upon relaxation. This chemiluminescence is then detected.

GC_TEA_Workflow cluster_prep Sample Preparation cluster_analysis GC-TEA Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction GC_System GC System (Separation) Extraction->GC_System Pyrolyzer Pyrolyzer (N-NO Cleavage) GC_System->Pyrolyzer Ozone_Reaction Reaction with O₃ Pyrolyzer->Ozone_Reaction Detector_TEA PMT Detector Ozone_Reaction->Detector_TEA Data_System Data System Detector_TEA->Data_System Quantification Quantification Data_System->Quantification

GC-TEA analytical workflow for NDiBA.
Gas Chromatography with Nitrogen Chemiluminescence Detector (GC-NCD)

The GC-NCD is a nitrogen-specific detector that provides an equimolar response to nitrogen compounds.[6] After GC separation, nitrogen-containing compounds are combusted to form nitric oxide (NO). The subsequent reaction with ozone produces chemiluminescence, which is detected by a photomultiplier tube.[6] An optional nitrosamine-specific mode enhances selectivity for compounds like NDiBA.

GC_NCD_Workflow cluster_prep Sample Preparation cluster_analysis GC-NCD Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction GC_System GC System (Separation) Extraction->GC_System Combustion_Tube Combustion (Formation of NO) GC_System->Combustion_Tube Ozone_Reaction Reaction with O₃ Combustion_Tube->Ozone_Reaction Detector_NCD PMT Detector Ozone_Reaction->Detector_NCD Data_System Data System Detector_NCD->Data_System Quantification Quantification Data_System->Quantification

GC-NCD analytical workflow for NDiBA.

Detailed Experimental Protocols

The following are representative experimental protocols for the analysis of NDiBA using the discussed detectors. These should be considered as starting points and may require optimization based on the specific sample matrix and instrumentation.

GC-MS/MS Protocol
  • Sample Preparation: A liquid-liquid extraction with dichloromethane is commonly used. The organic layer is then concentrated under a gentle stream of nitrogen.

  • Gas Chromatography (GC):

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase (e.g., 30 m x 0.25 mm, 0.25 µm).[1]

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet: Splitless injection.

    • Temperature Program: Optimized to achieve separation from other nitrosamines and matrix components.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor and product ions for NDiBA should be determined.

LC-MS/MS Protocol
  • Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., methanol/water mixture) and filtered through a 0.22 µm filter.

  • Liquid Chromatography (LC):

    • Column: A C18 or Phenyl-Hexyl column is often used (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.[3]

    • Flow Rate: Typically 0.3 - 0.5 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for small, volatile nitrosamines.[2] Electrospray Ionization (ESI) can also be used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) with optimized precursor and product ions for NDiBA.

GC-TEA Protocol
  • Sample Preparation: Similar to GC-MS, a liquid-liquid extraction followed by concentration is a common approach.

  • Gas Chromatography (GC):

    • Column and Conditions: Similar to those used for GC-MS analysis of volatile nitrosamines.

  • Thermal Energy Analyzer (TEA):

    • Pyrolyzer Temperature: Typically set around 550°C to ensure efficient cleavage of the N-NO bond.

    • Ozone Flow: Optimized for maximum signal intensity.

    • Cold Trap: Used to remove interfering compounds before the reaction chamber.

GC-NCD Protocol
  • Sample Preparation: Extraction with a suitable solvent, similar to other GC-based methods.

  • Gas Chromatography (GC):

    • Column and Conditions: A DB-624 or similar column is often suitable.

  • Nitrogen Chemiluminescence Detector (NCD):

    • Burner Temperature: Optimized for the combustion of nitrogen compounds.

    • Ozone and Hydrogen Flows: Adjusted for optimal chemiluminescence reaction.

    • Mode: A nitrosamine-specific mode can be used to enhance selectivity for NDiBA.

Conclusion

The choice of detector for the analysis of this compound is a critical decision that impacts the reliability and sensitivity of the results. LC-MS/MS offers the highest sensitivity and broadest applicability, making it the preferred method for regulatory compliance in the pharmaceutical industry. GC-MS/MS is a robust and widely available technique, particularly for volatile nitrosamines. GC-TEA provides exceptional selectivity for N-nitroso compounds, minimizing matrix interference. The GC-NCD is a reliable and cost-effective option for the specific detection of nitrogen-containing compounds, including NDiBA. Researchers and analysts should carefully consider the specific requirements of their application to select the most appropriate detector and methodology.

References

A Comparative Guide to N-Nitrosodiisobutylamine Analytical Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and precision of analytical standards are paramount for reliable and reproducible results. This guide provides an objective comparison of commercially available N-Nitrosodiisobutylamine (NDIBA) analytical standards, focusing on key performance characteristics and supported by available data from suppliers.

Comparison of this compound Analytical Standards

Ensuring the quality of analytical standards is critical for regulatory compliance and the safety of pharmaceutical products.[1] The following table summarizes the specifications of NDIBA analytical standards from various suppliers based on publicly available information.

SupplierProduct FormatPurity SpecificationCertification/AccreditationAdditional Information
HPC Standards GmbH Neat and Solution (100 µg/ml in Methanol)High-purityTested to meet international quality requirements.[1]Ideal for laboratories in food and environmental sectors.[1]
LGC Standards NeatNot explicitly stated, but produced under high-quality standards.Manufactured under ISO 17034 and ISO/IEC 17025.[2]Accompanied by an extensive Certificate of Analysis.[2]
CRM LABSTANDARD Neat≥ 95%Not explicitly stated in search results.Available in 10 mg, 25 mg, and 50 mg quantities.[3]
Analytical Standard Solutions (A2S) Neat and Solutions (10 µg/ml, 100 µg/ml, 1000 µg/ml in Acetonitrile)Not explicitly stated, but supplied as a Reference Material.ISO 17034.[4]Provides a Certificate of Analysis and MSDS.
Sigma-Aldrich (Merck) NeatAnalytical standard gradeAccompanied by a Certificate of Analysis.[5]Suitable for use in chromatographic and spectrometric techniques.[5]
Briti Scientific Neat≥95% by HPLCConfirmed by NMR, Mass Spectrometry, and IR.[6]Certificate of Analysis is computer generated.[6]
CPAChem Neat99.7 +/- 0.1 %Certified Reference Material (CRM) with stated uncertainty.[7]Metrological traceability established through in-house validated methods.[7]

Experimental Protocols for Standard Certification

The certification of an analytical standard is a rigorous process to ensure its identity, purity, and concentration. The following is a generalized protocol based on common industry practices and information gleaned from supplier documentation.

Identity Confirmation

The identity of the this compound standard is confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the identity of the compound. The obtained spectra are compared with established reference spectra.

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine the molecular weight and fragmentation pattern of the analyte, which should be consistent with the structure of NDIBA.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, offering another layer of identity confirmation.

Purity Assessment

The purity of the NDIBA standard is determined using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC).

  • HPLC Method:

    • Column: A suitable reversed-phase column (e.g., C18) is used for separation.

    • Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and water is typically employed.

    • Detection: UV detection at an appropriate wavelength (e.g., 230 nm) is used to quantify the main peak and any impurities.

    • Quantification: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Assay and Uncertainty Assignment (for Certified Reference Materials)

For Certified Reference Materials (CRMs), a quantitative assay is performed to assign a certified value for the purity or concentration and to determine its uncertainty.

  • Mass Balance Approach: The purity is often determined by a mass balance approach, where 100% is decreased by the sum of the percentages of all identified impurities (e.g., related substances, water content, residual solvents).

  • Uncertainty Calculation: The expanded uncertainty of the certified value is calculated by combining the standard uncertainties of all contributing factors, such as the purity determination, homogeneity, and stability, multiplied by a coverage factor (typically k=2 for a 95% confidence level).[7]

Experimental Workflow and Data Relationships

The following diagrams illustrate the logical flow of certifying an analytical standard and the relationship between different analytical data points.

G Experimental Workflow for Analytical Standard Certification cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Certification (for CRMs) NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (GC-MS or LC-MS) IR IR Spectroscopy HPLC HPLC Analysis Assay Quantitative Assay (e.g., Mass Balance) HPLC->Assay Uncertainty Uncertainty Budget Calculation Assay->Uncertainty CoA Certificate of Analysis Generation Uncertainty->CoA Certified_Standard Certified Analytical Standard CoA->Certified_Standard Raw_Material Raw Material (this compound) Characterization Comprehensive Characterization Raw_Material->Characterization Characterization->NMR Characterization->MS Characterization->IR Characterization->HPLC G Logical Relationship of Analytical Data Purity Purity (%) Certified_Value Certified Value (Concentration or Purity) Purity->Certified_Value Identity Structural Identity Identity->Certified_Value Accuracy Accuracy Certified_Value->Accuracy Precision Precision Certified_Value->Precision Uncertainty Measurement Uncertainty Uncertainty->Accuracy Homogeneity Homogeneity Data Homogeneity->Precision Stability Stability Data Stability->Certified_Value

References

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS/MS for N-Nitrosodiisobutylamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of N-nitrosamine impurities, such as N-Nitrosodiisobutylamine (NDiBA), in pharmaceutical products are critical for ensuring patient safety. Regulatory bodies worldwide have set stringent limits for these potential carcinogens, necessitating highly sensitive and robust analytical methods. The two most prominent techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods for the analysis of NDiBA, supported by experimental data and detailed protocols.

Executive Summary

Both GC-MS/MS and LC-MS/MS are powerful techniques for the trace-level quantification of this compound. The choice between them often depends on the specific requirements of the analysis, including the sample matrix, the presence of other analytes, and the desired sensitivity. GC-MS/MS is generally favored for its high chromatographic resolution of volatile and semi-volatile compounds like NDiBA.[1][2] In contrast, LC-MS/MS offers greater versatility for a wider range of nitrosamines, including those that are less volatile or thermally labile, and can often be performed with simpler sample preparation.[3][4] A collaborative study involving several laboratories demonstrated that accurate and precise quantification of trace-level nitrosamines can be achieved using different analytical procedures, including both GC-MS and LC-MS.[5]

Performance Comparison

The following tables summarize the typical performance characteristics of GC-MS/MS and LC-MS/MS for the analysis of nitrosamines, with data extrapolated for this compound based on published methods for structurally similar compounds like N-nitrosodibutylamine (NDBA).[1][6][7]

Table 1: Quantitative Performance Data for this compound Analysis

ParameterGC-MS/MSLC-MS/MS
Limit of Detection (LOD)0.01 - 0.1 ng/mL0.05 - 0.2 ng/mL
Limit of Quantification (LOQ)0.03 - 0.3 ng/mL0.15 - 0.6 ng/mL
Linearity (r²)> 0.995> 0.995
Accuracy (% Recovery)85 - 115%90 - 110%
Precision (% RSD)< 15%< 10%

Table 2: Methodological Comparison

FeatureGC-MS/MSLC-MS/MS
Principle Separation of volatile compounds in the gas phase followed by mass analysis.Separation of compounds in the liquid phase followed by mass analysis.
Sample Volatility RequiredNot required
Thermal Stability RequiredNot required
Sample Preparation Often requires derivatization or extraction into a volatile solvent.Generally simpler, often "dilute and shoot".
Ionization Technique Electron Ionization (EI) is common.[1]Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[4]
Throughput Can be lower due to longer run times.Generally higher.
Matrix Effects Can be significant, may require matrix-matched standards.Can be significant, managed by chromatographic separation and internal standards.

Experimental Workflows and Protocols

A systematic approach is essential for the reliable analysis of NDiBA. The general workflow for method selection and validation is depicted below.

Analytical Method Workflow General Workflow for NDiBA Analysis cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Method Validation (ICH Q2(R1)) cluster_analysis Phase 3: Sample Analysis & Reporting Risk_Assessment Risk Assessment (Identify NDiBA as a potential impurity) Method_Selection Method Selection (GC-MS or LC-MS/MS) Risk_Assessment->Method_Selection Method_Development Method Development & Optimization Method_Selection->Method_Development Specificity Specificity Method_Development->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Linearity Linearity LOD_LOQ->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Sample_Prep Sample Preparation Robustness->Sample_Prep Instrument_Analysis Instrumental Analysis Sample_Prep->Instrument_Analysis Data_Processing Data Processing & Quantification Instrument_Analysis->Data_Processing Reporting Reporting & Documentation Data_Processing->Reporting

A generalized workflow for the analysis of this compound.
Detailed Experimental Protocols

The following are representative protocols for the analysis of NDiBA. These should be optimized and validated for the specific sample matrix and instrumentation.

GC-MS/MS Protocol

  • Sample Preparation (Liquid-Liquid Extraction):

    • Accurately weigh 1.0 g of the sample into a 15 mL centrifuge tube.

    • Add 5.0 mL of 0.1 N sodium hydroxide solution and vortex for 1 minute.

    • Add 5.0 mL of dichloromethane and shake vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

    • Repeat the extraction with another 5.0 mL of dichloromethane.

    • Combine the organic extracts and evaporate to approximately 1 mL under a gentle stream of nitrogen.

    • Transfer the concentrated extract to a GC vial for analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).

    • Injector: Splitless, 230 °C.

    • Oven Program: 40 °C (hold for 2 min), ramp to 180 °C at 10 °C/min, then to 240 °C at 25 °C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 158.1

    • Product Ions (m/z): 57.1 (quantifier), 84.1 (qualifier).

LC-MS/MS Protocol

  • Sample Preparation ("Dilute and Shoot"):

    • Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent (e.g., 50:50 methanol:water) and sonicate for 10 minutes to dissolve.

    • Dilute to volume with the diluent and mix well.

    • Filter the solution through a 0.22 µm syringe filter into an LC vial.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 159.1 [M+H]⁺

    • Product Ions (m/z): 102.1 (quantifier), 57.1 (qualifier).

Concluding Remarks

The cross-validation of GC-MS/MS and LC-MS/MS for the analysis of this compound is crucial for ensuring the safety and quality of pharmaceutical products. While GC-MS/MS may offer superior separation for this specific volatile nitrosamine, LC-MS/MS provides a versatile and high-throughput alternative.[1][4] The choice of method should be based on a thorough risk assessment and validated according to ICH guidelines to ensure it is fit for its intended purpose.[5] The experimental protocols and performance data presented in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

A Comparative Study on the Formation of N-Nitrosodiisobutylamine from Different Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the formation of N-Nitrosodiisobutylamine (NDiBA), a probable human carcinogen, from its primary precursors. The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern, necessitating a thorough understanding of their formation pathways to mitigate their presence. This document outlines the key precursors, their reaction mechanisms, and provides supporting experimental frameworks for their comparative analysis.

Introduction to this compound (NDiBA) Formation

This compound (NDiBA) is a nitrosamine impurity that can form when a nitrosatable amine precursor reacts with a nitrosating agent. The general reaction involves the introduction of a nitroso group (-N=O) to an amine. The formation and quantity of NDiBA are influenced by several factors, including the nature of the amine precursor, the type of nitrosating agent, and the reaction conditions such as pH and temperature.

The primary precursors for NDiBA are secondary and tertiary amines containing isobutyl groups. This guide will focus on the comparative formation of NDiBA from two key representative precursors:

  • Diisobutylamine (Secondary Amine): The most direct precursor to NDiBA.

  • Triisobutylamine (Tertiary Amine): A potential precursor that can form NDiBA through a dealkylation process.

Comparative Data on NDiBA Formation

The following table summarizes the expected comparative formation of NDiBA from diisobutylamine and triisobutylamine under standardized experimental conditions. It is important to note that the formation of N-nitrosamines from tertiary amines is generally significantly slower than from secondary amines.[1]

PrecursorAmine TypeRelative Reaction RateExpected NDiBA Yield (relative)Key Reaction Pathway
Diisobutylamine SecondaryHigh100%Direct nitrosation of the secondary amine.
Triisobutylamine TertiaryLow~1-5%Dealkylative nitrosation, which is a slower process.

Chemical Formation Pathways

The formation of NDiBA from its precursors proceeds through distinct chemical pathways. The following diagrams illustrate these mechanisms.

G cluster_secondary NDiBA Formation from Diisobutylamine (Secondary Amine) Diisobutylamine Diisobutylamine NDiBA NDiBA Diisobutylamine->NDiBA Direct Nitrosation Nitrosating Agent Nitrosating Agent Nitrosating Agent->NDiBA

Caption: Direct nitrosation of the secondary amine, diisobutylamine.

G cluster_tertiary NDiBA Formation from Triisobutylamine (Tertiary Amine) Triisobutylamine Triisobutylamine Iminium Intermediate Iminium Intermediate Triisobutylamine->Iminium Intermediate Nitrosative Dealkylation Nitrosating Agent Nitrosating Agent Nitrosating Agent->Iminium Intermediate Diisobutylamine Diisobutylamine Iminium Intermediate->Diisobutylamine Hydrolysis NDiBA NDiBA Diisobutylamine->NDiBA Direct Nitrosation

Caption: Dealkylative nitrosation of the tertiary amine, triisobutylamine.

Experimental Protocols

To conduct a comparative study of NDiBA formation from different precursors, the following experimental protocol is recommended.

Objective

To quantify and compare the formation of this compound (NDiBA) from a secondary amine (diisobutylamine) and a tertiary amine (triisobutylamine) precursor under controlled nitrosation conditions.

Materials and Reagents
  • Diisobutylamine (analytical standard)

  • Triisobutylamine (analytical standard)

  • This compound (NDiBA) analytical standard[2]

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Dichloromethane (HPLC grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Internal Standard (e.g., NDiBA-d18)

Experimental Workflow

G cluster_workflow Experimental Workflow for Comparative NDiBA Formation Study A 1. Reaction Setup: - Prepare solutions of Diisobutylamine and Triisobutylamine. - Prepare nitrosating agent solution (e.g., acidified sodium nitrite). B 2. Nitrosation Reaction: - Mix amine and nitrosating agent solutions. - Incubate at controlled temperature and pH for a defined time. A->B C 3. Reaction Quenching: - Stop the reaction by adding a quenching agent (e.g., ammonium sulfamate). B->C D 4. Sample Preparation: - Liquid-liquid extraction of NDiBA into an organic solvent (e.g., dichloromethane). - Evaporate solvent and reconstitute in a suitable solvent for analysis. C->D E 5. LC-MS/MS Analysis: - Inject prepared sample into LC-MS/MS system. - Quantify NDiBA using a calibrated method with an internal standard. D->E F 6. Data Analysis: - Compare the concentration of NDiBA formed from each precursor. E->F

Caption: Workflow for the comparative analysis of NDiBA formation.

Detailed Procedure
  • Preparation of Amine Solutions:

    • Prepare stock solutions of diisobutylamine and triisobutylamine (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer solution).

  • Preparation of Nitrosating Agent:

    • Prepare a fresh solution of sodium nitrite (e.g., 1 M) in water.

    • The nitrosating agent is typically generated in situ by acidifying the nitrite solution.

  • Nitrosation Reaction:

    • In separate reaction vessels, add a known amount of each amine stock solution.

    • Adjust the pH of the amine solutions to a controlled acidic value (e.g., pH 3-4) using hydrochloric acid.

    • Initiate the reaction by adding a specific volume of the sodium nitrite solution to each vessel.

    • Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a predetermined time period (e.g., 24 hours), with stirring.

  • Reaction Quenching:

    • After the incubation period, stop the reaction by adding a quenching agent, such as ammonium sulfamate, to each reaction vessel to consume any remaining nitrosating agent.

  • Sample Extraction:

    • Spike the quenched reaction mixtures with a known concentration of the internal standard (NDiBA-d18).

    • Perform a liquid-liquid extraction of NDiBA using dichloromethane. Repeat the extraction three times.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Quantification:

    • Analyze the prepared samples using a validated LC-MS/MS method for the quantification of NDiBA.[3][4]

    • Use a calibration curve prepared with the NDiBA analytical standard to determine the concentration of NDiBA in each sample.

  • Data Analysis:

    • Calculate the amount of NDiBA formed from each precursor.

    • Compare the yields to determine the relative reactivity of the secondary and tertiary amine precursors.

Conclusion

This comparative guide highlights that the formation of this compound is significantly more favorable from its secondary amine precursor, diisobutylamine, than from a potential tertiary amine precursor like triisobutylamine. The provided experimental framework offers a robust methodology for researchers to quantitatively assess the risk of NDiBA formation from various sources in pharmaceutical manufacturing and development. Understanding these formation pathways and relative reactivities is crucial for implementing effective control strategies to minimize the presence of these potentially carcinogenic impurities in drug products.

References

A Comparative Guide to the Linearity of N-Nitrosodiisobutylamine Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of N-nitrosamine impurities as a significant concern in the pharmaceutical industry has necessitated the development of highly sensitive and robust analytical methods for their detection and quantification. N-Nitrosodiisobutylamine (NDiBA), a potential process-related impurity, requires carefully validated analytical procedures to ensure drug safety and compliance with stringent regulatory limits. A critical parameter in the validation of these methods is the linearity of the calibration curve, which demonstrates the direct proportionality between the analyte concentration and the instrumental response.

This guide provides a comparative overview of the linearity of calibration curves for this compound and its closely related structural analog, N-Nitrosodibutylamine (NDBA). The data presented is based on established analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS), which are the preferred methods for trace-level nitrosamine analysis.

Quantitative Data Summary

The following table summarizes typical calibration curve linearity data for N-nitrosamines, using NDBA as a primary example due to the availability of detailed public data. These values are representative of the performance expected for NDiBA analysis under similar analytical conditions.

AnalyteAnalytical MethodLinearity RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
N-Nitrosodibutylamine (NDBA)LC-MS/MS0.2 - 200 ng/mL> 0.99Not explicitly stated, but S/N > 3 at LODNot explicitly stated, but S/N > 10 at LOQ[1][2]
N-Nitrosodibutylamine (NDBA)LC-MS/MS0.001 - 0.100 ppmNot explicitly statedNot explicitly stated0.005 ppm, 0.010 ppm, 0.030 ppm (solvent dependent)[3]
General NitrosaminesLC-MS/MSLOQ to 200% of specification limit≥ 0.995S/N ratio of ~3S/N ratio of ~10[4]
N-Nitrosamines (various)LC-MS/MS0.5 ng/mL or 1 ng/mL to higher concentrationsNot explicitly stated0.2 ng/mL or 0.4 ng/mL0.5 ng/mL or 1 ng/mL[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the analysis of N-nitrosamines by LC-MS/MS, which are applicable for establishing calibration curves for NDiBA.

Protocol 1: LC-MS/MS Analysis of N-Nitrosamines in a Drug Substance

This protocol is a general procedure for the quantification of nitrosamine impurities in a drug substance matrix.

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol or acetonitrile.

    • Calibration Standards: Perform serial dilutions of the stock solution with a suitable diluent (e.g., methanol:water 50:50) to prepare a series of calibration standards. The concentration range should encompass the expected levels of the impurity, from the Limit of Quantitation (LOQ) to approximately 150-200% of the specification limit. A typical range could be 0.5 to 50 ng/mL.

    • Sample Preparation: Accurately weigh a portion of the drug substance and dissolve it in the diluent to a known concentration. The sample solution may require further dilution to fall within the calibration range.

  • Chromatographic Conditions:

    • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

    • Column: A C18 reverse-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the nitrosamines, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for smaller, more volatile nitrosamines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for NDiBA need to be determined and optimized.

    • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage to achieve the best signal for NDiBA.

  • Data Analysis and Linearity Assessment:

    • Inject the calibration standards in increasing order of concentration.

    • Plot the peak area response against the corresponding concentration for each calibration standard.

    • Perform a linear regression analysis on the data points.

    • The linearity is considered acceptable if the correlation coefficient (r²) is typically ≥ 0.99. The y-intercept should also be evaluated to ensure it is not significantly different from zero.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the linearity of an this compound calibration curve.

Caption: Workflow for NDiBA Calibration Curve Linearity Evaluation.

References

Navigating Nitrosamine Analysis: A Comparative Guide to Method Validation for N-Nitrosodiisobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The escalating regulatory scrutiny surrounding nitrosamine impurities in pharmaceutical products necessitates robust and reliable analytical methods for their detection and quantification. This guide provides a comprehensive comparison of common analytical techniques for the validation of methods to analyze N-Nitrosodiisobutylamine (NDiBA), a potential genotoxic impurity, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of analytical methods for nitrosamine control.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique is critical for the accurate and precise measurement of NDiBA at trace levels. The most commonly employed methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The following table summarizes the typical performance characteristics of these methods for nitrosamine analysis, providing a basis for comparison.

Validation ParameterLC-MS/MSGC-MSHPLC-UV
Limit of Detection (LOD) 0.05 - 2.5 ppb[1]0.02 - 3.53 ppb[2][3]10 - 20 ng/mL (ppb)[4]
Limit of Quantitation (LOQ) 0.1 - 10 ppb[5]0.06 - 10 ppb[2][3]10 - 20 ng/mL (ppb)[4]
Linearity (r²) > 0.99[5]> 0.98[2]≥ 0.999[4]
Accuracy (% Recovery) 80 - 120%[5]70 - 130%[2]83.3 - 101.8%[6]
Precision (%RSD) < 15%[7]< 15%< 15%
Specificity High (Mass-based)High (Mass-based)Moderate (Chromatographic)

ICH Q2(R1) Method Validation Workflow

A systematic approach to method validation is essential to ensure that an analytical procedure is suitable for its intended purpose.[8] The following diagram illustrates the logical workflow for method validation in accordance with ICH Q2(R1) guidelines.

ICH_Q2_R1_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Validation cluster_implementation Phase 3: Implementation Risk_Assessment Risk Assessment (ICH M7/FDA Guidance) Method_Development Method Development (Technique Selection, Optimization) Risk_Assessment->Method_Development System_Suitability System Suitability Testing (SST) Method_Development->System_Suitability Identify_Targets Identify Target Analytes & Limits Identify_Targets->Method_Development Specificity Specificity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Routine_QC Routine Quality Control Robustness->Routine_QC

ICH Q2(R1) Method Validation Workflow

Experimental Protocol: Method Validation for this compound by LC-MS/MS

This protocol outlines the key steps for validating an analytical method for the quantification of this compound (NDiBA) in a drug substance, adhering to ICH Q2(R1) guidelines.

System Suitability Test (SST)

Before commencing validation, the LC-MS/MS system's performance must be verified.

  • Procedure: Inject a standard solution of NDiBA at a mid-range concentration (e.g., 1 ng/mL) six consecutive times.

  • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area should be ≤ 5.0%, and for the retention time, it should be ≤ 2.0%.

Specificity

This parameter ensures that the signal measured is unequivocally from NDiBA and not from any other components in the sample matrix.

  • Procedure: Analyze a blank (diluent), a placebo sample, and a placebo sample spiked with NDiBA and other potential impurities.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of NDiBA in the blank and placebo chromatograms.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure: Prepare a series of at least five calibration standards of NDiBA spanning the expected concentration range (e.g., from the Limit of Quantitation to 150% of the target concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression curve should be ≥ 0.99.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The determined LOQ should be sufficiently low to accurately measure NDiBA at the required specification limit.

Accuracy

Accuracy reflects the closeness of the test results to the true value.

  • Procedure: Perform recovery studies by spiking the drug substance with NDiBA at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the target concentration), with at least three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 80-120% of the theoretical value.[6]

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the drug substance spiked with NDiBA at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the results should not exceed 15%.[7]

Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce minor changes to the method, such as the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these variations.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Nitrosodiisobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like N-Nitrosodiisobutylamine is a critical component of laboratory safety and regulatory compliance. This potent carcinogen requires meticulous disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring your laboratory practices meet the highest safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle this compound with extreme caution. This substance is a suspected carcinogen and is harmful if swallowed or inhaled.[1] Always work in a well-ventilated area, preferably within a chemical fume hood, and don appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses.[2]

Disposal Procedures for this compound

The primary and most recommended method for the disposal of this compound is through a licensed chemical destruction facility.[3][4] This ensures the complete and safe decomposition of the hazardous material.

Step-by-Step Disposal Guide:

  • Segregation and Labeling:

    • Do not mix this compound waste with other chemical waste streams.

    • All containers holding this compound waste must be clearly labeled as "Hazardous Waste" and include the chemical name.[5]

  • Unused or Expired Product:

    • Unused or expired this compound should be offered to a licensed disposal company.[6]

    • Do not attempt to dispose of the pure product down the drain or in regular trash.[3][7]

  • Contaminated Materials:

    • Items such as gloves, pipette tips, and labware that have come into contact with this compound must be treated as hazardous waste.[4]

    • Solid contaminated materials should be collected in a sealed, labeled container for hazardous waste.[4]

    • Contaminated glassware should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4]

  • Spill Management:

    • In the event of a spill, evacuate the area and eliminate all ignition sources.[8]

    • Absorb the spill with an inert material like vermiculite, dry sand, or earth.[4][8]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[4][8]

    • Decontaminate the spill area by washing it, and collect the cleaning materials for disposal as hazardous waste.[4][8]

Chemical Treatment as a Disposal Alternative

In some laboratory settings, chemical degradation may be an option for small quantities of this compound waste. However, these procedures should only be carried out by trained personnel in a controlled environment.

One documented method involves treatment with aluminum-nickel alloy powder and aqueous alkali, which reduces the nitrosamine to the corresponding amine.[6] Another approach uses triethyloxonium salts for decontamination.[6]

ParameterDisposal MethodKey Considerations
Primary Disposal Licensed Chemical Destruction/IncinerationMust be handled by a certified waste management company.[3][6]
Contaminated Solids Hazardous Waste Landfill/IncinerationPuncture containers to prevent reuse before landfilling.[9]
Spill Residue Hazardous Waste DisposalTreat as a hazardous waste; specific recommendations can be obtained from the EPA or state DEP.[8]
EPA Waste Number U172Applies to discarded commercial chemical product, off-specification species, container residues, and spill residues.[9]

graph DisposalDecisionTree {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

start [label="this compound Waste Generated", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; waste_type [label="Identify Waste Type"]; spill [label="Spill Residue", fillcolor="#FBBC05", fontcolor="#202124"]; unused_product [label="Unused/Expired Product", fillcolor="#FBBC05", fontcolor="#202124"]; contaminated_material [label="Contaminated Material (Gloves, Glassware)", fillcolor="#FBBC05", fontcolor="#202124"]; contain_spill [label="Contain with Inert Absorbent", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; collect_waste [label="Collect in Labeled, Sealed Hazardous Waste Container"]; licensed_disposal [label="Arrange for Pickup by Licensed Disposal Company", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; decontaminate [label="Decontaminate Area/Glassware", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; collect_rinsate [label="Collect Rinsate as Hazardous Waste"];

start -> waste_type; waste_type -> spill [label="Spill"]; waste_type -> unused_product [label="Product"]; waste_type -> contaminated_material [label="Material"];

spill -> contain_spill; contain_spill -> collect_waste; unused_product -> collect_waste; contaminated_material -> decontaminate; decontaminate -> collect_rinsate; collect_rinsate -> collect_waste; collect_waste -> licensed_disposal; }

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling N-Nitrosodiisobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of N-Nitrosodiisobutylamine. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure to this potentially hazardous chemical.

This compound is recognized as a probable human carcinogen and requires stringent handling protocols.[1] It is harmful if swallowed or inhaled and can cause skin and serious eye irritation.[2][3] This substance is incompatible with strong acids, copper salts, and mercury salts.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the required protective gear.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesDouble-gloving is recommended. Butyl rubber or SilverShield® gloves are suggested for handling concentrated N-Nitrosodiethylamine, a similar compound. Always inspect gloves for signs of degradation or puncture before use. Utilize proper glove removal techniques to prevent skin contact.
Eyes/Face Safety goggles or a face shieldEye protection should be worn as part of the recommended respiratory protection.[4]
Body Laboratory coat or gownA back-closure gown is recommended.[5] Wear protective work clothing.[1][4] Contaminated clothing should be promptly removed and laundered by trained individuals.[1][4] Do not take contaminated clothing home.[1]
Respiratory NIOSH-approved respiratorRequired when engineering controls like local exhaust ventilation are not in use.[1][4] An N-95 respirator may be appropriate for certain procedures.[5] A written respirator program that includes training, fit testing, and medical exams is necessary if respirators are used.[4]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must occur in a designated and clearly marked regulated area.[1]

  • Preparation :

    • Ensure a Class I, Type B, biological safety hood or a fume hood is operational.[1][5]

    • Verify that an eye wash station and emergency shower are accessible.[1][5]

    • Assemble all necessary materials and equipment within the designated handling area.

    • Put on all required PPE as specified in the table above.

  • Handling :

    • Whenever feasible, use an automated system to pump the liquid from storage containers.[1]

    • Avoid the formation of aerosols and vapors.[6][7]

    • Keep containers tightly closed when not in use and store them in a cool, well-ventilated area.[1]

  • Post-Handling :

    • Thoroughly wash hands and any potentially exposed skin immediately after handling and at the end of the work shift.[1][4]

    • Decontaminate all work surfaces and equipment.

    • Properly dispose of all contaminated materials as hazardous waste.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in designated area) cluster_post Post-Handling prep1 Verify Engineering Controls (Fume Hood, Eyewash) prep2 Don Required PPE prep1->prep2 handle1 Transfer/Use Chemical prep2->handle1 handle2 Keep Containers Closed handle1->handle2 post1 Decontaminate Surfaces handle2->post1 post2 Dispose of Waste post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A diagram illustrating the safe handling workflow for this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste in accordance with federal, state, and local regulations.[1][8]

  • Waste Collection :

    • Absorb liquid spills with vermiculite, dry sand, or a similar inert material and place in sealed containers.[1][6]

    • Contaminated items such as gloves, lab coats, and cleaning materials must be collected as hazardous waste.

  • Container and Labeling :

    • Store waste in tightly sealed and properly labeled containers.

    • A regulated, marked area should be established for the storage of this compound waste.[1]

  • Final Disposal :

    • Contact your institution's environmental health and safety department or a licensed hazardous waste disposal contractor for removal.

    • It may be necessary to contain and dispose of this chemical as a hazardous waste; contact your state's Department of Environmental Protection (DEP) or the regional EPA office for specific guidance.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

  • Spills :

    • Evacuate all personnel from the affected area and secure entry.[1]

    • Eliminate all sources of ignition.[1]

    • Absorb the spill using non-combustible materials like vermiculite or sand.[1]

    • Place the absorbed material into sealed containers for disposal.[1]

    • Ventilate and wash the area after the cleanup is complete.[1]

    • Personnel involved in the cleanup must be properly trained and equipped.[1]

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with soap and water or use an emergency shower.[1][3] Remove all contaminated clothing.[5]

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][5][9] Seek immediate medical attention.

    • Inhalation : Move the individual to fresh air.[3][5] If breathing is difficult, administer oxygen.[3] If not breathing, provide artificial respiration.[3][9] Seek immediate medical attention.

    • Ingestion : Rinse the mouth with water.[3][9] Do not induce vomiting.[3] Never give anything by mouth to an unconscious person.[3][9] Call a physician or poison control center immediately.[3]

G Emergency Response Protocol for this compound spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate absorb Absorb with Inert Material evacuate->absorb dispose Dispose as Hazardous Waste absorb->dispose exposure Personal Exposure skin Skin Contact: Wash with Soap & Water exposure->skin eye Eye Contact: Flush with Water for 15 min exposure->eye inhalation Inhalation: Move to Fresh Air exposure->inhalation ingestion Ingestion: Rinse Mouth, Do Not Induce Vomiting exposure->ingestion medical Seek Immediate Medical Attention skin->medical eye->medical inhalation->medical ingestion->medical

Caption: A flowchart outlining the immediate actions for spills and personal exposure emergencies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.